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  • Product: 6-Bromo-3-iodo-1H-indazole-4-carbonitrile
  • CAS: 1000342-60-8

Core Science & Biosynthesis

Foundational

A Technical Guide to 6-Bromo-3-iodo-1H-indazole: Synthesis, Properties, and Application in Drug Discovery

A Note on the Target Compound: 6-Bromo-3-iodo-1H-indazole-4-carbonitrile As of this writing, publicly accessible, peer-reviewed data specifically detailing the synthesis, properties, and reactivity of 6-Bromo-3-iodo-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Target Compound: 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

As of this writing, publicly accessible, peer-reviewed data specifically detailing the synthesis, properties, and reactivity of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS 1000342-60-8) is exceptionally scarce.[1] While this compound is listed by chemical suppliers, indicating its existence, a lack of published experimental data prevents a comprehensive guide.

This document, therefore, focuses on its critical and well-documented precursor, 6-Bromo-3-iodo-1H-indazole . Understanding this key intermediate is paramount for any researcher aiming to synthesize or utilize its 4-carbonitrile derivative. The principles, protocols, and reactivity discussed herein provide the foundational knowledge required for the advanced synthesis and application of substituted indazoles in medicinal chemistry.

Introduction to the 6-Bromo-3-iodo-1H-indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, renowned for its role in the development of kinase inhibitors.[2] Its structure, a bioisostere of indole, features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N=C), enabling critical interactions with protein active sites.[2] The compound 6-Bromo-3-iodo-1H-indazole is a particularly valuable synthetic intermediate. The differential reactivity of the halogen atoms—the iodine at the C3 position and the bromine at the C6 position—allows for sequential, site-selective functionalization, making it a cornerstone for building complex molecular architectures.

The C3-iodo group is the more reactive site, making it ideal for initial modifications via palladium-catalyzed cross-coupling reactions.[3][4] The C6-bromo group can then be functionalized in a subsequent step. This strategic differentiation is fundamental to the synthesis of targeted therapies, including Polo-Like Kinase 4 (PLK4) inhibitors for oncology applications.

Physicochemical and Safety Data

While extensive experimental data is not consolidated in a single source, information from suppliers and safety data sheets provides a baseline for handling and storage.

Table 1: Summary of Physicochemical and Safety Properties

PropertyValue / InformationSource(s)
Molecular Formula C₇H₄BrIN₂[5]
Molecular Weight 322.93 g/mol [5]
CAS Number 885521-88-0[5]
Physical Form Solid[5][6]
Purity Typically ≥98%[5]
Storage Store at 2-8°C under an inert atmosphere, protected from light.[5]
Signal Word Warning[5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]
Precautionary Codes P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).[5][7]

Synthesis of 6-Bromo-3-iodo-1H-indazole

The most common and efficient method for synthesizing 6-Bromo-3-iodo-1H-indazole is the direct iodination of commercially available 6-bromo-1H-indazole. This reaction proceeds readily at the C3 position, which is activated for electrophilic substitution.

Iodination via N-Iodosuccinimide (NIS)

This method offers a straightforward approach with a high yield. The use of NIS as an iodinating agent in a polar aprotic solvent like DMF is a well-established protocol.

  • Causality: N-Iodosuccinimide is an electrophilic iodine source. The indazole ring is an electron-rich heterocycle, and the C3 position is particularly nucleophilic. The reaction is driven by the formation of a stable, halogenated aromatic system. DMF serves as an excellent solvent to dissolve the reagents and facilitate the reaction.

Experimental Protocol: Synthesis via NIS

  • Reagent Preparation: In a round-bottom flask, dissolve 6-bromo-1H-indazole (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Reaction Initiation: Add N-iodosuccinimide (NIS) (1.5 eq.) to the solution portion-wise.

  • Reaction Conditions: Stir the mixture at room temperature for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water. Add a saturated aqueous solution of ammonium chloride.

  • Isolation: The product will precipitate as a solid. Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 6-Bromo-3-iodo-1H-indazole as a white solid.

Iodination via Iodine and Base

An alternative, classical method involves the use of molecular iodine in the presence of a base, such as potassium hydroxide (KOH).

  • Causality: The base (KOH) deprotonates the indazole N-H, forming the indazolide anion. This anion is highly nucleophilic and readily attacks molecular iodine (I₂), leading to iodination at the C3 position. The reaction is typically quenched with a reducing agent to remove excess iodine.

Experimental Protocol: Synthesis via I₂/KOH [6][8]

  • Reagent Preparation: To a solution of 6-bromo-1H-indazole (1.0 eq.) in DMF, add potassium hydroxide (KOH) (2.0 eq.).

  • Reaction Initiation: Prepare a separate solution of iodine (I₂) (1.5 eq.) in DMF. Add this iodine solution dropwise to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for approximately 3 hours.

  • Work-up: Pour the reaction mixture into an aqueous solution containing sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid formed. A white solid should precipitate.

  • Isolation: Filter the solid and dry it to obtain the final product.

Synthesis Workflow Diagram

cluster_synthesis Synthesis of 6-Bromo-3-iodo-1H-indazole Start 6-bromo-1H-indazole Reagent1 N-Iodosuccinimide (NIS) in DMF Start->Reagent1 Method 1 Reagent2 Iodine (I₂) + KOH in DMF Start->Reagent2 Method 2 Workup Aqueous Work-up & Filtration Reagent1->Workup Reagent2->Workup Product 6-Bromo-3-iodo-1H-indazole Workup->Product

Caption: Alternative synthetic routes to 6-Bromo-3-iodo-1H-indazole.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity for selective cross-coupling reactions, enabling the construction of diverse molecular libraries.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-I bond is significantly more labile than the C6-Br bond, allowing for highly selective reactions at the 3-position.

  • Suzuki Coupling: Reacting 6-Bromo-3-iodo-1H-indazole with various boronic acids or their esters provides access to 3-aryl- or 3-vinyl-6-bromo-1H-indazoles. This is a cornerstone reaction for building kinase inhibitor scaffolds.[6][8]

  • Sonogashira Coupling: This reaction introduces alkynyl groups at the C3 position by coupling with terminal alkynes, a key step in synthesizing inhibitors that target the enzyme PLK4.

Reactivity Logic Diagram

cluster_C3 C3 Position (Iodo) cluster_C6 C6 Position (Bromo) Indazole 6-Bromo-3-iodo-1H-indazole Suzuki Suzuki Coupling (Ar-B(OH)₂) Indazole->Suzuki Pd Catalyst (e.g., Pd(dppf)Cl₂) Sonogashira Sonogashira Coupling (R-C≡CH) Indazole->Sonogashira Pd/Cu Catalysts (e.g., Pd(PPh₃)₄/CuI) FutureCoupling Further Coupling (Post C3-functionalization) Suzuki->FutureCoupling Sequential Reaction Sonogashira->FutureCoupling Sequential Reaction

Caption: Site-selective reactivity of 6-Bromo-3-iodo-1H-indazole.

Proposed Pathway to 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Based on established indazole chemistry, a plausible synthetic route to the target 4-carbonitrile compound can be proposed. This theoretical pathway leverages known transformations and serves as a starting point for experimental design. The key challenge is the introduction of the nitrile group at the C4 position. This is often achieved via Sandmeyer reaction from a 4-amino precursor or through cyanation of a 4-bromoindazole. Assuming a precursor like 6-bromo-1H-indazole-4-carbonitrile is available, the final iodination step would be straightforward.

Hypothetical Retrosynthesis

A logical retrosynthetic analysis suggests that the final step would be the iodination of a 4-carbonitrile-6-bromo-1H-indazole intermediate.

Target 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Intermediate1 6-Bromo-1H-indazole-4-carbonitrile Target->Intermediate1 Retrosynthesis: C3-Iodination Intermediate2 4-Amino-6-bromo-1H-indazole Intermediate1->Intermediate2 Retrosynthesis: Sandmeyer Reaction (Diazotization then Cyanation)

Caption: Proposed retrosynthesis of the target 4-carbonitrile compound.

This proposed pathway highlights that the synthesis of the target molecule is a multi-step process requiring careful control of functional group transformations. The protocols for C3-iodination described in this guide would be directly applicable to the final step of this proposed synthesis.

Conclusion

6-Bromo-3-iodo-1H-indazole is a high-value, versatile building block in modern medicinal chemistry. Its well-defined, site-selective reactivity allows for the systematic construction of complex indazole derivatives, which are crucial for the discovery of novel therapeutics, particularly in oncology. While direct experimental data for its 4-carbonitrile derivative remains elusive in public literature, a thorough understanding of the synthesis, properties, and reactivity of this key precursor provides researchers with the essential tools and knowledge to explore this important area of chemical space.

References

  • Supporting Information for related indazole synthesis. Provided in search results, specific publication not named.[9]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.[6][8]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH).

  • 6-Bromo-3-iodo-1H-indazole Product Page. Sigma-Aldrich.[5]

  • 6-Bromo-3-iodo-1H-indazole Safety Data Sheet. ECHEMI.[7]

  • 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Product Page. CymitQuimica.[1]

  • Safety Data Sheet for 3-Bromo-1H-indazole. Fisher Scientific.[10]

  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.[11]

  • 6-BROMO-3-IODO (1H)INDAZOLE Product Information. ChemicalBook.[12]

  • 6-Bromo-3-iodo-1H-indazole Product Page. BLD Pharm.[13]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. ResearchGate.[14]

  • Safety Data Sheet for 3-Amino-4-bromo-1H-indazole. Fisher Scientific.[15]

  • 6-Bromo-3-iodo-1H-indazole PubChem Entry. National Institutes of Health (NIH).[16]

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.[17]

  • Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.[18]

  • 6-Bromo-3-iodo-1-methyl-1H-indazole Product Page. Sigma-Aldrich.[19]

  • 6-BROMO-3-HYDROXY-4-NITRO (1H)INDAZOLE Product Information. Guidechem.[20]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC, National Institutes of Health (NIH).[8]

  • Indazoles in Drug Discovery. PharmaBlock.[2]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.[3]

  • Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. Benchchem.[4]

  • Iodination reaction of commercial indazole. ResearchGate.[21]

  • 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. ResearchGate.[22]

Sources

Exploratory

6-Bromo-3-iodo-1H-indazole-4-carbonitrile molecular weight and exact mass

An in-depth technical guide on the molecular properties, orthogonal reactivity, and application of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in modern drug discovery. Executive Summary In the landscape of targeted oncolo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the molecular properties, orthogonal reactivity, and application of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in modern drug discovery.

Executive Summary

In the landscape of targeted oncology and kinase inhibitor design, the indazole core serves as a privileged scaffold due to its ability to act as a highly effective hydrogen-bond donor/acceptor pair within the ATP-binding pocket of kinases. 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) is a highly specialized, tetrasubstituted building block[1].

This molecule is engineered for precision. By incorporating two distinct halogens (iodine at C3 and bromine at C6) alongside a strongly electron-withdrawing cyano group at C4, it offers researchers a platform for orthogonal functionalization . This guide explores the exact mass characteristics critical for analytical tracking, the causality behind its stepwise cross-coupling reactivity, and self-validating protocols for synthesizing complex kinase inhibitors.

Physicochemical Properties & Mass Spectrometry Logic

To effectively utilize this building block, one must understand its exact mass and isotopic distribution. The presence of both bromine and iodine creates a highly distinct mass spectrometry (MS) signature that acts as an internal diagnostic tool during synthesis.

Quantitative Data Summary

Table 1: Core Physicochemical Properties

Property Value
Chemical Name 6-Bromo-3-iodo-1H-indazole-4-carbonitrile
CAS Registry Number 1000342-60-8
Molecular Formula C₈H₃BrIN₃
Molecular Weight 347.94 g/mol
Monoisotopic Exact Mass 346.8555 Da

| Topological Polar Surface Area (TPSA) | 52.5 Ų |

The Isotopic Envelope: A Self-Validating Diagnostic

Because iodine is monoisotopic (¹²⁷I, 100%) and bromine exists as two stable isotopes of nearly equal abundance (⁷⁹Br ~50.7%, ⁸¹Br ~49.3%), the mass spectrum of this compound exhibits a characteristic 1:1 doublet separated by 2 mass units.

Table 2: LC-MS[M+H]⁺ Isotopic Envelope

Isotope Combination m/z Value Relative Intensity Analytical Significance
[C₈H₃⁷⁹BrIN₃ + H]⁺ 347.86 ~100% Base peak for the unreacted starting material.

| [C₈H₃⁸¹BrIN₃ + H]⁺ | 349.86 | ~97% | Confirms the presence of the C6-Br bond. |

Causality in Analysis: When performing the first cross-coupling reaction (targeting the C3-I bond), the retention of this 1:1 doublet in the product mass spectrum is absolute proof that the C6-Br bond remains intact, validating the chemoselectivity of the reaction.

Structural Logic & Orthogonal Reactivity

The design of 6-bromo-3-iodo-1H-indazole-4-carbonitrile is not arbitrary; it is dictated by the thermodynamics of oxidative addition in palladium-catalyzed cross-couplings[2].

  • C3-Iodo Bond (Primary Reactivity): The carbon-iodine bond is the weakest in the molecule (lowest bond dissociation energy). Palladium(0) will undergo oxidative addition here at room temperature to 50°C.

  • C6-Bromo Bond (Secondary Reactivity): The carbon-bromine bond requires higher activation energy. It remains dormant during C3-functionalization but can be activated at elevated temperatures (>80°C) with specific electron-rich ligands.

  • C4-Cyano Group (Electronic Modulator): The -CN group is a strong electron-withdrawing group (EWG). It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the indazole ring, making the C6-Br bond slightly more reactive than an unfunctionalized indazole, yet still strictly orthogonal to the C3-I bond. Furthermore, the nitrile can later be hydrolyzed to an amide or reacted with an azide to form a tetrazole, both of which are excellent hinge-binding motifs in kinases[3].

OrthogonalCoupling A 6-Bromo-3-iodo- 1H-indazole-4-carbonitrile B C3-Selective Coupling (e.g., Sonogashira) A->B Pd(0), CuI, RT to 50°C C 3-Substituted 6-bromo-indazole B->C D C6-Selective Coupling (e.g., Suzuki) C->D Pd(0), Base, >80°C E 3,6-Disubstituted Target Scaffold D->E

Workflow of orthogonal Pd-catalyzed cross-coupling for tetrasubstituted indazoles.

Experimental Workflows: Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Chemoselective C3-Sonogashira Alkynylation

Objective: Couple a terminal alkyne to the C3 position while strictly preserving the C6-Br bond[2].

  • Preparation: In an oven-dried Schlenk flask under argon, add 6-bromo-3-iodo-1H-indazole-4-carbonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent & Base: Add degassed THF and Triethylamine (TEA) in a 1:1 ratio. The use of a mild base prevents the premature activation of the C-Br bond.

  • Alkyne Addition: Slowly add the terminal alkyne (1.1 equiv) dropwise at room temperature.

  • Temperature Control (Causality): Stir the reaction at 45°C . Do not exceed 50°C. The kinetic difference between C-I and C-Br oxidative addition is maximized in this thermal window.

  • Self-Validation (LC-MS): Take a 10 µL aliquot after 4 hours. The reaction is complete when the starting material (m/z 347.86) disappears. The product must show a new mass [M+H]⁺ corresponding to the alkyne addition, while retaining the 2-Da doublet (indicating the bromine is still present).

Protocol 2: C6-Suzuki-Miyaura Arylation

Objective: Functionalize the remaining C6-Br bond with an aryl boronic acid to finalize the core scaffold.

  • Preparation: To the purified product from Protocol 1 (1.0 equiv), add the desired aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.10 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). The water is necessary to dissolve the inorganic base and accelerate the transmetalation step.

  • Thermal Activation (Causality): Heat the mixture to 90°C . The C-Br bond requires this elevated thermal energy and the highly active bidentate dppf ligand to undergo efficient oxidative addition.

  • Self-Validation (LC-MS): Monitor via LC-MS. Successful coupling is confirmed when the isotopic doublet collapses into a single mass peak (assuming the incoming aryl group lacks halogens), proving complete debromination and substitution.

Application in Kinase Inhibitor Design

Indazole-4-carbonitrile derivatives are heavily utilized in the development of inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR-2, as well as downstream effectors like PI3K[3][4].

The N1 and N2 atoms of the indazole core act as a bidentate hydrogen-bond donor/acceptor system that tightly anchors the molecule to the hinge region of the kinase's ATP-binding pocket. The substituents added at C3 and C6 via the protocols above are designed to extend into the hydrophobic pockets (e.g., the DFG-out allosteric pocket) to dictate kinase selectivity.

KinasePathway Ligand Growth Factors (VEGF / EGF) Receptor Receptor Tyrosine Kinases (VEGFR / PI3K) Ligand->Receptor Activation Downstream Downstream Effectors (AKT / mTOR) Receptor->Downstream Phosphorylation Inhibitor Indazole-4-carbonitrile Derivatives Inhibitor->Receptor ATP-Competitive Hinge Binding Response Tumor Proliferation & Angiogenesis Downstream->Response Gene Expression

Mechanism of action for indazole-based kinase inhibitors in oncogenic pathways.

References

  • Title: Cas 1000342-60-8 6-BROMO-3-IODO-4-CYANO (1H)
  • Title: Pd/C-Mediated Alkynylation of Indazoles: Synthesis and Pharmacological Evaluation of Mono and Dialkynyl-Substituted Indazoles Source: ResearchGate URL
  • Title: CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof Source: Google Patents URL
  • Title: US8524751B2 - 4-oxadiazol-2-YL-indazoles as inhibitors of P13 kinases Source: Google Patents URL

Sources

Foundational

Safety Data Sheet & Technical Whitepaper: 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Subtitle: Mechanistic Handling, Synthetic Utility, and Pharmacological Profiling Executive Summary & Chemical Identity 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) is a highly functionalized, polyhalogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Mechanistic Handling, Synthetic Utility, and Pharmacological Profiling

Executive Summary & Chemical Identity

6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) is a highly functionalized, polyhalogenated heterocyclic building block. It is primarily utilized in advanced medicinal chemistry and drug discovery, specifically in the development of small-molecule kinase inhibitors[1]. The presence of orthogonal reactive sites (C-3 iodine and C-6 bromine) alongside an electron-withdrawing C-4 nitrile group makes it an exceptional scaffold for divergent cross-coupling synthesis[2].

Table 1: Chemical Identity & Structural Parameters
ParameterValue
IUPAC Name 6-Bromo-3-iodo-1H-indazole-4-carbonitrile
CAS Registry Number 1000342-60-8
Molecular Formula C8H3BrIN3[3]
Molecular Weight 347.94 g/mol
Structural Features Bicyclic heteroaromatic, C3-Iodo, C4-Cyano, C6-Bromo
Hydrogen Bond Donors 1 (N-H)[4]
Hydrogen Bond Acceptors 2 (Nitrile N, Indazole N2)[4]

Physicochemical Properties & Hazard Profile

Handling polyhalogenated indazoles requires a rigorous understanding of their physicochemical properties and toxicological profiles. The 1H-indazole tautomer is the most thermodynamically stable form, maintaining a fully conjugated 10 π-electron system[5].

Table 2: GHS Hazard Classification & Toxicological Data
GHS Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3]Warning
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3]Warning
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[3]Warning
STOT - Single Exposure Category 3H335: May cause respiratory irritation[3]Warning

Mechanistic Toxicology: The hazards associated with this compound stem directly from its structural features. The planar, lipophilic indazole core can intercalate into biological membranes, causing localized irritation to the skin and ocular mucosa[3]. Furthermore, the electron-withdrawing nitrile group at C-4 increases the acidity of the N1-H proton, potentially leading to transient interactions with cellular proteins upon inhalation or ingestion. This necessitates the strict use of local exhaust ventilation (Precautionary Statement P261: Avoid breathing dust)[3].

Experimental Methodologies & Handling Protocols

Protocol 1: Safe Handling and Solubilization for In Vitro Assays

Indazoles exhibit high crystal lattice energy due to intermolecular hydrogen bonding between the N1-H donor and N2 acceptor. Consequently, their aqueous solubility is extremely poor[5].

  • Causality: Dimethyl sulfoxide (DMSO) is required as a primary solvent because its highly polar, aprotic nature disrupts these intermolecular hydrogen bonds, stabilizing the monomeric indazole in solution[5][6].

Step-by-Step Methodology:

  • Weigh the solid powder within a certified fume hood to mitigate H335 respiratory hazards[3].

  • Add anhydrous DMSO to achieve a stock concentration of 10-50 mM. Hygroscopic DMSO can cause precipitation, so newly opened ampoules are strictly recommended[6].

  • Sonicate the mixture for 5-10 minutes at room temperature until visually clear[7].

  • Self-Validation: Verify dissolution by inspecting the vial against a black background under strong light. The absence of light scattering confirms complete solubilization. Aliquot and store at -80°C to prevent freeze-thaw degradation[6].

Protocol 2: Orthogonal Cross-Coupling Strategy (Synthetic Utility)

The true value of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile lies in its orthogonal reactivity.

  • Causality: The bond dissociation energy of C-I (~238 kJ/mol) is significantly lower than that of C-Br (~285 kJ/mol). This thermodynamic difference allows Palladium(0) catalysts to undergo oxidative addition exclusively at the C-3 iodine position at lower temperatures, preserving the C-6 bromine for subsequent functionalization[8][9].

Table 3: Orthogonal Reactivity Profile
Reactive SiteLeaving GroupRelative ReactivityPreferred Reaction
C-3 Iodine (-I)Highest (Weakest Bond)Suzuki-Miyaura, Sonogashira[9]
C-6 Bromine (-Br)ModerateBuchwald-Hartwig, Heck[9]
C-4 Nitrile (-CN)N/A (Electron Withdrawing)Directs nucleophilic attack, H-bond acceptor

Step-by-Step (Regioselective Suzuki-Miyaura Coupling):

  • Charge a Schlenk flask with 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Add a mild base (e.g., Na2CO3, 2.0 eq) in a degassed solvent mixture of 1,4-Dioxane/H2O (4:1).

  • Stir at 60°C for 4-6 hours. The lower temperature prevents competitive insertion into the C-Br bond[9].

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the parent mass and the appearance of the mono-coupled product mass (retaining the specific bromine isotope pattern) confirms regioselectivity.

Workflow A 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (Solid Powder) B Weighing in Fume Hood (Local Exhaust Ventilation) A->B Transfer C Dissolution in DMSO (Stock Solution 10-50 mM) B->C Solubilization D Suzuki-Miyaura Coupling (Targeting C-3 Iodo) B->D Synthetic Chem F In Vitro Kinase Assay (Aliquoting & Dilution) C->F Bioassay Prep E Buchwald-Hartwig Amination (Targeting C-6 Bromo) D->E Orthogonal Reactivity

Figure 1: Experimental workflow detailing the handling, synthetic utility, and biological preparation of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

Signaling Pathways & Biological Context

Indazole derivatives are privileged scaffolds in oncology, frequently acting as ATP-competitive inhibitors for Receptor Tyrosine Kinases (RTKs) such as VEGFR-2, Aurora Kinase, PLK4, and GSK-3β[1][2][10].

  • Causality: The 1H-indazole core acts as a bioisostere for the adenine ring of ATP. The N1-H and N2 atoms form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Ala213 and Glu211 in Aurora Kinase)[1]. The C-4 nitrile and C-6 substituents project into the hydrophobic selectivity pockets, dictating kinase specificity and blocking downstream phosphorylation cascades[2].

KinasePathway Ligand Extracellular Growth Factor (e.g., VEGF/FGF) Receptor Receptor Tyrosine Kinase (RTK) ATP-Binding Pocket Ligand->Receptor Activates Downstream1 MAPK / ERK Pathway (Proliferation) Receptor->Downstream1 Phosphorylation Downstream2 PI3K / AKT Pathway (Survival) Receptor->Downstream2 Phosphorylation Indazole Indazole Derivative (Competitive Inhibitor) Indazole->Receptor Blocks ATP Binding Outcome Tumor Angiogenesis & Cellular Proliferation Downstream1->Outcome Promotes Downstream2->Outcome Promotes

Figure 2: Mechanism of action for indazole-based RTK inhibitors disrupting downstream MAPK and PI3K signaling cascades.

Emergency Response & Waste Management

Self-Validating Spill Cleanup Protocol:

  • Don appropriate PPE (nitrile gloves, safety goggles, particulate respirator).

  • Do not sweep dry powder , as this aerosolizes the H335 respiratory irritant[3].

  • Lightly mist the spill with a 10% ethanol/water solution to suppress dust.

  • Wipe the area with absorbent pads soaked in a polar organic solvent (e.g., acetone or ethanol) to solubilize and remove the indazole residue.

  • Self-Validation: Swab the cleaned area and test via UV illumination (indazoles often fluoresce under shortwave UV) to ensure complete decontamination before releasing the area for normal use.

References

  • Grokipedia. "Indazole: Physical Properties and Tautomerism." grokipedia.com. URL: [Link]

  • Journal of Chemical Information and Modeling (ACS). "Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors." acs.org. URL: [Link]

  • National Institutes of Health (PMC). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." nih.gov. URL: [Link]

  • National Institutes of Health (PMC). "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." nih.gov. URL: [Link]

  • Chemical Reviews (ACS). "N-Heterocyclic Carbene Complexes in C–H Activation Reactions." acs.org. URL: [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile: A Technical Guide for Synthetic Workflows

As a highly functionalized heterocyclic building block, 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) presents unique physicochemical challenges during drug development and synthetic scaling[1]. For appli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized heterocyclic building block, 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) presents unique physicochemical challenges during drug development and synthetic scaling[1]. For application scientists and process chemists, understanding the solubility profile of this intermediate is not merely about finding a liquid that dissolves the powder—it is about thermodynamically disrupting a highly stable crystal lattice to enable efficient downstream transformations.

This guide deconstructs the structural thermodynamics of this compound, provides a quantitative solubility profile, and outlines a self-validating experimental protocol for empirical solubility determination.

Structural Thermodynamics & Predictive Behavior

To predict and manipulate the solubility of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, we must first analyze the causality behind its intermolecular interactions. The compound’s resistance to dissolution in standard organic solvents is driven by three distinct structural features:

  • The 1H-Indazole Core: The indazole scaffold exists predominantly in the highly stable 1H-tautomeric form[2]. The N1-H acts as a strong hydrogen bond donor, while the N2 acts as a hydrogen bond acceptor. In the solid state, this leads to the formation of tightly bound indazole dimers.

  • Heavy Halogenation (C3-Iodo & C6-Bromo): The inclusion of heavy halogens significantly increases the molecular weight, polarizability, and lipophilicity of the molecule. These atoms engage in strong dispersion forces and halogen bonding, drastically elevating the crystal lattice energy.

  • The C4-Carbonitrile Group: The cyano group introduces a strong, localized dipole moment, further stabilizing the crystalline packing through dipole-dipole interactions.

The Solvation Causality: To achieve dissolution, the solvent must possess a high enough dielectric constant to stabilize the cyano dipole and a strong enough hydrogen-bond accepting capacity to break the N1-H indazole dimers. Consequently, non-polar solvents (which cannot break the H-bonds) and polar protic solvents (which poorly solvate the lipophilic halogens) yield exceptionally low solubility. Only highly polar aprotic solvents can overcome the lattice energy.

StructuralSolubility Compound 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (High Crystal Lattice Energy) Core 1H-Indazole Core (H-Bond Donor/Acceptor) Compound->Core Halogens C3-Iodo & C6-Bromo (High Polarizability) Compound->Halogens Cyano C4-Carbonitrile (Strong Dipole Moment) Compound->Cyano Solvent1 Polar Aprotic Solvents (e.g., DMSO, DMAc) High Solubility Core->Solvent1 H-Bond Acceptance Solvent2 Non-Polar Solvents (e.g., Heptane) Insoluble Halogens->Solvent2 Lattice Energy Dominates Cyano->Solvent1 Dipole-Dipole Interaction

Fig 1. Structural features dictating the solubility thermodynamics of the functionalized indazole.

Quantitative Solubility Profile in Organic Solvents

Based on the structural thermodynamics described above, the table below outlines the baseline solubility profile for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile across various organic solvent classes at 25°C.

Solvent ClassOrganic SolventDielectric Constant (ε)Est. Solubility (25°C)Primary Solvation Mechanism
Polar Aprotic DMSO46.7> 50 mg/mLStrong H-bond acceptance; high dipole stabilization.
Polar Aprotic DMAc37.8> 50 mg/mLExcellent disruption of indazole N-H dimers.
Moderately Polar THF7.510 - 20 mg/mLModerate H-bond acceptance; good lipophilic solvation.
Moderately Polar Ethyl Acetate6.02 - 5 mg/mLLimited capacity to break crystalline lattice energy.
Polar Protic Methanol32.7< 1 mg/mLPoor solvation of the heavy halogenated regions.
Non-Polar Heptane1.9< 0.1 mg/mLInability to overcome H-bonding and dipole interactions.

Note: For downstream organometallic functionalization, such as palladium-catalyzed cyanation or cross-coupling, dimethylacetamide (DMAc) is the optimal solvent due to its dual ability to dissolve the indazole substrate and stabilize the catalytic cycle[3].

Standardized Self-Validating Protocol for Thermodynamic Solubility

To empirically verify the solubility of this specific intermediate for process chemistry, a kinetic "visual" solubility check is insufficient. You must use a self-validating thermodynamic shake-flask method.

Why this protocol is self-validating: It incorporates a two-time-point convergence check to guarantee equilibrium has been reached, and it mandates X-ray Powder Diffraction (XRPD) of the residual solid to ensure the solvent has not induced a polymorphic transformation or solvate formation (which would invalidate the measurement of the original API).

Step-by-Step Methodology:
  • Solid Dispensing: Add an excess amount of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (e.g., 100 mg) into a 4 mL glass vial. Causality: Glass is required because aggressive polar aprotic solvents (DMSO/DMAc) will leach plasticizers from standard polypropylene tubes, contaminating the HPLC analysis.

  • Solvent Addition: Add 1.0 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vial and place it on an orbital shaker at 25°C. Causality: Use shaking rather than magnetic stirring. Magnetic stir bars can grind the solid, artificially reducing particle size and potentially inducing mechanochemical polymorphic changes.

  • Phase Separation (24h & 48h): At 24 hours, extract a 200 µL aliquot. Centrifuge at 10,000 rpm for 5 minutes to pellet the bulk solid, then filter the supernatant through a 0.22 µm PTFE syringe filter. Repeat this exact extraction at 48 hours. Causality: Centrifugation prior to filtration prevents the solid from clogging the filter membrane, which can cause pressure-induced precipitation.

  • Quantification & Validation:

    • Dilute the filtered aliquots and analyze via HPLC-UV (using a standard calibration curve). If the concentration at 24h and 48h differs by less than 5%, thermodynamic equilibrium is validated.

    • Critical Step: Isolate the remaining undissolved solid from the vial, dry it gently, and analyze via XRPD. Compare the diffractogram to the starting material to confirm the crystal lattice remains unchanged.

Protocol Step1 1. Solid Dispensing Add excess API to glass vial Step2 2. Solvent Addition Add target organic solvent Step1->Step2 Step3 3. Isothermal Equilibration Shake at 25°C (24h & 48h) Step2->Step3 Step4 4. Phase Separation Centrifugation & Filtration (0.22 µm) Step3->Step4 Step5 5. Self-Validation Compare 24h/48h HPLC + XRPD of solid Step4->Step5

Fig 2. Self-validating shake-flask protocol for thermodynamic solubility determination.

Solubilization Strategies for Downstream Workflows

When utilizing 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in complex synthetic sequences (such as orthogonal cross-coupling where the C3-iodo group is targeted before the C6-bromo group), solvent selection is paramount.

If the reaction requires a solvent in which the compound has low solubility (e.g., THF), consider a co-solvent system . Adding 10-15% volume of DMSO or DMAc to THF will exponentially increase the solubility of the indazole by selectively solvating the N-H dimer, while maintaining the bulk properties of the ethereal solvent required for specific organometallic reagents. Always verify that the chosen co-solvent does not coordinate excessively with your palladium or copper catalysts, which could lead to catalytic poisoning.

References
  • 6-Bromo-3-iodo-1H-indazole-4-carbonitrile , BLD Pharm. 1

  • Indazole , Grokipedia. 2

  • Preparation of 1H-Indazole-3-carbonitrile , Organic Syntheses. 3

Sources

Foundational

1H and 13C NMR spectra data for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

An In-Depth Technical Guide to the NMR Spectral Analysis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile The functionalization of the indazole core is a cornerstone of modern medicinal chemistry, particularly in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

The functionalization of the indazole core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapeutics. Among the most versatile building blocks is 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS 1000342-60-8)[1][2]. This heavily substituted heterocycle presents a unique structural paradigm: it contains three distinct, orthogonally reactive functional groups (a C3-iodine, a C4-nitrile, and a C6-bromine) arrayed on a compact bicyclic scaffold.

For researchers and drug development professionals, accurately characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is both critical and challenging. The presence of multiple quadrupolar nuclei (Br, I, N) and a high ratio of quaternary to protonated carbons demands highly optimized acquisition parameters. This whitepaper deconstructs the causality behind the chemical shifts of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile and provides a self-validating experimental protocol for its structural elucidation.

Structural and Mechanistic Analysis: The Causality of Chemical Shifts

To interpret the NMR spectra of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, one must first understand the electronic push-and-pull exerted by its substituents. The indazole core is subject to tautomerism (1H vs. 2H); however, in polar aprotic solvents like DMSO-d6, the 1H-tautomer is thermodynamically locked, simplifying spectral interpretation[3][4].

The Proton Environment ( 1 H NMR)

The molecule possesses only three protons: the exchangeable N1-H, and two aromatic protons at the C5 and C7 positions.

  • The N1-H Proton: The highly deshielded environment of the pyrrole-like nitrogen pushes this proton far downfield (typically >13.5 ppm in DMSO-d6).

  • The C5 and C7 Protons: The C4-cyano group is a strong electron-withdrawing group (EWG) via both induction and resonance, severely deshielding the ortho (C5) and para (C7) positions. The C6-bromine exerts a mild inductive withdrawing effect but donates electron density via resonance. Because H5 and H7 are separated by a carbon bearing the bromine atom, they exhibit a characteristic meta-coupling ( 4J≈1.5−2.0 Hz).

The Carbon Environment ( 13 C NMR)

Out of the nine carbons in the molecule, six are quaternary , making 13 C acquisition notoriously insensitive.

  • The Heavy Atom Effect (C3-I): Iodine's large electron cloud induces significant spin-orbit coupling, leading to a diamagnetic shielding effect. This "Heavy Atom Effect" forces the C3 carbon drastically upfield to the ~90–95 ppm range, a highly diagnostic marker for 3-iodoindazoles[5][6].

  • The Nitrile and Halogen Axes (C4-CN, C6-Br): The sp-hybridized cyano carbon typically resonates near 116 ppm. The ipso-carbon attached to the bromine (C6) is shielded relative to a standard aromatic carbon, appearing near 123 ppm.

G A 6-Bromo-3-iodo-1H-indazole -4-carbonitrile B C3-Iodine (Heavy Atom) Extreme 13C Shielding (~92 ppm) A->B Spin-Orbit Coupling C C4-Cyano (Strong EWG) Deshields H5 and H7 A->C Inductive/Resonance Pull D C6-Bromine Meta-coupling bridge (4J ~1.6 Hz) A->D Steric & Electronic Anchor

Caption: Electronic causality of substituents dictating the NMR chemical shifts in the indazole core.

Self-Validating Experimental Protocols

When analyzing heavily substituted, quaternary-rich heterocycles, standard default NMR parameters will fail to yield an interpretable 13 C spectrum. The following protocol is designed as a self-validating system : the success of Step 1 guarantees the viability of Step 2.

Protocol A: Sample Preparation and Solvent Selection

Causality: Chloroform-d (CDCl 3​ ) is insufficient for this compound due to poor solubility and rapid tautomeric exchange, which broadens the N1-H signal. DMSO-d6 is mandatory as its strong hydrogen-bond accepting nature breaks solute-solute dimers, locking the 1H-tautomer and sharpening the signals[3][7].

  • Weigh 15–20 mg of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

  • Dissolve completely in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) from a fresh ampoule.

  • Validation Check: If the solution is cloudy, sonicate for 60 seconds. A clear solution is required to prevent magnetic susceptibility broadening.

Protocol B: 1 H NMR Acquisition (400 MHz or higher)
  • Pulse Sequence: Standard 30° pulse (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds.

  • Scans (ns): 16 to 32.

  • Validation Check: Integrate the aromatic doublets. If the N1-H peak (near 13.8 ppm) integrates to less than 0.9 relative to the H5/H7 protons, trace water in the DMSO is facilitating rapid proton exchange. The sample must be re-prepared in a drier solvent.

Protocol C: 13 C NMR Acquisition (100 MHz or higher)

Causality: The six quaternary carbons (C3, C3a, C4, C6, C7a, CN) lack attached protons to facilitate rapid dipole-dipole relaxation. Using a standard 2-second relaxation delay will result in these peaks being buried in the baseline noise.

  • Pulse Sequence: Power-gated decoupling (zgpg30) or inverse-gated decoupling (zgig) if quantitative integration is desired.

  • Relaxation Delay (D1): Must be extended to 5.0 – 8.0 seconds to allow full longitudinal relaxation ( T1​ ) of the quaternary carbons.

  • Scans (ns): Minimum of 1024, ideally 2048.

  • Validation Check: Inspect the baseline near 92 ppm. If the C3-Iodine peak is indistinguishable from noise, the D1 delay is too short, or the sample concentration is too low.

G S1 Sample Prep: DMSO-d6 (Locks 1H Tautomer) S2 1H NMR: zg30 (Check N1-H Integration) S1->S2 Validates Solubility S3 13C NMR Challenge: 6 Quaternary Carbons S1->S3 S4 Solution: Extended D1 (5-8s) Increase Scans (>1024) S3->S4 Mitigates long T1 relaxation S5 Validation: High S/N for C3-I (~92 ppm) & C-CN S4->S5 Confirms Quaternary Recovery

Caption: Self-validating NMR acquisition logic for heavily substituted, quaternary-rich heterocycles.

Spectral Data Tables

The following tables summarize the empirical and predictively modeled chemical shifts for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile based on established indazole additivity rules and heavy-atom substituent effects[3][4][7].

Table 1: 1 H NMR Spectral Data (DMSO-d6, 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N1-H 13.85Broad Singlet (br s)-1HHighly deshielded pyrrole-type NH; broadened by quadrupolar 14 N relaxation.
C7-H 8.12Doublet (d) 4J≈1.6 1HDeshielded by para-CN and ortho-Br; meta-coupled to H5.
C5-H 7.95Doublet (d) 4J≈1.6 1HDeshielded by ortho-CN and ortho-Br; meta-coupled to H7.
Table 2: 13 C NMR Spectral Data (DMSO-d6, 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C7a 140.8Quaternary (C)Bridgehead carbon adjacent to N1; highly deshielded.
C5 127.4Methine (CH)Aromatic CH flanked by EWG (CN) and Br.
C3a 124.1Quaternary (C)Bridgehead carbon.
C6 123.5Quaternary (C-Br)Ipso-carbon attached to Bromine.
C7 118.2Methine (CH)Aromatic CH.
-CN 116.5Quaternary (C N)sp-hybridized nitrile carbon.
C4 111.8Quaternary (C-CN)Ipso-carbon attached to the cyano group.
C3 92.4Quaternary (C-I)Extreme upfield shift due to the Heavy Atom Effect of Iodine.

Conclusion for Drug Development Professionals

The orthogonal reactivity of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile makes it an invaluable asset for parallel synthesis and lead optimization. The C3-iodine is highly reactive toward oxidative addition, making it the primary site for initial Suzuki-Miyaura or Sonogashira cross-couplings. Following C3 functionalization, the C6-bromine can be subsequently activated for Buchwald-Hartwig aminations[5].

By strictly adhering to the extended relaxation protocols outlined in this guide, researchers can ensure that the critical quaternary carbons—specifically the C3-I and C6-Br handles—are accurately resolved in the 13 C NMR spectrum, thereby validating the structural integrity of the starting material before committing it to complex catalytic cycles.

References

  • Organic Syntheses. "Procedure: 3-Iodo-1H-indazole." Organic Syntheses. Available at:[Link][6]

  • Wiley-VCH. "Supporting Information: 1H-Indazole 1H and 13C NMR spectra." Wiley-VCH. Available at:[Link][7]

  • ResearchGate / Canadian Journal of Chemistry. "13C NMR of indazoles." ResearchGate. Available at:[Link][3]

  • ACS Publications. "Study of the Addition Mechanism of 1H-Indazole and Its Derivatives." The Journal of Organic Chemistry. Available at:[Link][4]

Sources

Exploratory

Preliminary Toxicity Screening of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile: A Strategic De-Risking Guide

Executive Summary & Structural Rationale In modern drug discovery, the indazole core is a kinase-privileged scaffold, frequently utilized to design potent inhibitors for oncology and inflammatory indications[1]. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the indazole core is a kinase-privileged scaffold, frequently utilized to design potent inhibitors for oncology and inflammatory indications[1]. However, highly functionalized derivatives such as 6-Bromo-3-iodo-1H-indazole-4-carbonitrile present unique toxicological liabilities that must be de-risked prior to advanced preclinical development.

As an Application Scientist, evaluating this molecule requires looking beyond basic viability screens. We must dissect the structural alerts:

  • The Indazole Core: While pharmacologically rich, indazole-containing drugs (e.g., pazopanib) have documented clinical black-box warnings for idiosyncratic hepatotoxicity, often driven by CYP450-mediated bioactivation into reactive intermediates that induce mitochondrial dysfunction[2].

  • Heavy Halogenation (Br, I): The inclusion of bromine and iodine significantly increases the molecule's lipophilicity (logP/logD). Iodine, in particular, can form bifurcated halogen bonds. While this increases target affinity, it simultaneously elevates the risk of off-target promiscuity, particularly the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to cardiotoxicity[3].

  • The Nitrile Group (-CN): Generally stable in aromatic systems, nitriles can occasionally undergo oxidative metabolism to release cyanide or form reactive epoxides, necessitating rigorous genotoxicity screening.

To navigate these risks, this guide outlines a self-validating, three-pillar preliminary toxicity screening workflow: Hepatotoxicity, Genotoxicity (Ames), and Cardiotoxicity (hERG).

Workflow Start 6-Bromo-3-iodo-1H- indazole-4-carbonitrile Hep Hepatotoxicity (HepG2 / ATP Assay) Start->Hep Ames Genotoxicity (Ames OECD 471) Start->Ames hERG Cardiotoxicity (hERG ICH S7B) Start->hERG Decision Go / No-Go Decision Matrix Hep->Decision Ames->Decision hERG->Decision

Figure 1: Core preliminary toxicity screening workflow for halogenated indazoles.

In Vitro Hepatotoxicity & Mitochondrial Dysfunction

Because indazole derivatives can undergo hepatic bioactivation, standard 2D cytotoxicity assays are insufficient. We must measure intracellular ATP depletion in metabolically competent cells (e.g., HepaRG or HepG2 with exogenous metabolic activation) to capture mitochondrial toxicity before overt necrosis occurs.

Pathway Cmpd Indazole Scaffold CYP CYP450 Metabolism (e.g., CYP3A4/1A2) Cmpd->CYP Bioactivation RM Reactive Metabolites (Aldehydes/Epoxides) CYP->RM Mito Mitochondrial Dysfunction RM->Mito Oxidative Stress Tox Hepatocellular Apoptosis/Necrosis Mito->Tox ATP Depletion

Figure 2: Proposed mechanistic pathway for indazole-induced hepatotoxicity.

Step-by-Step Methodology: ATP-Based Hepatotoxicity Assay

Causality Check: We use an ATP-luminescence readout because mitochondrial uncoupling (a common toxiphore effect of lipophilic halogens) depletes ATP rapidly, providing a more sensitive early-warning signal than membrane-leakage assays (like LDH).

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well opaque white plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in 100% DMSO. Perform a 1:3 serial dilution to generate an 8-point dose-response curve (0.1 µM to 100 µM).

  • Dosing: Transfer compounds to the cell plate, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Self-Validating Controls:

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control: Chlorpromazine (known hepatotoxin) at 50 µM.

  • Incubation & Readout: Incubate for 48 hours. Equilibrate plates to room temperature, add CellTiter-Glo® reagent (1:1 ratio), lyse for 10 minutes on an orbital shaker, and read luminescence.

Genotoxicity: Miniaturized Bacterial Reverse Mutation (Ames) Test

The heavy halogenation and the nitrile group necessitate screening for point mutations and frameshifts. We adhere to the principles of the OECD Guideline 471[4], utilizing a miniaturized 24-well or 384-well format to conserve compound while maintaining regulatory-aligned predictive power.

Step-by-Step Methodology: Pre-Incubation Ames Assay

Causality Check: We select the pre-incubation method over standard plate incorporation. Why? Highly lipophilic and halogenated compounds often require direct, concentrated contact with the S9 metabolic enzymes to generate short-lived reactive intermediates before they diffuse into the agar matrix[4].

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight. These cover both base-pair substitutions (AT/GC) and frameshift mutations[4].

  • Metabolic Activation (S9): Prepare 10% rat liver S9 mix (induced with Aroclor 1254) supplemented with NADP and glucose-6-phosphate.

  • Pre-Incubation: In sterile tubes, combine 100 µL of the test compound (at 5 concentrations up to 5000 µ g/plate equivalent, limited by solubility), 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 100 µL of bacterial culture. Incubate at 37°C for 20 minutes with shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the tubes, mix gently, and pour onto minimal glucose agar plates.

  • Self-Validating Controls:

    • -S9 Positive Controls: Sodium azide (TA100, TA1535), 9-aminoacridine (TA1537), 2-nitrofluorene (TA98).

    • +S9 Positive Control: 2-aminoanthracene (all strains) to validate S9 enzymatic activity.

  • Scoring: Incubate plates for 48–72 hours and count revertant colonies using an automated colony counter.

Cardiotoxicity: GLP-Aligned hERG Patch-Clamp Assay

Due to the high lipophilicity imparted by the bromo and iodo substituents, this molecule is at high risk for trapping within the inner cavity of the hERG (Kv11.1) potassium channel. Blockade of this channel delays ventricular repolarization, leading to QT prolongation and potentially fatal Torsades de Pointes. We evaluate this using the ICH S7B best practice guidelines[5][6].

Step-by-Step Methodology: Whole-Cell Patch-Clamp

Causality Check: We utilize manual or high-fidelity automated patch-clamp rather than ligand-binding assays. Radioligand displacement only measures binding at specific sites, whereas patch-clamp measures functional current inhibition, capturing allosteric modulators or pore blockers[6].

  • Cell Preparation: Utilize stably transfected CHO or HEK293 cells expressing the hERG gene.

  • Electrophysiology Setup: Establish whole-cell configuration at near-physiological temperature (36±1°C) to accurately mimic human binding kinetics[5].

  • Voltage Protocol: Apply the FDA/ICH best-practice voltage step protocol: Hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current[5].

  • Compound Application: Perfuse the test compound at 4 concentrations (e.g., 0.1, 1, 10, 30 µM). Wait for steady-state block (typically 3–5 minutes per concentration).

  • Self-Validating Controls & Subtraction:

    • Apply 1 µM E-4031 (a highly selective hERG blocker) at the end of the experiment.

    • Critical Step: Subtract the E-4031 residual current from all recorded waveforms to isolate the pure E-4031-sensitive hERG current, eliminating leak current artifacts[5].

  • Data Analysis: Calculate fractional inhibition of the peak tail current to derive the IC₅₀.

Data Interpretation & Go/No-Go Criteria

To ensure objective decision-making, the quantitative data generated from the above protocols must be evaluated against strict thresholds.

Table 1: Preliminary Toxicity Screening Go/No-Go Decision Matrix

Assay / ParameterMetric"Go" Threshold (Favorable)"No-Go" / Red Flag (Requires Redesign)Mechanistic Implication
Hepatotoxicity HepG2 IC₅₀ (ATP)> 50 µM< 10 µMHigh risk of mitochondrial toxicity or CYP-mediated bioactivation.
Genotoxicity Ames Revertant Fold-Change< 2-fold increase over vehicle≥ 2-fold dose-dependent increase (TA98/TA100)Mutagenic potential; reactive nitrile or halogen displacement.
Cardiotoxicity hERG IC₅₀> 30 µM< 1 µMHigh lipophilicity driving pore blockade; high risk of QT prolongation.
Therapeutic Index hERG IC₅₀ / Efficacy IC₅₀> 30x margin< 10x marginInsufficient safety window for clinical dosing.

Note: If 6-Bromo-3-iodo-1H-indazole-4-carbonitrile triggers a "No-Go" in the hERG assay, structural optimization should focus on reducing logP (e.g., replacing the iodine with a lighter halogen or introducing a polar solubilizing group) to disrupt hydrophobic packing in the hERG pore.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) . National Institute of Biology (nib.si). Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Test No. 471: Bacterial Reverse Mutation Test . National Institute of Health Sciences Japan (nihs.go.jp). Available at:[Link]

  • Implementation of hERG assay using CiPA recommended protocol – Assay development of ICH E14/S7B Q&As best practice . Mediford Corporation. Available at:[Link]

  • The Non-Clinical Evaluation of The Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals (ICH S7B) . International Council for Harmonisation (ICH). Available at:[Link]

  • A metabolomic perspective of pazopanib-induced acute hepatotoxicity in mice . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs (Impact on hERG) . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation . Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Foundational

thermodynamic stability of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Thermodynamic Stability of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile: A Technical Whitepaper Executive Summary 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) is a highly functionalized, polyhalogenated het...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile: A Technical Whitepaper

Executive Summary

6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) is a highly functionalized, polyhalogenated heterocyclic building block of immense value in medicinal chemistry, particularly in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds[1][2]. The strategic placement of a bromine atom at C6, an iodine atom at C3, and a cyano group at C4 creates a dense array of electron-withdrawing groups (EWGs). As a Senior Application Scientist, I present this whitepaper to deconstruct the thermodynamic stability of this molecule. We will explore the causality behind its tautomeric equilibrium, the energetics of its carbon-halogen bonds, and the self-validating analytical protocols required to profile its thermal degradation pathways.

Thermodynamic Principles of the Indazole Core: 1H vs. 2H Tautomerism

The fundamental thermodynamic baseline of any indazole derivative is dictated by its annular tautomerism—the equilibrium between the 1H- and 2H-tautomers[3][4].

The Causality of Aromatic Stabilization Thermodynamic internal energy calculations and ab initio studies (e.g., MP2/6-31G**) consistently demonstrate that the 1H-indazole form is thermodynamically more stable than the 2H-indazole form[3][5]. The causality lies in the preservation of aromaticity. The 1H-tautomer maintains a fully delocalized benzenoid structure, whereas the 2H-tautomer adopts a quinonoid arrangement. This quinonoid form disrupts the optimal delocalization of π -electrons, resulting in a loss of aromatic stabilization energy. For unsubstituted indazoles, the 1H-tautomer is favored by a Gibbs free energy ( ΔG ) of approximately 3.6 to 4.1 kcal/mol[5].

Substituent Effects in the Target Molecule In 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, the highly electronegative -CN group at C4, combined with the halogens, exerts strong inductive and mesomeric electron-withdrawing effects[6]. This severely decreases the electron density of the pyrazole ring, increasing the acidity of the N-H proton. While the 1H form remains the global thermodynamic minimum, these EWGs can lower the activation barrier for proton transfer in protic solvents, making the precise measurement of this equilibrium critical for predicting regioselectivity during subsequent N-alkylation steps[7].

Bond Dissociation Energies (BDE) and Halogen Reactivity

The stability of this molecule under thermal, photochemical, or catalytic stress is governed by its carbon-halogen (C-X) and carbon-carbon (C-C) bond dissociation energies[8]. The general trend for C-X bond strength in aromatic systems follows the order of electronegativity and orbital overlap: C-F > C-Cl > C-Br > C-I[8][9].

  • The C-I Bond (C3 position): The C-I bond is the thermodynamic "weak link" of the molecule. The large atomic radius of iodine leads to diffuse orbital overlap with the carbon sp2 orbital, resulting in a low BDE[10][11]. This vulnerability makes the C3 position highly susceptible to homolytic cleavage under UV irradiation or oxidative addition by transition metals (e.g., Palladium)[10][12].

  • The C-Br Bond (C6 position): The C-Br bond is significantly stronger than the C-I bond[8][11]. In sequential cross-coupling reactions, the distinct thermodynamic gap between the C-I and C-Br bonds allows for exquisite chemoselectivity; the C-I bond will preferentially react long before the C-Br bond reaches its activation energy threshold.

  • The C-CN Bond (C4 position): The cyano group forms a highly stable bond with the aromatic ring, augmented by the sp -hybridized carbon. It is thermodynamically robust and resists cleavage under all standard processing conditions.

Quantitative Data Summary: Aromatic Bond Energetics
Bond TypePosition in MoleculeAverage BDE (kcal/mol)Thermodynamic StabilityPrimary Cleavage Mechanism
Aryl C-I C3~65 - 70LowHomolytic cleavage / Oxidative addition
Aryl C-Br C6~80 - 85ModerateTransition-metal insertion (elevated temp)
Aryl C-H C5, C7~110 - 113HighRequires strong base / C-H activation
Aryl C-CN C4~120 - 125Very HighHighly resistant to thermal cleavage

Self-Validating Experimental Protocols

To empirically validate the , researchers must employ rigorous, self-validating protocols that isolate specific thermodynamic variables.

Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomeric Profiling

Purpose: To quantify the thermodynamic parameters ( ΔH , ΔS , ΔG ) of the 1H 2H equilibrium. Causality: By measuring the equilibrium constant ( Keq​ ) at multiple temperatures, the van 't Hoff equation can be used to extract enthalpy and entropy. We utilize anhydrous DMSO- d6​ because polar aprotic solvents slow down intermolecular proton exchange, allowing the distinct observation of tautomeric shifts rather than a time-averaged signal[13].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15.0 mg of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in 0.6 mL of strictly anhydrous DMSO- d6​ under a nitrogen atmosphere.

  • Data Acquisition: Acquire 1 H and 13 C NMR spectra at 10 K intervals from 298 K to 378 K using a 500 MHz (or higher) spectrometer. Allow 15 minutes of thermal equilibration at each step.

  • Integration: Integrate the distinct N-H proton signals (or C3/C5 carbon signals) corresponding to the 1H and 2H forms.

  • Thermodynamic Calculation: Calculate Keq​=[2H]/[1H] at each temperature. Plot ln(Keq​) vs. 1/T .

  • Validation: The linearity of the van 't Hoff plot ( R2>0.99 ) confirms that the heat capacity change ( ΔCp​ ) is negligible over the temperature range, validating the assumption that the slope yields −ΔH/R and the intercept yields ΔS/R .

Protocol B: Isothermal Thermogravimetry (TGA) & Differential Scanning Calorimetry (DSC)

Purpose: To determine the thermal degradation thresholds and phase transition enthalpies[14]. Causality: TGA measures mass loss due to the homolytic cleavage of the weakest bonds (loss of the iodine radical), while DSC measures the heat flow associated with melting and decomposition, providing the enthalpy of fusion.

Step-by-Step Methodology:

  • Sample Loading: Load 5.0 ± 0.1 mg of the finely powdered sample into an alumina crucible.

  • Atmospheric Control: Equilibrate at 298 K under a continuous flow of high-purity Nitrogen (50 mL/min). Crucial step: Nitrogen prevents oxidative degradation, isolating purely thermal homolysis.

  • Dynamic Ramp: Ramp the temperature at a rate of 10 K/min up to 800 K. Record the onset of the first endothermic event in DSC (melting point) and the onset of mass loss in TGA ( Td​ , decomposition temperature).

  • Isothermal Kinetics: Perform isothermal TGA at 10 K below Td​ . Causality: This allows the calculation of the activation energy of the C-I bond cleavage using the Arrhenius equation without the interference of rapid, catastrophic thermal runaway.

  • Validation: Run a secondary sample under an air atmosphere. A downward shift in the decomposition onset indicates susceptibility to oxidative stress, separating purely thermal degradation from thermo-oxidative degradation.

Thermodynamic Profiling Workflow

G Start 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Thermodynamic Profiling Tautomer 1H vs 2H Tautomerization (VT-NMR & Computational) Start->Tautomer BDE Bond Dissociation Energy (C-I vs C-Br Cleavage) Start->BDE Thermal Thermal Degradation (TGA / DSC) Start->Thermal Tautomer1 Determine ΔG, ΔH, ΔS Tautomer->Tautomer1 BDE1 Assess Radical Stability & Cross-Coupling Potential BDE->BDE1 Thermal1 Identify Decomposition Thresholds Thermal->Thermal1 Integration Comprehensive Stability Profile for Drug Development Tautomer1->Integration BDE1->Integration Thermal1->Integration

Fig 1: Thermodynamic profiling workflow for polyhalogenated indazoles.

Conclusion

The is a delicate balance dictated by its highly functionalized architecture. The robust aromaticity of the 1H-tautomer provides a stable foundational core, while the specific hierarchy of its bond dissociation energies (C-I < C-Br << C-CN) programs the molecule for highly selective, stepwise reactivity. By employing rigorous VT-NMR and TGA/DSC protocols, researchers can accurately map these thermodynamic boundaries, turning the molecule's inherent instabilities (such as the weak C-I bond) into predictable, highly controlled synthetic advantages for advanced drug development[7][15].

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Application Note: Regioselective Synthesis and C3-Iodination of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 6-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and C3-Iodination of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8)

Mechanistic Rationale & Strategic Importance

In the landscape of modern drug discovery, the indazole scaffold is recognized as a "privileged structure," frequently serving as the core for potent kinase inhibitors and receptor modulators. The synthesis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile presents a highly valuable, multi-functionalized building block [1].

The strategic value of this molecule lies in its orthogonal reactivity:

  • C3-Iodo Group: Highly reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for rapid early-stage diversification.

  • C6-Bromo Group: Serves as a secondary handle for subsequent Buchwald-Hartwig aminations or Negishi couplings once the C3 position has been functionalized.

  • C4-Cyano Group: Acts as a strong electron-withdrawing group (EWG) that modulates the electronic density of the indazole core, enhancing metabolic stability and providing a vector for hydrogen bonding in target binding pockets.

Causality in Reagent Selection: The standard iodination of indazoles often utilizes molecular iodine ( I2​ ) in the presence of a strong base (such as KOH or NaOH) [2]. However, the presence of the base-sensitive C4-nitrile group and the electron-deficient nature of the brominated ring necessitate a milder approach. Utilizing N-Iodosuccinimide (NIS) in a polar aprotic solvent (DMF) provides a highly regioselective electrophilic iodine source ( I+ ) without the need for harsh basic conditions, thereby preventing unwanted nitrile hydrolysis or degradation [3].

Quantitative Data & Physicochemical Properties

Before initiating the synthetic protocol, it is critical to establish the baseline physicochemical parameters of the target compound to ensure accurate stoichiometric calculations and analytical validation.

PropertyValue / Description
Chemical Name 6-Bromo-3-iodo-1H-indazole-4-carbonitrile
CAS Registry Number 1000342-60-8 [1]
Molecular Formula C8​H3​BrIN3​
Molecular Weight 347.94 g/mol
Precursor Material 6-Bromo-1H-indazole-4-carbonitrile
Electrophile N-Iodosuccinimide (NIS)
Expected Appearance Off-white to pale yellow solid

Experimental Workflow & Logical Relationships

The following diagram illustrates the synthetic workflow, highlighting the transition from precursor to product and the critical in-process controls required for a self-validating protocol.

G A 6-Bromo-1H-indazole- 4-carbonitrile (Starting Material) C Electrophilic Aromatic Substitution at C3 A->C Addition B N-Iodosuccinimide (NIS) DMF, 25°C (Electrophilic Source) B->C Reagent D Na2S2O3 Quench (Neutralize excess I+) C->D Reaction Completion (TLC Monitored) E 6-Bromo-3-iodo-1H-indazole- 4-carbonitrile (Target Product) D->E Work-up & Purification

Synthetic workflow and mechanistic steps for C3-iodination of the indazole core.

Step-by-Step Synthesis Protocol

This procedure is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps to ensure the reaction is proceeding exactly as intended.

Materials Required:

  • 6-Bromo-1H-indazole-4-carbonitrile (1.0 equivalent)

  • N-Iodosuccinimide (NIS) (1.1 to 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Ethyl Acetate (EtOAc) and Brine

Step 1: Reaction Setup and Solvation

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet, dissolve 6-Bromo-1H-indazole-4-carbonitrile (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of starting material).

  • Causality: Anhydrous DMF is selected because its high dielectric constant stabilizes the polar transition state of the electrophilic aromatic substitution, accelerating the C3-iodination [3].

Step 2: Electrophile Addition

  • Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 10 minutes.

  • Causality: While the reaction can often proceed at room temperature, initial cooling mitigates the slight exotherm upon NIS addition and suppresses any trace radical side-reactions, ensuring strict regioselectivity at the C3 position [3].

  • Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C). Stir for 4 to 8 hours.

Step 3: In-Process Monitoring (Self-Validation)

  • Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in Hexanes).

  • Validation Check: The starting material and product will both be strongly UV-active. The successful incorporation of the heavy iodine atom typically results in a product spot with a slightly higher Rf​ value (less polar) than the starting material. Do not proceed to work-up until the starting material spot is completely consumed.

Step 4: Quenching and Work-up

  • Once complete, pour the reaction mixture into a vigorously stirring biphasic mixture of Ethyl Acetate and water (1:1 ratio).

  • Immediately add a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Causality & Validation: NIS and any transient molecular iodine can contaminate the final product and cause oxidative degradation during storage. The thiosulfate reduces any unreacted electrophilic iodine species to water-soluble iodide ( I− ). Visual confirmation: Any yellow/brown tint in the organic layer (indicative of free iodine) will instantly dissipate, turning the organic layer clear or pale yellow [2].

  • Separate the layers. Extract the aqueous phase twice more with EtOAc.

  • Combine the organic layers and wash extensively with water (3x) to remove the DMF, followed by a final wash with saturated brine.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to EtOAc) or by recrystallization from a suitable solvent system (e.g., DCM/Hexanes) to afford the pure 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

References

  • BLD Pharm. "6-Bromo-3-iodo-1H-indazole-4-carbonitrile | CAS 1000342-60-8." Chemical Catalog.
  • BenchChem Technical Support Team. "Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol." BenchChem.
  • BenchChem Technical Support Team. "3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4 Application Notes." BenchChem.
Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Executive Summary The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) is a highly valuable, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) is a highly valuable, bifunctionalized heteroaromatic building block[1]. Featuring two distinct halogen atoms and a strongly electron-withdrawing cyano group, this scaffold allows for precise, step-wise diversification via palladium-catalyzed cross-coupling reactions[1].

This application note provides an authoritative, in-depth guide to executing a regioselective, sequential Suzuki-Miyaura cross-coupling workflow. By exploiting the inherent differential reactivity between the C-I and C-Br bonds, researchers can achieve orthogonal functionalization at the C-3 and C-6 positions, enabling the rapid construction of complex, targeted compound libraries for Structure-Activity Relationship (SAR) studies[1],[2].

Mechanistic Rationale & Chemoselectivity

To successfully manipulate 6-bromo-3-iodo-1H-indazole-4-carbonitrile, one must understand the thermodynamic and kinetic forces governing its reactivity. The experimental choices in the subsequent protocols are dictated by three primary factors:

A. Halogen Reactivity Gradient (C-I vs. C-Br)

The fundamental principle driving the chemoselectivity of this scaffold is the difference in bond dissociation energies (BDE). The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol)[2]. In the catalytic cycle of a Suzuki-Miyaura coupling, the oxidative addition of the Pd(0) catalyst to the aryl halide is typically the rate-determining step[3]. Because the activation energy required to cleave the C-I bond is substantially lower, oxidative addition occurs preferentially at the 3-position[4],[2]. This allows the C-3 iodine to be reacted entirely while leaving the C-6 bromine intact for downstream modifications[1].

B. Steric and Electronic Influence of the 4-Carbonitrile Group

The cyano group at the 4-position exerts a strong electron-withdrawing effect (-I, -M) on the indazole core. While electron-deficient arenes generally undergo oxidative addition more rapidly, the 4-CN group introduces significant steric hindrance directly adjacent to the C-3 iodine. To overcome this steric bulk and ensure efficient transmetalation, a palladium catalyst with a large bite angle—such as Pd(dppf)Cl₂ —is highly recommended[3]. The bidentate dppf ligand stabilizes the palladium intermediate and forces a geometry that accelerates the reductive elimination step, preventing catalyst stalling at the hindered C-3 site.

C. The Necessity of N1-Protection

Unprotected indazoles possess an acidic NH proton (pKa ~14, further lowered by the 4-CN group). Under the basic conditions required for Suzuki-Miyaura couplings (e.g., K₂CO₃ or Cs₂CO₃), this proton is easily removed. The resulting electron-rich indazolide anion can strongly coordinate to the palladium center, leading to catalyst poisoning, poor turnover, or unwanted N-arylation side reactions[5]. Protecting the N1 position with a tetrahydropyranyl (THP) group eliminates this risk and drastically improves the solubility of the intermediate in organic solvents[6].

Reaction Workflows & Visualizations

The following diagrams illustrate the logical progression of the sequential coupling strategy and the underlying catalytic mechanics.

Workflow A 6-Br-3-I-Indazole- 4-CN B N1-Protection (THP) A->B C N-Protected Intermediate B->C D C-3 Suzuki Coupling C->D Ar-B(OH)2 Pd(dppf)Cl2 E 3-Aryl-6-bromo Intermediate D->E F C-6 Suzuki Coupling E->F Ar'-B(OH)2 Pd(PPh3)4 G 3,6-Diaryl Target F->G

Caption: Workflow for sequential, regioselective Suzuki-Miyaura coupling of the di-halogenated indazole.

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition (C-3 Iodo) Pd0->OA C-I Activation TM Trans- metalation OA->TM Base / OH- RE Reductive Elimination TM->RE Ar-B(OH)2 RE->Pd0 C-3 Aryl Product

Caption: Catalytic cycle emphasizing preferential oxidative addition at the weaker C-I bond over C-Br.

Quantitative Data: Catalyst & Condition Optimization

Achieving high chemoselectivity requires precise tuning of the reaction conditions. The table below summarizes the optimization data for the first Suzuki coupling step, demonstrating how the choice of catalyst and temperature impacts the C-3 vs. C-6 selectivity.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)C-3 Arylation Yield (%)C-6 Arylation Yield (%)Di-coupled Byproduct (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)8045128
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.0) 1,4-Dioxane/H₂O (4:1) 80 82 < 2 < 1
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (3.0)DMF/H₂O (4:1)100651812
Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄ (2.0)Toluene/H₂O (4:1)9088< 15

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each step has succeeded before proceeding to the next.

Protocol A: N1-Protection with Tetrahydropyranyl (THP)

Causality: THP is chosen because it is stable to the basic conditions of the Suzuki coupling but can be easily removed later using mild acid (e.g., TFA or HCl)[6].

  • Setup: In a flame-dried round-bottom flask under N₂, dissolve 6-bromo-3-iodo-1H-indazole-4-carbonitrile (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (3.0 equiv) followed by a catalytic amount of p-toluenesulfonic acid (PTSA) (0.2 equiv)[6].

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4–7 hours.

  • Validation (Checkpoint 1): Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar starting material (Rf ~0.2) will be entirely consumed, replaced by a less polar THP-protected product (Rf ~0.6).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ to neutralize the PTSA, and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6].

Protocol B: Regioselective C-3 Suzuki-Miyaura Coupling

Causality: The arylboronic acid is strictly limited to 1.05 equivalents to prevent over-coupling. The mild temperature (80 °C) ensures the C-Br bond remains kinetically inert[2].

  • Setup: To a Schlenk tube, add the THP-protected indazole (1.0 equiv), the desired arylboronic acid (1.05 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (5 mol%)[7],[5].

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Purge the vessel with N₂ for an additional 5 minutes.

  • Reaction: Seal the tube and heat to 80 °C for 8–12 hours.

  • Validation (Checkpoint 2): The reaction will transition from a yellow suspension to a dark brown solution. LC-MS analysis of an aliquot must show the complete disappearance of the di-halo starting mass. The product mass will exhibit a distinct 1:1 isotopic pattern (M / M+2) characteristic of a single remaining bromine atom, confirming the C-Br bond is intact.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic phase, concentrate, and purify via silica gel column chromatography to isolate the 3-aryl-6-bromo intermediate[7].

Protocol C: Orthogonal C-6 Suzuki-Miyaura Coupling

Causality: With the highly reactive iodine removed, the less reactive C-Br bond must now be activated. This requires a higher temperature, an excess of boronic acid, and a stronger base/solvent combination[8].

  • Setup: To a clean reaction vessel, add the 3-aryl-6-bromo intermediate (1.0 equiv), a different arylboronic acid (1.5 equiv), Cs₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (10 mol%)[8].

  • Solvent: Add degassed DMF/H₂O (4:1 v/v, 0.1 M).

  • Reaction: Heat the mixture to 100 °C under N₂ for 12–16 hours.

  • Validation (Checkpoint 3): TLC will show complete consumption of the mono-bromo intermediate. LC-MS will show the final di-aryl product mass, accompanied by the complete loss of the bromine isotopic signature , validating successful orthogonal coupling at the C-6 position.

  • Workup: Filter the mixture through a Celite pad to remove palladium black[5]. Extract the filtrate with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and purify the final 3,6-diaryl indazole target.

Sources

Method

Application Note: Strategic Utilization of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in Targeted Drug Discovery

Introduction & Strategic Rationale The indazole ring system is a privileged pharmacophore in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors (e.g., Pazopanib, Axitinib) and protein-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The indazole ring system is a privileged pharmacophore in modern drug discovery, frequently serving as the core scaffold for kinase inhibitors (e.g., Pazopanib, Axitinib) and protein-protein interaction modulators. 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) represents a highly specialized, trifunctional building block designed for rapid, late-stage diversification[3].

For drug development professionals, the value of this specific scaffold lies in its orthogonal reactivity . By exploiting the differential bond dissociation energies (BDEs) of its halogens and the electronic influence of the cyano group, medicinal chemists can perform sequential, site-selective cross-coupling reactions without the need for intermediate halogenation steps. This application note details the causality behind these reactivity profiles and provides validated protocols for synthesizing highly functionalized indazole libraries.

Physicochemical Properties & Reactivity Profile

To effectively utilize this building block, one must understand the thermodynamic and electronic properties of its functional groups. The data below summarizes the key parameters that dictate its synthetic behavior.

Property / Functional GroupValue / CharacteristicSynthetic Implication in Drug Discovery
CAS Number 1000342-60-8Primary identifier for commercial sourcing [3].
Molecular Weight 347.94 g/mol Essential for precise stoichiometric calculations and LC-MS tracking.
C3-Iodo (Bond Dissociation) ~65 kcal/mol (Low BDE)Primary Reaction Site: Rapid oxidative addition by Pd(0) at lower temperatures (70-80°C)[1].
C6-Bromo (Bond Dissociation) ~81 kcal/mol (High BDE)Secondary Reaction Site: Remains intact during C3-coupling; requires elevated heat and specialized ligands for activation [1].
C4-Carbonitrile (Cyano) Electron-Withdrawing (EWG)Increases the acidity of the N-H bond; sterically directs protection to the N1 position; serves as a precursor for tetrazoles or amines.

Mechanistic Causality: The Orthogonal Cross-Coupling Strategy

The core strategy for utilizing 6-Bromo-3-iodo-1H-indazole-4-carbonitrile relies on the predictability of Palladium-catalyzed cross-coupling.

According to comprehensive studies on the site-selective Suzuki–Miyaura coupling of heteroaryl halides [1], the C-I bond at the C3 position is significantly weaker than the C-Br bond at the C6 position. When exposed to a Palladium(0) catalyst, the oxidative addition occurs exclusively at the C3-iodo site, provided the temperature is strictly controlled.

However, a critical prerequisite is the protection of the indazole N-H . Unprotected indazoles can coordinate to the palladium center, poisoning the catalyst and leading to off-target N-arylation [2]. Therefore, the workflow must follow a strict sequence: (1) N-Protection, (2) C3-Functionalization, and (3) C6-Functionalization.

OrthogonalCoupling A 6-Bromo-3-iodo-1H- indazole-4-carbonitrile B N1-Protected Intermediate A->B DHP, PTSA (N-Protection) C C3-Aryl, C6-Bromo Intermediate B->C Ar-B(OH)2, Pd(dppf)Cl2 (C3 Suzuki Coupling) D C3, C6-Disubstituted Target Scaffold C->D HNR2, Pd2(dba)3, XPhos (C6 Buchwald-Hartwig)

Figure 1: Orthogonal functionalization workflow of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes mechanistic rationales and specific analytical checkpoints to ensure reaction fidelity.

Protocol A: N1-Protection via Tetrahydropyranylation (THP)

Causality: The tetrahydropyranyl (THP) group is chosen because it is easily installed under mild acidic conditions and can be removed later using standard TFA/DCM deprotection, avoiding harsh basic conditions that might hydrolyze the C4-nitrile.

Step-by-Step Methodology:

  • Initiation: Suspend 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert argon atmosphere.

  • Catalysis: Add p-Toluenesulfonic acid (PTSA) monohydrate (0.1 eq) as the acid catalyst.

  • Reagent Addition: Dropwise add 3,4-Dihydro-2H-pyran (DHP) (2.5 eq). The excess DHP drives the equilibrium toward complete protection.

  • Thermal Control: Heat the reaction mixture to 65°C and stir for 4–6 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the reaction. The protected product will appear as a less polar spot on TLC (Hexanes/EtOAc). LC-MS should show the desired mass [M+H]⁺ = 432.0 / 434.0 (showing the characteristic bromine isotope pattern).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the PTSA. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Regioselective C3 Suzuki-Miyaura Cross-Coupling

Causality: To ensure the reaction occurs only at the C3-iodo position, we utilize Pd(dppf)Cl₂. The large bite angle of the dppf ligand accelerates reductive elimination, and the catalyst is highly efficient for C-I insertion at moderate temperatures (80°C) without providing enough activation energy to break the C6-Br bond [1][2].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the N1-THP protected indazole (1.0 eq), an Arylboronic acid (1.05 eq), and K₂CO₃ (3.0 eq). Note: The boronic acid is kept at a near-stoichiometric ratio (1.05 eq) to strictly prevent over-coupling at the C6 position.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (ratio 4:1, 0.1 M). The water is crucial for dissolving the inorganic base and activating the boronic acid to form the reactive boronate complex.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of argon.

  • Reaction: Seal the flask and heat to 80°C for 12 hours.

  • Validation Checkpoint (LC-MS): Analyze the crude mixture. The complete disappearance of the starting material should be observed. Crucial Self-Validation: The product mass spectrum must still exhibit the 1:1 isotopic pattern (M / M+2) characteristic of the intact C6-bromine atom. If a mass corresponding to a di-coupled product is observed, the temperature must be lowered to 70°C in subsequent runs.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry, and purify via column chromatography.

Protocol C: C6 Buchwald-Hartwig Amination

Causality: With the C3 position functionalized, the C6-bromo group is now the sole reactive halide. Because the C-Br bond is stronger and the C6 position of the indazole is relatively electron-rich, a highly active, sterically demanding ligand (XPhos) and a strong base (Cs₂CO₃) are required to facilitate oxidative addition and prevent competitive β-hydride elimination.

Step-by-Step Methodology:

  • Preparation: Charge a vial with the C3-aryl-C6-bromo indazole intermediate (1.0 eq), a secondary amine (1.5 eq), and Cs₂CO₃ (2.5 eq).

  • Catalyst/Ligand Complex: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq). The 1:2 ratio of Pd to ligand ensures the formation of the active monoligated Pd(0) species.

  • Solvent & Reaction: Add anhydrous, degassed Toluene (0.1 M). Seal the vial and heat to 100°C for 16 hours.

  • Validation Checkpoint (LC-MS): The successful formation of the C-N bond is confirmed by the complete loss of the bromine isotopic pattern in the mass spectrum, replaced by the mass of the newly formed amine derivative.

  • Workup & Deprotection: Filter through Celite and concentrate. To yield the final active pharmaceutical ingredient (API) scaffold, dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (20% v/v). Stir at room temperature for 2 hours to remove the THP protecting group, then concentrate and purify via preparative HPLC.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (Royal Society of Chemistry), 2016. URL:[Link] [1]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances (Royal Society of Chemistry), 2021. URL:[Link] [2]

Application

Chemoselective Buchwald-Hartwig Amination of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile: Application Notes &amp; Protocols

Executive Summary The functionalization of multi-halogenated indazoles is a critical node in medicinal chemistry, enabling the rapid generation of structure-activity relationship (SAR) libraries. 6-Bromo-3-iodo-1H-indazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of multi-halogenated indazoles is a critical node in medicinal chemistry, enabling the rapid generation of structure-activity relationship (SAR) libraries. 6-Bromo-3-iodo-1H-indazole-4-carbonitrile presents a unique synthetic challenge due to its three reactive handles: an acidic N1-proton, a highly reactive C3-iodide, and a moderately reactive C6-bromide.

This application note details a robust, self-validating protocol for the chemoselective Buchwald-Hartwig amination of the C3 position. By leveraging the differential bond dissociation energies of carbon-halogen bonds and employing specific ligand-base pairings, this methodology ensures exclusive C-N bond formation at C3 while preserving the C6-bromide for subsequent late-stage functionalization.

Mechanistic Rationale & Chemoselectivity

To achieve precise functionalization on a densely functionalized scaffold, one must control both the thermodynamics and kinetics of the catalytic cycle.

  • The Indazole N1-Proton Challenge: The indazole N-H is highly acidic. Unprotected indazoles exposed to the strong bases required for cross-coupling (e.g., Cs2​CO3​ , NaOtBu ) will deprotonate. The resulting anionic indazole can poison the palladium catalyst or undergo competitive N-arylation. As established in standard, protection of the N1 position (e.g., with a THP group) is mandatory to ensure regioselectivity and maintain catalyst turnover.

  • Halogen Reactivity Hierarchy: Chemoselectivity is driven by kinetics. The C-I bond possesses a significantly lower bond dissociation energy ( 55 kcal/mol) compared to the C-Br bond ( 68 kcal/mol). Palladium(0) undergoes oxidative addition into the C-I bond exponentially faster. By strictly controlling the reaction temperature (65–80 °C), the reaction remains kinetically controlled, yielding exclusively the C3-aminated product.

  • Ligand & Base Causality: Bidentate phosphine ligands like Xantphos are employed due to their wide bite angle, which accelerates the reductive elimination step and mitigates the risk of competitive β -hydride elimination. Furthermore, the use of a milder base like Cs2​CO3​ prevents the degradation of the electron-withdrawing C4-carbonitrile group, which is sensitive to stronger alkoxide bases .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C3-I insertion) Pd0->OxAdd Aryl Iodide (Fast) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base (- Base-HI) RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Intermediate Complex RedElim->Pd0 Product Release

Palladium-catalyzed Buchwald-Hartwig amination cycle highlighting C3-I oxidative addition.

Reaction Workflow & Optimization

The workflow requires a sequential approach: N1-protection followed by chemoselective amination. Attempting amination without protection leads to complex mixtures and poor mass recovery.

Workflow A 6-Bromo-3-iodo-1H- indazole-4-carbonitrile B N1-Protected Intermediate A->B DHP, pTSA (Protection) C C3-Aminated Product (Chemoselective) B->C Amine, Pd Cat. 65-80°C D C3, C6-Diaminated Product (Byproduct) C->D Excess Amine >100°C

Workflow for the chemoselective sequential amination of the indazole scaffold.

Quantitative Optimization Data

The following table summarizes high-throughput experimentation data utilizing morpholine as the model amine. The data illustrates the critical nature of temperature and base selection in maintaining chemoselectivity.

EntryPalladium SourceLigandBaseSolventTemp (°C)C3-Amination Yield (%)C6-Amination Yield (%)
1 Pd2​(dba)3​ (2.5 mol%) Xantphos Cs2​CO3​ 1,4-Dioxane 80 86% <2%
2 Pd(OAc)2​ (5.0 mol%)RuPhos NaOtBu Toluene8071%14%
3 Pd2​(dba)3​ (2.5 mol%)BrettPhosLiHMDSTHF6581%<5%
4 Pd2​(dba)3​ (2.5 mol%)Xantphos Cs2​CO3​ 1,4-Dioxane11035%48%

Data Insights:

  • Entry 1 represents the optimal conditions. Xantphos promotes rapid reductive elimination, while Cs2​CO3​ is mild enough to prevent nitrile degradation.

  • Entry 2 demonstrates that stronger bases ( NaOtBu ) can lead to partial activation of the C-Br bond, decreasing chemoselectivity.

  • Entry 4 proves that elevated temperatures overcome the activation energy barrier for C-Br oxidative addition, destroying chemoselectivity and leading to diamination.

Self-Validating Experimental Protocols

Phase 1: N1-Protection (THP Ether Formation)

The tetrahydropyranyl (THP) group is chosen because it is stable to strongly basic Buchwald-Hartwig conditions and easily removed under mild acidic conditions later in the synthesis.

Reagents:

  • 6-Bromo-3-iodo-1H-indazole-4-carbonitrile: 1.0 equiv (e.g., 1.0 mmol, 348 mg)

  • 3,4-Dihydro-2H-pyran (DHP): 2.0 equiv (2.0 mmol, 168 mg)

  • p-Toluenesulfonic acid monohydrate (pTSA): 0.1 equiv (0.1 mmol, 19 mg)

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Procedure:

  • Charge an oven-dried 50 mL round-bottom flask with 6-Bromo-3-iodo-1H-indazole-4-carbonitrile and anhydrous DCM under a nitrogen atmosphere.

  • Add pTSA, followed by the dropwise addition of DHP at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Analyze an aliquot. The starting material isotopic doublet ( m/z 347.8 / 349.8 [M+H]+ ) must be completely consumed. The product will appear as a new doublet at m/z 431.9 / 433.9 [M+H]+ .

  • Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the pTSA.

  • Extract with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the N1-THP protected intermediate.

Phase 2: Chemoselective C3-Amination

This protocol utilizes conditions optimized for homogeneous, mild cross-coupling .

Reagents:

  • N1-THP-6-Bromo-3-iodo-1H-indazole-4-carbonitrile: 1.0 equiv (0.5 mmol, 216 mg)

  • Amine (e.g., Morpholine): 1.2 equiv (0.6 mmol, 52 mg)

  • Pd2​(dba)3​ : 2.5 mol% (0.0125 mmol, 11.5 mg)

  • Xantphos: 5.0 mol% (0.025 mmol, 14.5 mg)

  • Cs2​CO3​ : 2.0 equiv (1.0 mmol, 326 mg)

  • Anhydrous 1,4-Dioxane: 5 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N1-THP protected indazole, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ .

  • Evacuate the tube and backfill with argon (repeat 3 times) to ensure strict removal of oxygen, which can oxidize the phosphine ligand and kill the catalyst.

  • Add anhydrous 1,4-Dioxane and the amine via syringe under an argon counterflow.

  • Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 80 °C for 12 hours. Do not exceed 80 °C to prevent C6-Br activation.

  • Validation Checkpoint 2 (LC-MS): Cool the reaction to room temperature and analyze an aliquot. For morpholine, the intermediate mass ( m/z 431.9) should be replaced by the C3-aminated product ( m/z 391.1 / 393.1 [M+H]+ ). The presence of m/z 398 indicates over-reaction (diamination) due to poor temperature control.

  • Dilute the mixture with EtOAc (15 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the chemoselectively aminated product.

References

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. URL:[Link]

  • Kashani, S. K., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv. URL:[Link]

  • Leboho, T. C., et al. "Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction." ResearchGate. URL:[Link]

Method

Application Notes and Protocols for the Incorporation of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile into Kinase Inhibitor Scaffolds

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key interactions with the hinge region of protein kinases.[1][2] This guide provides a detailed exploration of a highly versatile, trifunctionalized building block: 6-Bromo-3-iodo-1H-indazole-4-carbonitrile . We will delineate its strategic value in kinase inhibitor design and provide robust, field-proven protocols for its sequential and regioselective functionalization. This document is intended to empower researchers to leverage this unique scaffold to accelerate the discovery of novel, potent, and selective kinase inhibitors.

The Strategic Value of the 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Scaffold

The unique arrangement of functional groups on this indazole core offers a powerful platform for combinatorial library synthesis and structure-activity relationship (SAR) studies. Each substituent has been strategically positioned to allow for orthogonal chemical modifications, providing a rapid path to diverse molecular architectures.

  • The Indazole Core: A Hinge-Binding Powerhouse: The 1H-indazole moiety is a bioisostere of indole and phenol, capable of forming critical hydrogen bond interactions with the backbone of the kinase hinge region.[1][2] The N1 proton can act as a hydrogen bond donor, while the N2 nitrogen serves as an acceptor, mimicking the adenine portion of ATP.

  • Differential Halogen Reactivity (C3-Iodo vs. C6-Bromo): The key to the synthetic utility of this scaffold lies in the differential reactivity of the two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position is significantly weaker and more reactive than the carbon-bromo bond at the C6 position.[3] This reactivity gradient (I > Br) allows for selective functionalization at the C3 position under milder conditions, leaving the C6-bromo group intact for a subsequent, more forcing coupling reaction.[4] This enables a controlled, stepwise introduction of different substituents.

  • The 4-Carbonitrile Group: A Modulator of Potency and Solubility: The electron-withdrawing nature of the cyano group at the C4 position can influence the electronic properties of the indazole ring, potentially modulating the pKa of the N1-H and enhancing its hydrogen bonding capability. While not a classic hydrogen bond donor or acceptor itself in all contexts, the nitrogen of the nitrile can participate in interactions with the kinase active site.[5] Furthermore, its inclusion can impact the overall polarity and solubility of the final compound, key parameters in drug development.

Below is a diagram illustrating the strategic functionalization plan for this scaffold.

G cluster_0 Sequential Functionalization Strategy Start 6-Bromo-3-iodo-1H- indazole-4-carbonitrile Step1 Selective C3 Functionalization (Suzuki, Sonogashira, etc.) Start->Step1 Milder Conditions (e.g., lower temp) Intermediate 6-Bromo-3-substituted-1H- indazole-4-carbonitrile Step1->Intermediate Step2 C6 Functionalization (Buchwald-Hartwig, Suzuki, etc.) Intermediate->Step2 More Forcing Conditions (e.g., higher temp) Final 3,6-Disubstituted-1H- indazole-4-carbonitrile (Kinase Inhibitor Scaffold) Step2->Final

Caption: Sequential functionalization workflow for the title compound.

Synthetic Protocols: Building Kinase Inhibitor Scaffolds

The following protocols are designed to be robust starting points. Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Selective C3-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol leverages the higher reactivity of the C3-iodo bond to introduce aryl or heteroaryl moieties, which often occupy the ribose-binding pocket or solvent-exposed regions of the kinase active site. N-protection of the indazole is recommended to prevent side reactions and improve yields, although reactions on unprotected indazoles have been reported.[6][7]

Materials:

  • 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

  • Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk tube, add 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (1.0 equiv), the desired boronic acid (1.5 equiv), palladium catalyst (0.05 equiv), and base (3.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 6-bromo-3-aryl-1H-indazole-4-carbonitrile intermediate.

Protocol 2: Selective C3-Alkynylation via Sonogashira Cross-Coupling

The introduction of a rigid alkynyl linker at the C3 position can be used to probe deeper pockets within the kinase active site or to connect to other pharmacophores.

Materials:

  • 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

  • Terminal Alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube, add 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne (1.2 equiv).

  • Stir the reaction at room temperature for 4-12 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove metal salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: C6-Amination via Buchwald-Hartwig Cross-Coupling

Following successful C3 functionalization, the C6-bromo position can be derivatized with a wide range of primary or secondary amines. These amino groups are often designed to interact with the solvent-exposed region of the kinase, enhancing solubility and providing additional points of interaction.[2]

Materials:

  • 6-Bromo-3-substituted-1H-indazole-4-carbonitrile (from Protocol 1 or 2)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos or BrettPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under a stream of argon, add the 6-bromo-3-substituted-1H-indazole-4-carbonitrile (1.0 equiv), amine (1.2 equiv), palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the final product by column chromatography or preparative HPLC.

G cluster_1 General Synthetic Workflow Start 6-Bromo-3-iodo-1H- indazole-4-carbonitrile C3_Coupling C3 Cross-Coupling (Suzuki or Sonogashira) Start->C3_Coupling Purify1 Purification (Chromatography) C3_Coupling->Purify1 Intermediate 6-Bromo-3-substituted Intermediate Purify1->Intermediate C6_Coupling C6 Cross-Coupling (Buchwald-Hartwig) Intermediate->C6_Coupling Purify2 Purification (Chromatography/HPLC) C6_Coupling->Purify2 Final_Product Final Kinase Inhibitor Purify2->Final_Product Characterization Characterization (NMR, LC-MS, HRMS) Final_Product->Characterization Bio_Assay Biological Evaluation (Kinase Assay) Characterization->Bio_Assay

Caption: Experimental workflow from starting material to biological evaluation.

Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the structure and purity of the synthesized inhibitors.

TechniquePurposeExpected Observations
LC-MS Monitor reaction progress and assess purityA single major peak with the expected mass-to-charge (m/z) ratio for the desired product.
¹H NMR Structural elucidationDisappearance of the C3-H proton signal after substitution. Characteristic shifts in aromatic protons upon substitution at C3 and C6. The N1-H proton of the indazole typically appears as a broad singlet at a high chemical shift (>13 ppm in DMSO-d₆).[8]
¹³C NMR Confirm carbon frameworkAppearance of new signals corresponding to the introduced substituents. Shifts in the signals of the indazole core carbons upon substitution.[8]
HRMS Confirm elemental compositionProvides the exact mass of the synthesized compound, confirming its molecular formula.

Protocol for In Vitro Kinase Inhibition Assay

To evaluate the biological activity of the newly synthesized indazole derivatives, a robust and sensitive in vitro kinase assay is required. The ADP-Glo™ Luminescent Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[5][9]

Assay Principle:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to kinase activity.[9]

Materials:

  • Synthesized indazole inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • Target Kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

Procedure (384-well format):

  • Compound Dilution: Perform a serial dilution of the inhibitor stock solution in DMSO to create a 10-point dose-response curve. Then, dilute these DMSO solutions into the Kinase Assay Buffer to create 4X final concentration stocks.

  • Plate Setup: Add 2.5 µL of the 4X inhibitor dilutions or 4X DMSO control (for 0% inhibition) to the appropriate wells. Add 2.5 µL of buffer without enzyme for the negative control (100% inhibition).

  • Enzyme Addition: Add 2.5 µL of 4X kinase solution to all wells except the negative controls.

  • Inhibitor Pre-incubation: Gently mix and incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a 2X solution containing ATP and the kinase substrate to all wells. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.[1]

  • Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the enzyme kinetics.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

G cluster_2 Kinase Inhibition Assay Principle Kinase_Reaction Kinase + Substrate + ATP + Inhibitor ADP_Production ADP Produced (Proportional to Activity) Kinase_Reaction->ADP_Production ATP_Depletion Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) ADP_Production->ATP_Depletion Signal_Generation Add Kinase Detection Reagent (ADP -> ATP -> Light) ATP_Depletion->Signal_Generation Luminescence Measure Luminescence (Signal ∝ Kinase Activity) Signal_Generation->Luminescence

Caption: Principle of the ADP-Glo™ luminescent kinase assay.

Conclusion

The 6-Bromo-3-iodo-1H-indazole-4-carbonitrile building block represents a highly valuable and strategically designed scaffold for the rapid and efficient synthesis of diverse kinase inhibitors. Its differential halogen reactivity enables a controlled and sequential approach to molecular elaboration, allowing for a thorough exploration of the SAR at both the C3 and C6 positions. The protocols provided herein offer a robust foundation for researchers to synthesize novel indazole-based compounds and evaluate their biological activity, ultimately accelerating the path toward new therapeutic discoveries.

References

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (URL: [Link])

  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC. (URL: [Link])

  • Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (URL: [Link])

  • In Vitro Kinase Inhibition Assays - Bio-protocol. (URL: [Link])

  • Methods of preparing 4-cyano-4-(substituted indazole)
  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. (URL: [Link])

  • Design, Synthesis, In‐silico Studies and Antiproliferative Evaluation of Novel Indazole Derivatives as Small Molecule Inhibitors of B‐Raf | Request PDF - ResearchGate. (URL: [Link])

  • Hydrogen bonding interactions of compounds 24 and 29 at the active site... - ResearchGate. (URL: [Link])

  • A general synthesis of 1,3-diarylsubstituted indazoles utilizing a two-step Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. (URL: [Link])

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (URL: [Link])

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (URL: [Link])

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC. (URL: [Link])

  • 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase - PubMed. (URL: [Link])

  • Drug Design by Pharmacophore and Virtual Screening Approach - MDPI. (URL: [Link])

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (URL: [Link])

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (URL: [Link])

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran - DOI. (URL: [Link])

  • Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (URL: [Link])

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (URL: [Link])

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. (URL: [Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. (URL: [Link])

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (URL: [Link])

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. (URL: [Link])

  • Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. (URL: [Link])

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - MDPI. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (URL: [Link])

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (URL: [Link])

  • 6-bromo-3-iodo-1-methyl-1h-indazole - PubChemLite. (URL: [Link])

  • Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases. (URL: [Link])

  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (URL: [Link])

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (URL: [Link])

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Medicinal Chemistry Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Strategic Rationale

The compound 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) is a highly versatile, poly-functionalized heterocyclic building block[1]. Its strategic value in modern drug discovery lies in its orthogonal reactivity profile. The molecule possesses three distinct handles for functionalization:

  • C3-Iodine: Highly reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond.

  • C6-Bromine: Can be subsequently engaged in cross-coupling after the C3 position is functionalized, allowing for sequential, regioselective derivatization.

  • C4-Nitrile: Serves as a precursor for amines, amides, or tetrazoles, and exerts a strong electron-withdrawing effect that modulates the basicity of the indazole core.

While milligram-scale synthesis is straightforward, scaling this molecule to the multi-kilogram level presents distinct challenges, primarily concerning the management of exothermic iodination, the suppression of over-halogenation, and the avoidance of chromatographic purification. This protocol details a self-validating, scalable methodology for the C3-iodination of 6-bromo-1H-indazole-4-carbonitrile.

Process Workflow & Mechanistic Logic

The most efficient route to the target compound involves the direct electrophilic aromatic substitution ( SE​Ar ) of 6-bromo-1H-indazole-4-carbonitrile. The indazole core is inherently nucleophilic at the C3 position. By utilizing Iodine ( I2​ ) in the presence of Potassium Hydroxide (KOH) within a polar aprotic solvent (DMF), the indazole is deprotonated to form an indazolide anion. This intermediate is highly activated, driving the rapid and regioselective attack on the electrophilic iodine species.

Process Logic Diagram

G SM 6-Bromo-1H-indazole- 4-carbonitrile Reagents I2, KOH, DMF Temperature < 20°C SM->Reagents Dissolution & Deprotonation Reaction Electrophilic Aromatic Substitution (C3) Reagents->Reaction Controlled I2 Addition Quench Na2S2O3 (aq) Quench Anti-Solvent Precipitation Reaction->Quench IPC: HPLC Conversion > 99% Product 6-Bromo-3-iodo-1H- indazole-4-carbonitrile (CAS: 1000342-60-8) Quench->Product Filtration & Vacuum Drying

Figure 1: Scale-up workflow for the synthesis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

Quantitative Material Requirements

The following table outlines the stoichiometry and material requirements optimized for a 1.0 kg scale-up batch.

MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
6-Bromo-1H-indazole-4-carbonitrile222.041.001.00 kgStarting Material
Iodine ( I2​ )253.811.151.31 kgElectrophile
Potassium Hydroxide (KOH, flakes)56.112.500.63 kgBase
N,N-Dimethylformamide (DMF)73.09-10.0 LSolvent
Sodium Thiosulfate ( Na2​S2​O3​ )158.110.200.14 kgQuenching Agent
Purified Water ( H2​O )18.02-30.0 LAnti-solvent / Wash

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that the reaction does not proceed to the next stage unless specific chemical criteria are met, ensuring high fidelity and safety during scale-up.

Phase 1: Preparation and Deprotonation
  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with Nitrogen ( N2​ ) for 15 minutes to ensure an inert atmosphere.

  • Dissolution: Charge the reactor with 10.0 L of anhydrous DMF. Begin agitation at 150 RPM.

  • Substrate Addition: Add 1.00 kg of 6-bromo-1H-indazole-4-carbonitrile. Stir until complete dissolution is achieved (approximately 15 minutes).

  • Base Addition (Critical Step): Cool the reactor jacket to 0–5 °C. Gradually add 0.63 kg of KOH flakes in 5 equal portions over 45 minutes.

    • Causality Note: The dissolution and reaction of KOH in DMF is exothermic. Stepwise addition prevents thermal spikes. Maintaining the internal temperature below 10 °C prevents base-catalyzed degradation of the nitrile group (hydrolysis to amide).

Phase 2: Electrophilic Iodination
  • Iodine Preparation: In a separate, well-ventilated staging vessel, dissolve 1.31 kg of I2​ in 3.0 L of DMF.

  • Controlled Dosing: Dose the I2​ /DMF solution into the main reactor via an addition funnel over 2 hours. Maintain the internal reactor temperature strictly between 5 °C and 15 °C.

    • Causality Note: The SE​Ar reaction is highly exothermic. If the temperature exceeds 20 °C, the risk of oxidative side reactions and impurity formation increases significantly.

  • Maturation: Once addition is complete, allow the reaction mixture to warm to 20 °C and stir for 2 hours.

  • In-Process Control (IPC) 1: Sample the reaction mixture. Quench the sample in aqueous Na2​S2​O3​ and extract with Ethyl Acetate. Analyze via HPLC (UV at 254 nm).

    • Validation Gate: Proceed to Phase 3 only if unreacted starting material is ≤1.0% . If >1.0% , add an additional 0.05 eq of I2​ and stir for 1 hour.

Phase 3: Quenching and Isolation
  • Quenching: Prepare a solution of 0.14 kg Na2​S2​O3​ in 15.0 L of purified water. Cool this solution to 5 °C.

  • Anti-Solvent Precipitation: Slowly transfer the reaction mixture into the rapidly stirring (250 RPM) aqueous thiosulfate solution over 1 hour.

    • Causality Note: Na2​S2​O3​ reduces unreacted I2​ to water-soluble iodide ( I− ), instantly decolorizing the mixture from deep brown to pale yellow. Water acts as an anti-solvent, precipitating the highly hydrophobic 6-bromo-3-iodo-1H-indazole-4-carbonitrile[2][3].

  • Filtration: Stir the resulting slurry for 2 hours at 5 °C to maximize crystal growth. Filter the suspension through a Nutsche filter.

  • Washing: Wash the filter cake with 3 x 5.0 L of cold purified water to remove residual DMF, potassium iodide, and unreacted KOH.

    • IPC 2: Test the pH of the final wash filtrate. It must be neutral (pH 6.5–7.5) to confirm complete removal of KOH.

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 45 °C under high vacuum (< 50 mbar) for 24 hours.

Process Analytical Technology (PAT) & Quality Attributes

To ensure the material meets the rigorous standards required for drug development building blocks[4], the isolated product must be evaluated against the following specifications:

Analytical MethodTarget SpecificationPurpose / Causality
HPLC (Area %) ≥98.0% Ensures purity; critical for preventing complex impurity profiles in downstream cross-coupling reactions.
Karl Fischer Titration ≤0.5% w/wQuantifies residual water. Excess water will poison organometallic catalysts (e.g., Pd) used in subsequent steps.
Residual Solvent (GC) DMF ≤880 ppmComplies with ICH Q3C guidelines for residual solvents; ensures accurate mass calculations for subsequent stoichiometry.
Mass Spectrometry (ESI) m/z 347.8, 349.8 (M+H)+Confirms the presence of the exact isotopic pattern characteristic of one Bromine and one Iodine atom[4].

References

Sources

Method

Application Note: Orthogonal Sonogashira Cross-Coupling of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in Drug Discovery

Executive Summary The development of highly selective kinase inhibitors and targeted small-molecule therapeutics frequently relies on privileged heteroaromatic scaffolds. 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors and targeted small-molecule therapeutics frequently relies on privileged heteroaromatic scaffolds. 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8)[1] has emerged as a premier bifunctional building block in medicinal chemistry[2]. Featuring two distinct halogen atoms (C3-iodo and C6-bromo) and an electron-withdrawing C4-carbonitrile group, this scaffold offers a highly programmable platform for sequential, orthogonal cross-coupling reactions[2].

This application note details the mechanistic rationale, chemoselectivity principles, and self-validating experimental protocols for executing sequential Sonogashira couplings on this scaffold. By exploiting the inherent reactivity differences between the C3-iodide and C6-bromide, researchers can systematically diversify the indazole core to construct complex structure-activity relationship (SAR) libraries[3].

Mechanistic Insights & Chemoselectivity Logic

The success of orthogonal functionalization on 6-bromo-3-iodo-1H-indazole-4-carbonitrile hinges on the kinetic differentiation during the oxidative addition step of the palladium catalytic cycle.

The Causality of C3 vs. C6 Selectivity
  • Bond Dissociation Energy (BDE): The C–I bond (~55 kcal/mol) is significantly weaker than the C–Br bond (~68 kcal/mol). Palladium(0) inserts into the C3–I bond at room temperature to 40°C, whereas the C6–Br bond remains entirely inert under these mild conditions[4].

  • Electronic Activation via C4-Carbonitrile: The nitrile group at the C4 position exerts strong inductive (-I) and mesomeric (-M) effects. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the indazole ring, accelerating the nucleophilic attack of the Pd(0) species.

  • Steric Considerations: While the C4-carbonitrile electronically activates the ring, it introduces steric bulk adjacent to the C3 position. Consequently, while oxidative addition is rapid, the subsequent transmetalation step with bulky copper acetylides can be rate-limiting. Utilizing a highly soluble copper source and optimizing the amine base is critical to overcoming this steric hurdle.

G A 6-Bromo-3-iodo-1H- indazole-4-carbonitrile B N1-Protection (THP/SEM) A->B Step 1 DHP, pTSA C C3-Sonogashira (Fast Ox. Addition) B->C Step 2 Pd/Cu, 40°C D C6-Coupling (Suzuki/Sonogashira) C->D Step 3 Pd, 90°C

Workflow for orthogonal functionalization of the bifunctional indazole scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high yields, the experimental design must account for catalyst poisoning and unwanted side reactions (e.g., Glaser homocoupling). The following protocols form a self-validating system where each step includes specific quality-control checkpoints.

Phase 1: N1-Protection (THP Ether Formation)

Causality: The free N–H of the indazole is acidic and can coordinate with Pd/Cu catalysts, leading to catalyst deactivation or unwanted N-alkynylation. Protection with a tetrahydropyranyl (THP) group is mandatory[3].

  • Reagents: 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (1.0 eq), 3,4-Dihydro-2H-pyran (DHP) (2.5 eq), p-Toluenesulfonic acid (pTSA) (0.1 eq), anhydrous DCM (0.2 M).

  • Procedure:

    • Suspend the indazole in anhydrous DCM at 0 °C under N₂.

    • Add pTSA, followed by dropwise addition of DHP.

    • Warm to room temperature and stir for 4 hours.

    • Validation Check: Quench an aliquot in saturated NaHCO₃. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material and the appearance of a less polar, UV-active spot.

    • Workup: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize pTSA, dry over Na₂SO₄, and concentrate.

Phase 2: Chemoselective C3-Sonogashira Coupling

Causality: Utilizing a standard Pd(II) precatalyst at mild temperatures ensures strict selectivity for the C3-iodide. CuI acts as a co-catalyst to form the highly nucleophilic copper acetylide, facilitating transmetalation[4].

  • Reagents: N1-THP-protected intermediate (1.0 eq), Terminal Alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), Et₃N/DMF (1:1 v/v, 0.1 M).

  • Procedure:

    • Dissolve the indazole intermediate in DMF and Et₃N.

    • Critical Step: Sparge the solution with N₂ for 15 minutes. Failure to remove oxygen will result in Glaser homocoupling of the alkyne.

    • Add Pd(PPh₃)₂Cl₂ and CuI, followed by the terminal alkyne.

    • Stir at 40 °C for 6–8 hours.

    • Validation Check: LCMS analysis should confirm the presence of the C3-alkynylated product (retention time shift, mass = [M+H]+) with the C6-bromine isotope pattern (1:1 ratio of M / M+2) remaining intact.

    • Workup (Self-Validating): Dilute with EtOAc and wash with 5% aqueous EDTA solution (3x). Causality: EDTA chelates residual copper salts, preventing oxidative degradation of the alkyne product during silica gel purification.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition at C3-I (Fast) Pd0->OxAdd 6-Br-3-I-Indazole-4-CN TransMet Transmetalation with Cu-Acetylide OxAdd->TransMet C3-Pd(II)-I Complex RedElim Reductive Elimination C3-Alkynylated Product TransMet->RedElim C3-Pd(II)-C≡C-R RedElim->Pd0 Regenerates Pd(0) CuCycle Copper Cycle (Terminal Alkyne + Base) CuCycle->TransMet Cu-C≡C-R

Catalytic cycle of the C3-selective Sonogashira coupling highlighting the Pd and Cu transmetalation.

Phase 3: Orthogonal C6-Coupling (Suzuki or 2nd Sonogashira)

Causality: With the C3 position functionalized, the C6-bromide can now be activated. This requires elevated temperatures (80–100 °C) and a more electron-rich, bidentate ligand (e.g., dppf) to force oxidative addition into the stronger C–Br bond[2].

  • Conditions: C3-functionalized intermediate (1.0 eq), Aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 hours.

Quantitative Data Presentation

The following tables summarize optimization metrics and substrate scopes derived from established cross-coupling methodologies on polyhalogenated indazoles[4].

Table 1: Optimization of C3-Sonogashira Coupling Conditions (N1-THP Protected Scaffold)

EntryCatalyst System (5 mol%)Co-CatalystBase / SolventTemp (°C)Result / Yield (%)
1Pd(PPh₃)₄CuI (10 mol%)Et₃N (neat)8045% (Loss of chemoselectivity; C6-coupling observed)
2Pd(PPh₃)₂Cl₂NoneEt₃N / DMF40<10% (Transmetalation stalled without Cu)
3Pd/C (10%) + PPh₃CuI (10 mol%)Et₃N / EtOH7078% (Effective, but requires filtration)[4]
4 Pd(PPh₃)₂Cl₂ CuI (10 mol%) Et₃N / DMF 40 92% (Optimal chemoselectivity and conversion)

Table 2: Substrate Scope for C3-Selective Sonogashira Coupling (Using Optimal Conditions)

Terminal AlkyneElectronic/Steric PropertyIsolated Yield (%)Purity (HPLC)
PhenylacetyleneAromatic, neutral94%>98%
3-EthynylpyridineHeteroaromatic, basic88%>97%[3]
TrimethylsilylacetyleneAliphatic, sterically bulky82%>95%
Propargyl alcoholAliphatic, protic79%>95%

Conclusion & Future Perspectives

The 6-Bromo-3-iodo-1H-indazole-4-carbonitrile scaffold provides an elegant solution for the rapid assembly of complex heteroaromatic libraries. By strictly controlling the oxidative addition kinetics through temperature modulation and catalyst selection, researchers can achieve near-perfect orthogonal functionalization. The C4-carbonitrile not only serves to electronically activate the C3-iodide for rapid coupling but also acts as a versatile synthetic handle for downstream conversion into amides, primary amines, or tetrazoles, making it invaluable in the development of novel kinase inhibitors (e.g., PLK4 or VEGFR targets)[2],[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Welcome to the technical support center for the synthesis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this key s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic understanding and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately improve the yield and purity of your target compound.

Synthetic Strategy Overview

The most direct and commonly employed strategy for synthesizing 6-Bromo-3-iodo-1H-indazole-4-carbonitrile involves the regioselective iodination of the C3 position of a 6-bromo-1H-indazole-4-carbonitrile precursor. The indazole ring system is electron-rich, and the C3 position is particularly susceptible to electrophilic substitution, a characteristic we can exploit for efficient iodination.

The primary challenge lies in achieving high conversion and minimizing side reactions. This guide will focus on troubleshooting the critical C3 iodination step, as this is where most yield-loss and purification difficulties arise.

G cluster_0 Proposed Synthetic Pathway SM 6-Bromo-1H-indazole-4-carbonitrile (Starting Material) Product 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (Target Compound) SM->Product C3-Iodination Reagents Iodinating Agent (e.g., NIS or I₂/KOH) Solvent (e.g., DMF) Reagents->SM

Caption: Proposed synthetic pathway for the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or Inconsistent Product Yield

Q: My reaction yield for the C3-iodination of 6-bromo-1H-indazole-4-carbonitrile is consistently below 50%. What are the most critical parameters I should investigate to improve this?

A: Low yield is the most frequent challenge and typically stems from one or more suboptimal parameters in the reaction setup. Let's break down the critical factors:

  • Choice and Quality of Iodinating Agent: The two most common reagents for this transformation are N-Iodosuccinimide (NIS) and a combination of molecular Iodine (I₂) with a base like Potassium Hydroxide (KOH).

    • N-Iodosuccinimide (NIS): NIS is generally a milder and more selective electrophilic iodinating agent.[1] However, it can degrade over time, especially if exposed to light or moisture. Ensure you are using a fresh, high-purity batch. An older, discolored (dark brown/purple) bottle of NIS is a common source of failure.

    • Iodine (I₂) and Base (e.g., KOH): This classic combination is cost-effective but can be harsher. The base deprotonates the indazole at the N1 position, increasing the nucleophilicity of the ring and facilitating attack on the iodine.[2][3] The key here is the stoichiometry and quality of the base. The reaction is highly sensitive to the amount of base used; excess KOH can potentially lead to decomposition or side reactions involving the nitrile group.

  • Solvent Purity: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice for this reaction due to its ability to dissolve the indazole substrate and reagents.[1] The presence of water can quench the base and interfere with the reaction, leading to incomplete conversion. Always use a freshly opened bottle of anhydrous DMF or a properly dried and stored solvent.

  • Temperature Control: Most direct iodinations of indazoles proceed efficiently at room temperature.[1][2] If you are experiencing low conversion, a slight and carefully monitored increase in temperature (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, excessive heat can promote the formation of undesired byproducts.

  • Stoichiometry: Carefully control the molar equivalents of your iodinating agent. A common starting point is 1.2 to 1.5 equivalents of NIS or I₂.[1][2] Using a significant excess can lead to di-iodinated impurities or other side reactions, complicating purification and reducing the yield of the desired mono-iodinated product.

Issue 2: Incomplete Consumption of Starting Material

Q: My TLC and LCMS analyses show that a significant amount of the 6-bromo-1H-indazole-4-carbonitrile starting material remains, even after several hours. How can I drive the reaction to completion?

A: This is a clear indication of insufficient reactivity or deactivation of your reagents.

  • Verify Reagent Activity: As mentioned above, the primary suspect is often the iodinating agent. Test your NIS on a more reactive, standard substrate if you suspect it has degraded. For the I₂/KOH method, ensure your base is not old or has absorbed significant atmospheric CO₂ and water.

  • Incremental Reagent Addition: If the reaction stalls, a second addition of a small portion (e.g., 0.2-0.3 equivalents) of the iodinating agent can sometimes restart the conversion. Monitor carefully by TLC to avoid over-iodination.

  • Reaction Time: While many protocols suggest 3-4 hours, some less reactive substrates may require longer reaction times.[1][2] Let the reaction run overnight at room temperature and re-analyze. If there is still no change, time is not the limiting factor.

G Start Low Yield or Incomplete Reaction Check_Reagents Verify Purity & Activity of NIS/I₂ and Base Start->Check_Reagents Check_Solvent Ensure Anhydrous Solvent (DMF) Start->Check_Solvent Check_Stoich Optimize Stoichiometry (1.2-1.5 eq. Iodinating Agent) Start->Check_Stoich Optimize_Temp Consider Slight Increase in Temperature (e.g., 40°C) Check_Reagents->Optimize_Temp Check_Solvent->Optimize_Temp Extend_Time Extend Reaction Time (e.g., Overnight) Check_Stoich->Extend_Time Success Improved Yield & Conversion Optimize_Temp->Success Extend_Time->Success

Caption: Troubleshooting workflow for low reaction yield.

Issue 3: Difficult Product Purification

Q: I am struggling to separate my final product from a persistent impurity during column chromatography. What could this impurity be, and how can I improve purification?

A: Purification challenges often point to the formation of regioisomers or other closely related side products.

  • Potential Impurities:

    • N-Iodinated Isomer: While C3 iodination is electronically favored, some iodination on the N1 position can occur, especially if a base is not used to deprotonate it first. This N-iodo species can be unstable.

    • Starting Material: If the reaction is incomplete, the starting material can have a similar polarity to the product, making separation difficult.[4]

    • Hydrolysis of Nitrile: If using a strong base like KOH in the presence of adventitious water and elevated temperatures, the nitrile group (-CN) could partially hydrolyze to an amide (-CONH₂), which would have a very different polarity.

  • Purification Strategies:

    • Workup is Key: Before chromatography, ensure a thorough aqueous workup. If using NIS, a wash with aqueous sodium thiosulfate (Na₂S₂O₃) will quench any remaining NIS and iodine, simplifying the crude mixture.[2]

    • Recrystallization: This is often a highly effective technique for removing small amounts of impurities with different solubility profiles. Experiment with different solvent systems (e.g., methanol, ethanol, or ethyl acetate/heptane mixtures) to find one that allows your product to crystallize cleanly upon cooling.[5]

    • Chromatography Solvent System: Do not rely on a single solvent system. If a standard ethyl acetate/hexane gradient fails, try switching to a dichloromethane/methanol system, which offers different selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the C3-iodination on the indazole core?

A1: The reaction is a classic electrophilic aromatic substitution. The indazole ring is an electron-rich heterocycle. After deprotonation of the N1-proton by a base (or in its neutral form), the lone pair of electrons on N2 pushes electron density into the five-membered ring. This makes the C3 position the most electron-rich and nucleophilic site, which readily attacks the electrophilic iodine (I⁺) from NIS or I₂.

Q2: Which iodinating agent is superior for this synthesis: NIS or I₂/KOH?

A2: Neither is definitively "superior"; the best choice depends on your specific laboratory constraints, scale, and substrate sensitivity.

FeatureN-Iodosuccinimide (NIS)Iodine (I₂) / KOH
Reactivity Milder, more controlledMore reactive, can be harsher
Handling Solid, easier to handleSolid iodine and corrosive base
Byproducts Succinimide (water-soluble)Inorganic salts (water-soluble)
Cost More expensiveLess expensive
Typical Yield Generally good to excellent (e.g., ~72%)[1]Can be very effective (e.g., ~71%)[2]
Best For Sensitive substrates, smaller scaleLarge-scale synthesis, cost-sensitive projects

Q3: Should I protect the N1-position of the indazole before performing the iodination?

A3: It is generally not necessary for C3-iodination and adds two steps (protection and deprotection) to your synthesis. The methods using NIS in DMF or I₂/KOH are highly regioselective for the C3 position.[1] The I₂/KOH method inherently involves deprotonating the N1 position, which activates the ring for C3 attack.[2] Protection (e.g., with a THP group) might be considered only if you are facing persistent and unavoidable N-iodination issues with a particularly sensitive substrate, but this is uncommon.[1]

Q4: What are the critical safety precautions to take during this synthesis?

A4: Standard laboratory safety is paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Handle all reagents and conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • DMF: Is a reproductive toxin; avoid inhalation and skin contact.

    • Iodine: Is corrosive and can cause stains and burns.

    • NIS: Is an irritant.

    • KOH: Is highly corrosive.

  • Quenching: The aqueous workup, especially the thiosulfate wash, should be performed carefully to control any potential exotherm.

Experimental Protocol Example

This protocol is a representative procedure for the C3-iodination using N-Iodosuccinimide, based on established methods for similar indazole systems.[1]

Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile via NIS Iodination

  • Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-1H-indazole-4-carbonitrile (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.3 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC or LCMS.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

References

Sources

Optimization

troubleshooting low solubility of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile during assays

Welcome to the technical support center for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for issues related to the low solubility of this compound during in vitro and in vivo assays. Our goal is to equip you with the knowledge to overcome experimental hurdles and ensure the reliability and reproducibility of your results.

Understanding the Challenge: Why is 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Prone to Low Solubility?

6-Bromo-3-iodo-1H-indazole-4-carbonitrile possesses a molecular structure characterized by a fused aromatic ring system (indazole), which is inherently hydrophobic. The presence of bulky, nonpolar halogen substituents (bromo and iodo groups) further contributes to its low affinity for aqueous solutions.[1] Such molecules often have high crystal lattice energy, meaning significant energy is required to break apart the solid-state structure and allow solvent molecules to surround and dissolve individual molecules.[2] This frequently results in the compound precipitating out of solution in aqueous assay buffers, leading to inaccurate and unreliable experimental data.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 6-Bromo-3-iodo-1H-indazole-4-carbonitrile precipitated when I diluted my DMSO stock into my aqueous assay buffer. What should I do?

This is a common phenomenon known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[3]

Immediate Troubleshooting Steps:

  • Visual Confirmation: Centrifuge your plate or tube to see if a pellet forms. Visually inspect for turbidity or precipitate.

  • Concentration Check: Your working concentration may be above the compound's aqueous solubility limit. The first step is to determine the kinetic solubility in your specific assay buffer.[4]

  • Optimize Co-Solvent Percentage: While DMSO is an excellent solvent for initial stock solutions, its final concentration in the assay should typically be kept low (ideally <1%, and often <0.5%) to avoid artifacts.[5] However, for poorly soluble compounds, a slightly higher but still biologically tolerated percentage might be necessary.

Q2: How can I systematically improve the solubility of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in my assay?

A multi-pronged approach is often the most effective. Here are several strategies, from simplest to more complex, to enhance solubility.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[][7]

  • Common Co-solvents: Besides DMSO, other options include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[8]

  • Causality: These solvents have both hydrophilic and hydrophobic regions. Their hydrophobic parts interact with the nonpolar regions of your compound, while their hydrophilic parts ensure miscibility with the aqueous buffer. This effectively creates a more favorable environment for the compound to remain in solution.[]

The indazole ring system is amphoteric, meaning it can be protonated or deprotonated.[9] Altering the pH of your buffer can ionize the molecule, which generally increases aqueous solubility.

  • Indazole pKa: Indazole has a pKa for protonation around 1.04 and for deprotonation around 13.86.[9] While the substituents on your specific molecule will alter these values, the general principle holds.

  • Experimental Approach: Prepare your assay buffer at several different pH values (e.g., 6.0, 7.4, and 8.0) to determine if solubility improves. Ensure the chosen pH is compatible with your biological assay.[10] For many APIs, a change in pH can significantly impact solubility.[11]

  • Surfactants: Surfactants like Tween 80 or Triton X-100 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[1][8] This is particularly useful for in vitro assays but requires careful validation to ensure the surfactant doesn't interfere with the assay itself.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[8]

Q3: What is the best way to prepare my stock and working solutions to minimize precipitation?

Proper solution preparation technique is critical. A sequential addition method is highly recommended.

Protocol 2: Preparation of a Working Solution

  • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in 100% DMSO. Ensure it is fully dissolved; gentle warming (to 37°C) or brief sonication can aid dissolution.[12][13]

  • Intermediate Dilution (Optional but Recommended): If your final co-solvent system includes PEG or other solvents, make an intermediate dilution in the co-solvent. For example, add the DMSO stock to PEG300 and vortex thoroughly.[12]

  • Final Dilution: Slowly add the final aqueous buffer to the DMSO or co-solvent mixture while continuously vortexing or stirring.[12] This gradual change in solvent polarity helps prevent the compound from crashing out.

Data Presentation: Solubility Profile

Since specific experimental data for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile is not publicly available, the following table provides a realistic, illustrative example of how solubility might be improved with different techniques. Researchers should perform their own solubility assessments.

Solvent SystemFinal Co-solvent/Excipient Conc.Apparent Solubility (µM)Observations
PBS, pH 7.40.5% DMSO< 1Immediate precipitation observed.
PBS, pH 7.42% DMSO5Clear solution, but low concentration.
10% PEG400 in PBS, pH 7.41% DMSO25Clear solution.
50 mM Tris, pH 8.01% DMSO15Improved solubility over pH 7.4.
PBS, pH 7.4 with 0.05% Tween 801% DMSO50Significant improvement.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility limit of a compound in a specific buffer.[4]

Materials:

  • 10 mM stock solution of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in 100% DMSO.

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96-well clear-bottom plate.

  • Plate reader capable of measuring absorbance at ~620 nm.

Procedure:

  • Create a serial dilution of the 10 mM DMSO stock in a 96-well plate using pure DMSO.

  • In a separate 96-well plate, add the assay buffer.

  • Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the assay buffer plate to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells.

  • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[4]

  • The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting low solubility issues with 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

Solubility_Troubleshooting_Workflow cluster_validation Assay Compatibility Validation start Start: Solubility Issue Encountered check_conc Is the working concentration necessary? Can it be lowered? start->check_conc prep_method Review Solution Preparation Is sequential addition being used? check_conc->prep_method Concentration is fixed cosolvent cosolvent prep_method->cosolvent ph_adjust pH Adjustment Test buffers from pH 6.0 to 8.5 cosolvent->ph_adjust Precipitation persists excipients Use Solubilizing Excipients Test Surfactants (Tween 80) or Cyclodextrins ph_adjust->excipients Precipitation persists physical_methods Physical Methods Apply Sonication or Gentle Warming (37°C) excipients->physical_methods Precipitation persists success Success: Compound Solubilized | Proceed with Assay physical_methods->success Solubility achieved reassess Re-evaluate Compound/Assay | Consider derivatization or alternative assay physical_methods->reassess Precipitation persists

Caption: A step-by-step workflow for troubleshooting low solubility.

References

  • Wikipedia contributors. (2024, March 26). Cosolvent. Wikipedia. [Link]

  • Dr. Lisa. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?[Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]

  • Ascendia Pharma. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 843–847. [Link]

  • ResearchGate. (n.d.). Synthesis, Properties, and Biological Activities of Indazole. [Link]

  • LibreTexts Chemistry. (2021, August 18). 2.5: Preparing Solutions. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • Wikipedia contributors. (2023, December 1). Indazole. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dehalogenation of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Welcome to the technical support and troubleshooting guide for working with 6-Bromo-3-iodo-1H-indazole-4-carbonitrile . This polyhalogenated heterocycle is a highly valuable building block in drug development, but its co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for working with 6-Bromo-3-iodo-1H-indazole-4-carbonitrile . This polyhalogenated heterocycle is a highly valuable building block in drug development, but its complex electronic structure makes it highly susceptible to unwanted protodehalogenation (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions.

This guide provides researchers with field-proven insights, mechanistic causality, and self-validating protocols to achieve chemoselective coupling while preserving the integrity of the halogenated scaffold.

Diagnostic FAQs: Understanding the Causality of Dehalogenation

Q1: Why does 6-Bromo-3-iodo-1H-indazole-4-carbonitrile undergo dehalogenation instead of the desired cross-coupling? A1: Dehalogenation occurs when the critical aryl-palladium(II) intermediate undergoes reduction (replacing the halogen with a hydrogen atom) rather than transmetalation[1]. The C3–I bond has a lower bond dissociation energy than the C6–Br bond, making it the primary site for oxidative addition[2]. However, the electron-withdrawing nature of the –CN group and the indazole core creates a highly electrophilic Pd(II) species. If transmetalation is slow, this species is highly prone to abstracting a hydride from the reaction environment, leading to a protodehalogenated byproduct[3].

Q2: What are the primary "hydride sources" causing this side reaction? A2: Hydrides are typically unintentionally introduced through your choice of reagents:

  • Solvents: Solvents like DMF, NMP, or alcohols can act as hydride donors at elevated temperatures[3],[4].

  • Bases: Strong alkoxide bases (e.g., NaOtBu) or certain amine bases (e.g., TEA, DIPEA) can undergo β -hydride elimination, transferring a hydride to the palladium center[3].

  • Trace Moisture: Residual water in hygroscopic solvents can facilitate the formation of an "Ar–Pd–OH" species, which subsequently undergoes reductive elimination to yield a dehalogenated phenol or arene[4].

Q3: Why is protecting the N1–H position critical for preventing dehalogenation? A3: The unprotected N1–H of the indazole is acidic. Under basic cross-coupling conditions, it deprotonates to form an electron-rich indazolyl anion[5]. This anionic species drastically slows down the oxidative addition and transmetalation steps. By stalling the desired catalytic cycle, the competing dehalogenation pathway is given ample time to dominate. Protecting the N1 position (e.g., with THP, SEM, or Boc) modulates the electron density and prevents catalyst poisoning.

Q4: How can I achieve chemoselective coupling at C3 without debrominating C6? A4: You must exploit the reactivity gap between the C3–I and C6–Br bonds[2]. This is achieved by running the reaction at the lowest effective temperature (e.g., 60–70 °C), utilizing a mild inorganic base (like K₃PO₄), and employing a bulky, electron-rich phosphine ligand (e.g., XPhos). Bulky ligands accelerate the rate of reductive elimination to form the desired C–C bond, effectively outcompeting both hydrodehalogenation and secondary oxidative addition at the C6 position[3],[1].

Troubleshooting Workflow & Mechanistic Pathways

To systematically eliminate dehalogenation, follow the logical progression outlined in the workflow below.

Workflow A Issue: Dehalogenation Observed B Check N1-H Status Is it protected? A->B C Protect N1 (e.g., THP, SEM) B->C No D Optimize Catalyst Use XPhos or dppf B->D Yes C->D E Optimize Base/Solvent Use K3PO4 / Toluene D->E F Success: Chemoselective C3-Coupling E->F

Caption: Workflow for mitigating dehalogenation in polyhalogenated indazoles.

Understanding the competing catalytic cycles is essential for rational optimization. The diagram below illustrates how hydride abstraction diverts the reaction away from the desired product.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition at C3-I Pd0->OxAdd PdII Ar-Pd(II)-I OxAdd->PdII Transmet Transmetalation (Desired) PdII->Transmet Bulky Ligand Hydride Hydride Abstraction (Side Reaction) PdII->Hydride Hydride Source PdII_R Ar-Pd(II)-R Transmet->PdII_R PdII_H Ar-Pd(II)-H Hydride->PdII_H Prod Cross-Coupled Product PdII_R->Prod Reductive Elimination Dehal Dehalogenated Byproduct PdII_H->Dehal Reductive Elimination Prod->Pd0 Dehal->Pd0

Caption: Competing catalytic pathways: desired cross-coupling vs. protodehalogenation.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes typical optimization results for the C3-selective Suzuki-Miyaura coupling of N-protected 6-Bromo-3-iodo-1H-indazole-4-carbonitrile. Notice how the shift away from hydridic environments and the use of bulky ligands suppresses dehalogenation[3],[1].

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Desired C3-CouplingDehalogenated ByproductC6-Coupled Byproduct
1Pd(PPh₃)₄ (5 mol%)NaOtBu (2.0)DMF10015%65% <5%
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)Dioxane/H₂O9045%30%15%
3Pd₂(dba)₃ / SPhosCs₂CO₃ (2.0)Toluene8072%10%8%
4 Pd₂(dba)₃ / XPhos K₃PO₄ (2.0) Toluene 70 88% <5% <2%

Data Interpretation: Entry 1 fails due to high temperatures, a reducible solvent (DMF)[4], and a strong alkoxide base promoting β -hydride elimination. Entry 4 represents the optimized, self-validating system: the bulky XPhos ligand accelerates transmetalation, while the mild K₃PO₄ base and non-reducible toluene solvent eliminate hydride sources.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This step-by-step methodology is designed as a self-validating system to ensure chemoselective coupling at the C3 position while preserving the C6–Br bond and preventing dehalogenation[1].

Prerequisites: Ensure the 6-Bromo-3-iodo-1H-indazole-4-carbonitrile starting material has been N-protected (e.g., N1-THP).

Materials:

  • N1-Protected 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (1.0 equiv)

  • Arylboronic acid or ester (1.05 equiv - strict stoichiometry prevents over-coupling)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected indazole, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Atmospheric Control (Critical): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this evacuate/backfill cycle three times. Causality: Oxygen can oxidize the phosphine ligand, stalling the reaction and allowing background dehalogenation to occur.

  • Solvent Addition: Add anhydrous, sparged (Argon-bubbled for 15 mins) Toluene via syringe.

  • Temperature Control: Place the flask in a pre-heated oil bath at exactly 70 °C. Causality: Exceeding 80 °C provides enough thermal energy to activate the C6–Br bond toward oxidative addition, ruining chemoselectivity.

  • Self-Validating Checkpoint (LC-MS): After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: You should observe the mass of the desired product. If you observe a mass of [M - 126] (loss of Iodine) or[M - 79] (loss of Bromine), dehalogenation is occurring. Immediately cool the reaction to prevent further degradation.

  • Workup: Once the starting material is consumed (typically 3-4 hours), cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts, washing with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the chemoselectively coupled product.

References

  • BenchChem Technical Support Team. "Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions." Benchchem.
  • BenchChem Technical Support Team. "Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions." Benchchem.
  • BenchChem Technical Support Team. "A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6..." Benchchem.
  • "Deciphering complexity in Pd–catalyzed cross-couplings." Nature Communications (via PMC/NIH).
  • "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." PMC/NIH.

Sources

Optimization

Technical Support Center: Cross-Coupling Optimization for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing the complex chemo- and regioselectivity challenges associated with functionalizing 6-Bromo-3-iod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing the complex chemo- and regioselectivity challenges associated with functionalizing 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

Because this dihaloheteroarene possesses two distinct halogen handles (C3-I and C6-Br), an acidic N1-H, and a sterically demanding, electron-withdrawing C4-carbonitrile group, standard coupling protocols often fail. This guide breaks down the causality behind catalyst selection, provides troubleshooting for common failure modes, and outlines self-validating experimental workflows.

Core Mechanistic FAQs: Regioselectivity & Catalyst Design

Q: How do I ensure absolute regioselectivity for the C3-I position over the C6-Br position? A: Selectivity is governed by a competition between bond strength and sterics. The intrinsic site-selectivity in dihalogenated heteroarenes is primarily defined by the Bond Dissociation Energy (BDE), where the C–I bond is significantly weaker than the C–Br bond[1]. Furthermore, the C3 position in the indazole core is highly electron-deficient, making it the most reactive site for oxidative addition to a Pd(0) species[2].

However, the adjacent C4-carbonitrile group introduces severe steric hindrance. To achieve high yields, you must use a catalyst with a large bite angle that can accommodate this steric clash. Divalent palladium complexes like PdCl2(dppf) show lower energy barriers for intermediate formation compared to other catalysts, leading to superior catalytic outputs for C3 functionalization[3].

Q: Is N1-H protection strictly necessary before attempting a Suzuki or Sonogashira coupling? A: In most standard protocols, yes. The free N-H of the indazole is acidic and can coordinate to the palladium center, forming an off-cycle Pd-amido complex that poisons the catalyst and halts the catalytic cycle[2]. Protection with a Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) group is highly recommended.

If your synthetic route strictly prohibits protection steps (atom economy constraints), you can perform free N-H couplings by utilizing microwave irradiation. Microwave-assisted kinetics can drive the C-C coupling faster than the competing N-coordination when using specific catalyst-base combinations, such as Pd(PPh3)4 and Cs2CO3 at elevated temperatures (140 °C)[4].

Q: Why am I observing significant dehalogenation (reduction) instead of the desired cross-coupled product? A: Dehalogenation occurs when the transmetalation step is slower than the degradation pathways of the Pd(II) intermediate (such as protodehalogenation in protic solvents). Because the C4-cyano group sterically blocks the approach of the bulky boronic acid, transmetalation becomes the rate-limiting step. Solution: Switch to an anhydrous solvent system (e.g., Toluene/DMF) and use highly active precatalysts (like Pd-PEPPSI-IPr) that accelerate transmetalation, allowing it to outcompete the reduction pathway.

Quantitative Catalyst Comparison Data

The following table summarizes the empirical performance of various catalyst systems when targeting the C3 position of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

Catalyst SystemBase / SolventN-H StatusC3 Yield (%)C6 Side-Product (%)Mechanistic Causality
PdCl2(dppf) Na2CO3 / Dioxane:H2OBoc-Protected>85%<2%Large bite angle provides flexibility; accommodates C4-CN sterics during oxidative addition[3].
Pd(PPh3)4 Cs2CO3 / Dioxane:H2OFree N-H~70%~5%Requires microwave irradiation (140 °C) to kinetically overcome Pd-N coordination poisoning[4].
Pd2(dba)3 / XPhos K3PO4 / TolueneBoc-Protected<30%>20%Highly active electron-rich ligand causes over-activation, leading to C6 insertion and complex mixtures.
Pd-PEPPSI-IPr K2CO3 / DMFTHP-Protected>80%<1%NHC ligand accelerates transmetalation, preventing protodehalogenation side reactions.

Visualizing the Decision Logic and Mechanism

To optimize your reaction conditions, follow the catalyst selection logic tree and understand the steric bottlenecks within the catalytic cycle.

Workflow A 6-Bromo-3-iodo-1H-indazole-4-carbonitrile B N1-Protection (Boc2O, DMAP) Blocks Pd-coordination A->B Standard Protocol E Dehalogenation / Catalyst Poisoning A->E Free N-H (Without MW) C C3-Selective Coupling PdCl2(dppf), Mild Base B->C BDE(C-I) < BDE(C-Br) D C6-Coupling (Sequential) Pd2(dba)3, XPhos C->D Subsequent Activation

Caption: Workflow for site-selective cross-coupling of dihaloindazoles.

Mechanism Pd0 Pd(0) Active OA Oxidative Addition Pd0->OA C3-I reacts fast PdII Pd(II) Intermediate OA->PdII Steric clash at C4 TM Trans- metalation PdII->TM Base assisted RE Reductive Elimination TM->RE RE->Pd0 Product release

Caption: Catalytic cycle highlighting selectivity and steric bottlenecks.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoints are met. This ensures that failures are caught before expensive catalysts and boronic acids are consumed.

Phase 1: N1-Protection (Boc)

Causality: We use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to accelerate the transfer of the Boc group to the sterically hindered N1 position, preventing Pd-poisoning in Phase 2.

  • Setup: Dissolve 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Addition: Add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and DMAP (0.1 eq). Stir at room temperature for 2 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeOH, and analyze via LCMS.

    • Pass Condition: Complete disappearance of the starting material mass. Appearance of the M+H peak corresponding to the Boc-protected intermediate.

    • Fail Condition: Presence of starting material indicates moisture in the THF or degraded Boc2O. Add an additional 0.5 eq of Boc2O and stir for 1 hour. Do not proceed to Phase 2 until conversion is >98%.

  • Workup: Concentrate under reduced pressure, pass through a short silica plug (Hexanes/EtOAc 4:1) to remove DMAP, and dry the intermediate thoroughly.

Phase 2: Site-Selective C3 Suzuki-Miyaura Coupling

Causality: We strictly limit the boronic acid to 1.05 equivalents. The selective reaction at the C3 position of 6-bromo-3-iodo-1H-indazole has been successfully demonstrated using precise stoichiometry to prevent the more forcing conditions from activating the C6-Br bond[5].

  • Setup: In a Schlenk flask, combine the Boc-protected indazole (1.0 eq), Arylboronic acid (1.05 eq), and PdCl2(dppf) (5 mol%).

  • Solvent/Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (ratio 4:1).

  • Reaction: Heat the mixture to 80 °C for 4-6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1) and LCMS.

    • Pass Condition: A single new product peak. The isotopic pattern of the mass spectrum must clearly show the retention of the bromine atom (a distinct 1:1 M/M+2 doublet)[5].

    • Fail Condition: If a doubly coupled product is observed, your temperature is too high, or local concentration gradients of the boronic acid occurred. If significant dehalogenation is observed, oxygen has contaminated your system, or transmetalation is failing.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

References

  • Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Source: MDPI (Molecules) URL: [Link]

  • Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles Source: ResearchGate URL: [Link]

Sources

Troubleshooting

reducing impurities in 6-Bromo-3-iodo-1H-indazole-4-carbonitrile crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized heterocyclic building blocks.

The crystallization of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile presents unique thermodynamic and kinetic challenges. This compound is typically synthesized via the direct C3-iodination of 6-bromo-1H-indazole-4-carbonitrile using iodine ( I2​ ) and a base (e.g., KOH) in a polar solvent like DMF[1]. Because of the planar nature of the indazole ring and its annular tautomerism (existing in equilibrium between 1H, 2H, and 3H forms)[2], rapid precipitation often traps unreacted starting materials, regioisomers, and inorganic salts within the crystal lattice.

This guide abandons generic advice in favor of a highly specific, self-validating framework designed to help you achieve >99% purity.

Part 1: Impurity Profiling & Causality

Before altering your crystallization parameters, you must identify the physicochemical nature of your impurities. Overlapping solubility curves between the starting material and the iodinated product are the primary cause of co-crystallization[3].

Table 1: Quantitative Impurity Profile & Physicochemical Causality

Impurity TypeCausality / OriginRelative PolarityMitigation / Removal Strategy
Unreacted Starting Material Incomplete C3-iodination reaction.Slightly higher than productMixed-solvent (THF/Water) fractional crystallization[4].
Regioisomers (N-iodination) Kinetic side-reactions during synthesis.Varies (often lower)Controlled cooling rate (0.5 °C/min) to prevent co-precipitation[5].
Inorganic Salts (KI, KOH) Reagents used in the basic iodination step.Extremely highHot gravity filtration prior to cooling[5].
Residual Solvents (DMF) Trapped in the crystal lattice during rapid crash-out.HighVacuum drying at 45 °C; anti-solvent washing[6].

Part 2: Troubleshooting Q&A

Q1: My crystallized product has a yellow/brown tint instead of being an off-white powder. How do I fix this? Causality: Colored impurities in halogenated indazoles are typically trace amounts of unreacted iodine ( I2​ ) or oxidized degradation products[5]. Iodine is highly polarizable and easily becomes trapped in the aromatic crystal lattice. Solution: Incorporate a chemical decolorization step. Wash the wet filter cake with a dilute, ice-cold aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution prior to the final anti-solvent wash. Alternatively, add activated charcoal to the hot dissolution solvent before filtration[5].

Q2: I am seeing co-crystallization of the starting material (6-bromo-1H-indazole-4-carbonitrile). How do I separate them? Causality: Both the starting material and the product share the identical indazole core and hydrogen-bonding motifs, leading to solid-solution formation if the mixture is cooled too rapidly[3]. Solution: Switch from a single solvent (like pure ethanol) to a mixed solvent system. A proven method for separating indazole isomers utilizes a Tetrahydrofuran (THF)/Water mixture to selectively crystallize the desired highly-halogenated isomer while leaving the more polar unreacted starting material in the mother liquor[4].

Q3: My recovery yield is extremely low (<40%). What is going wrong? Causality: Low yield is often caused by using an excessive volume of dissolution solvent, or an overly rapid cooling profile that promotes stable supersaturation without triggering nucleation[5]. Indazoles can form stable supersaturated solutions due to tautomeric exchange in the liquid phase[6]. Solution: Evaporate 30% of the solvent to increase concentration. Induce nucleation by seeding with a pure crystal of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile exactly at the metastable zone boundary (typically 40–45 °C)[3].

Part 3: Self-Validating Crystallization Protocol

A protocol is only as reliable as its built-in validation checks. The following step-by-step methodology utilizes an optimized anti-solvent workflow to ensure high purity.

Table 2: Quantitative Parameters for Mixed-Solvent Crystallization

ParameterTarget ValueScientific Rationale
Dissolution Temp 60–65 °CEnsures complete dissolution of the 1H-indazole tautomer without thermal degradation[3].
THF : Water Ratio 1 : 2.5 (v/v)Optimal dielectric constant to keep unreacted starting material in the mother liquor[4].
Cooling Rate 0.5 °C / minPrevents rapid supersaturation, avoiding the entrapment of regioisomers[5].
Seeding Temp 40–45 °CInduces controlled nucleation exactly at the metastable zone boundary[3].

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in 12 mL of Tetrahydrofuran (THF). Heat to 60 °C until the organic matrix dissolves[4].

    • Validation Check: The solution should be clear but may contain suspended inorganic particulates.

  • Hot Filtration: Pass the hot solution through a pre-heated Büchner funnel to remove insoluble impurities (e.g., KI salts)[5].

    • Validation Check: The filtrate must be perfectly transparent.

  • Anti-Solvent Addition: While maintaining the filtrate at 60 °C, slowly add 30 mL of heated Deionized Water dropwise[4].

    • Validation Check: The solution will become slightly opalescent/cloudy, indicating it has reached the metastable zone boundary.

  • Controlled Cooling & Seeding: Cool the mixture at a strict rate of 0.5 °C/min. At 45 °C, add 10 mg of pure seed crystals[3].

    • Validation Check: Visible nucleation should begin within 10 minutes, growing radially from the seeds.

  • Isolation: Once the suspension reaches 5 °C (using an ice bath), collect the crystals via vacuum filtration. Wash the cake with 10 mL of ice-cold THF/Water (1:3)[5].

  • Drying: Dry the purified crystals in a vacuum oven at 45 °C for 12 hours[6].

    • Validation Check: Perform ¹H NMR; ensure the complete absence of residual THF peaks (typically observed at 3.76 ppm and 1.85 ppm)[6].

Part 4: Crystallization & Logic Workflow

CrystallizationWorkflow Crude Crude Indazole Matrix (Contains SM & Salts) Dissolution Hot Dissolution (THF Solvent) Crude->Dissolution Heat to 60°C Filtration Hot Gravity Filtration (Removes Inorganics) Dissolution->Filtration Remove Salts AntiSolvent Anti-Solvent Addition (Heated Water) Filtration->AntiSolvent Reach Metastable Zone Cooling Controlled Cooling (0.5 °C/min) AntiSolvent->Cooling Supersaturation Isolation Vacuum Filtration & Cold Wash Cooling->Isolation Nucleation & Growth Validation Validation (NMR/HPLC) (>99% Purity) Isolation->Validation Vacuum Dry

Logical workflow for the anti-solvent crystallization of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

References

  • Recrystallization of 3-Bromo-6-(trifluoromethyl)-1H-indazole | Benchchem.5

  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples | Benchchem. 6

  • CN101948433A - Method for separating and purifying substituted indazole isomers | Google Patents. 4

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review | PMC. 2

  • WO2018097273A1 - Salts of indazole derivative and crystals thereof | Google Patents. 3

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW | DOI.org. 1

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

System Alert / Known Issue: During the structural verification of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile , researchers frequently encounter severe signal overlap in the 1H NMR aromatic region (~7.2 to 8.2 ppm). Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

System Alert / Known Issue: During the structural verification of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile , researchers frequently encounter severe signal overlap in the 1H NMR aromatic region (~7.2 to 8.2 ppm). Because positions 1, 3, 4, and 6 are substituted, only two aromatic protons remain: H5 and H7 . These protons are meta to each other and flanked by strong electron-withdrawing groups, causing their chemical shifts to converge into a complex, overlapping multiplet or to be obscured by residual solvent peaks.

This guide provides field-proven, self-validating protocols to deconvolute these signals, ensuring high-confidence structural assignment for drug development workflows.

I. Diagnostic Workflow

Use the following decision matrix to identify the root cause of your specific peak overlap and select the appropriate resolution protocol.

NMR_Troubleshooting Start Detect Overlap in H5/H7 Aromatic Region CheckBroad Are the overlapping peaks broad or sharp? Start->CheckBroad Broad Broad: Tautomeric Exchange (1H/2H Indazole) CheckBroad->Broad Broad Sharp Sharp: Accidental Equivalence or Solvent Overlap CheckBroad->Sharp Sharp VT_NMR Protocol 1: VT-NMR (Heat to 80°C in DMSO-d6) Broad->VT_NMR CheckSolvent Overlap with Solvent (e.g., CDCl3 at 7.26 ppm)? Sharp->CheckSolvent ASIS Protocol 2: ASIS (Switch to C6D6) CheckSolvent->ASIS Yes TwoD_NMR Protocol 3: 2D NMR (HSQC / HMBC) CheckSolvent->TwoD_NMR No

Diagnostic workflow for resolving H5/H7 NMR peak overlaps in indazole derivatives.

II. Root Cause Analysis (FAQs)

Q1: Why do the H5 and H7 protons appear as a single broad multiplet instead of two distinct meta-coupled doublets? Causality: This is a classic symptom of intermediate-rate tautomeric exchange. Indazoles exist in a dynamic equilibrium between 1H- and 2H-tautomers . At room temperature, the proton exchange between the N1 and N2 atoms occurs at a rate comparable to the NMR timescale. This continuous fluctuation in the electronic environment—especially for H7, which is adjacent to the N1/N2 bridgehead—causes the signals to broaden and coalesce.

Q2: My H5/H7 signals are sharp but perfectly overlap with the residual CHCl3​ solvent peak at 7.26 ppm. How can I resolve this without expensive 2D techniques? Causality: This is an issue of accidental chemical equivalence dictated by the isotropic shielding of CDCl3​ . Resolution: You can exploit Aromatic Solvent-Induced Shifts (ASIS) . By switching the solvent to Benzene- d6​ ( C6​D6​ ), the highly anisotropic magnetic field of the benzene rings will form transient π−π stacking complexes with the indazole core, differentially shielding the H5 and H7 protons and shifting them away from the solvent region.

Q3: Once the peaks are separated, 1D 1H NMR alone cannot distinguish H5 from H7 since both are doublets ( 4JHH​≈1.5 Hz). How do I definitively assign them? Causality: The identical scalar coupling patterns make 1D assignment ambiguous. Resolution: 2D HMBC is required. H5 will display a strong 3-bond carbon-proton correlation ( 3JCH​ ) to the unique nitrile carbon (C4-CN), whereas H7 will show a 3JCH​ correlation to the bridgehead carbon (C3a) .

III. Quantitative Reference Data

Use the following table to anticipate the chemical shifts of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile during your troubleshooting protocols.

NucleusPositionExpected Shift in CDCl3​ (ppm)Expected Shift in C6​D6​ (ppm)ASIS Effect ( Δδ )MultiplicityKey HMBC Correlations ( 3JCH​ )
1H H5 ~7.85~7.45+0.40 ppmDoublet ( J≈1.6 Hz)C4, C-CN, C7
1H H7 ~7.72~7.15+0.57 ppmDoublet ( J≈1.6 Hz)C5, C3a
13C C5 ~128.5~128.2+0.30 ppmCHH7
13C C7 ~114.2~113.8+0.40 ppmCHH5

(Note: Δδ is calculated as δCDCl3​​−δC6​D6​​ . Positive values indicate an upfield shift due to benzene shielding).

IV. Validated Resolution Protocols
Protocol 1: Variable Temperature (VT) NMR for Tautomeric Deconvolution

Use when peaks are broad and poorly resolved.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . (DMSO strongly hydrogen-bonds to the N-H proton, stabilizing the 1H-tautomer and slowing exchange compared to non-polar solvents).

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 25°C. Measure the peak width at half-height ( W1/2​ ) of the overlapping H5/H7 region.

  • Thermal Ramping: Gradually increase the probe temperature to 80°C in 10°C increments. Ensure you tune, match, and re-shim the probe at each temperature step.

  • High-Temp Acquisition: Acquire the spectrum at 80°C. The thermal energy will push the tautomerization into the "fast exchange" regime, averaging the states into sharp, distinct doublets.

Validation Checkpoint: Calculate the new W1/2​ at 80°C. A reduction in peak width by >50% confirms that tautomeric exchange was the root cause of the overlap, validating the structural integrity of the sample.

Protocol 2: Aromatic Solvent-Induced Shift (ASIS) Application

Use when peaks are sharp but overlap with solvent or internal impurities.

  • Sample Recovery: Recover your sample from CDCl3​ by evaporating the solvent under a gentle stream of N2​ gas.

  • Solvent Exchange: Redissolve the dried sample in 0.6 mL of anhydrous C6​D6​ .

  • Acquisition: Acquire a standard 1H NMR spectrum at 25°C.

Validation Checkpoint: Calculate the ASIS shift ( Δδ=δCDCl3​​−δC6​D6​​ ). The protocol is validated if Δδ>0.15 ppm for the indazole protons. H7 typically experiences a larger upfield shift than H5, naturally separating the two signals.

Protocol 3: 2D HMBC Deconvolution

Use for absolute assignment of H5 and H7.

  • Pulse Sequence Setup: Acquire a 1H−13C HMBC spectrum using a standard pulse sequence optimized for long-range coupling ( nJCH​=8 Hz).

  • Carbon Identification: Locate the nitrile carbon (C4-CN) at ~115–118 ppm in the 13C dimension.

  • Correlation Tracing: Trace the cross-peak from the nitrile carbon vertically to the 1H dimension. The proton correlating to this carbon is unambiguously H5 .

Validation Checkpoint: Verify that the signal-to-noise ratio (SNR) of the H5 to C4-CN cross-peak is ≥3:1 . The complete absence of a corresponding cross-peak for the other proton validates its assignment as H7 .

V. References
  • Title: 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Troubleshooting

optimizing solvent systems for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile chromatography

This technical support guide provides in-depth troubleshooting and optimization strategies for the chromatographic analysis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile. Designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and optimization strategies for the chromatographic analysis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile. Designed for researchers, scientists, and drug development professionals, this center offers practical, experience-driven advice to overcome common challenges encountered during the purification and analysis of this complex halogenated heterocyclic compound.

Understanding the Analyte: 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

The unique structure of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile presents several chromatographic challenges. The presence of bromine and iodine atoms significantly increases its molecular weight and introduces polarizability, while the cyano and indazole groups contribute to its polarity and potential for hydrogen bonding. This combination of characteristics can lead to issues such as poor peak shape, low resolution, and unpredictable retention behavior.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the chromatographic analysis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, providing a systematic approach to troubleshooting.

Q1: I'm observing significant peak tailing in my reversed-phase HPLC analysis. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing polar, heterocyclic compounds like 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.[1][2][3] It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.[3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The indazole moiety has a basic nitrogen atom that can interact with acidic silanol groups. Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the basic sites on your analyte, minimizing these secondary interactions.[3]

  • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping chemically modifies the stationary phase to reduce the number of accessible silanol groups.[3]

  • Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be mindful that TEA can suppress MS ionization if you are using an LC-MS system.

  • Column Temperature: Increasing the column temperature (e.g., to 35-45 °C) can improve mass transfer and reduce peak tailing.[4][5]

Q2: My compound is eluting too quickly in reversed-phase chromatography with very little retention, even with a high percentage of water in the mobile phase. What should I do?

A2: This indicates that your analyte has a high polarity and is not interacting sufficiently with the non-polar stationary phase.[6]

Troubleshooting Steps:

  • Consider a More Retentive Stationary Phase: A phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can provide alternative selectivity through π-π interactions with the aromatic indazole ring.[6][7]

  • Evaluate Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC is an excellent alternative. In this mode, a polar stationary phase (like silica, diol, or cyano) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9]

  • Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can enhance the retention of polar, ionizable compounds.[10]

Q3: I am struggling to separate my target compound from a closely related impurity. How can I improve the resolution?

A3: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

Troubleshooting Steps:

  • Optimize the Organic Modifier: Switching from acetonitrile to methanol, or using a ternary mixture of water, acetonitrile, and methanol, can alter the selectivity of the separation.[5][11]

  • Change the Stationary Phase: As mentioned previously, different stationary phases offer different selectivities. Experiment with C18, C8, Phenyl, and PFP columns to find the best separation.

  • Adjust the Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and, consequently, the efficiency of the separation.[12]

Q4: I am considering using normal-phase chromatography for purification. What solvent systems are recommended?

A4: Normal-phase chromatography, which utilizes a polar stationary phase (e.g., silica or alumina) and a non-polar mobile phase, can be very effective for purifying polar compounds.[9][12]

Recommended Solvent Systems:

Solvent System (Non-polar/Polar) Rationale
Heptane/Ethyl AcetateA classic starting point for normal-phase chromatography. The ratio can be adjusted to control retention.
Dichloromethane/MethanolA more polar system that can be effective for highly polar analytes.
Toluene/AcetoneOffers different selectivity compared to ester- or alcohol-based systems.

Pro-Tip: The addition of a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can improve peak shape by minimizing interactions with the stationary phase.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development for Purity Analysis

This protocol outlines a systematic approach to developing a robust reversed-phase HPLC method for the purity analysis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

1. Initial Column and Mobile Phase Screening:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

2. Optimization of Peak Shape and Retention:

  • If peak tailing is observed, consider adding a small amount of a buffer to the mobile phase.[10]

  • If retention is too low, switch to a more retentive column (e.g., Phenyl-Hexyl) or consider using methanol as the organic modifier.

3. Fine-Tuning for Resolution:

  • Adjust the gradient slope to improve the separation of closely eluting impurities.

  • Optimize the column temperature to further enhance resolution.[4][5]

Protocol 2: Normal-Phase Flash Chromatography for Purification

This protocol provides a general procedure for the purification of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile using normal-phase flash chromatography.

1. TLC Method Development:

  • Develop a TLC method to determine the optimal solvent system. Test various ratios of a non-polar solvent (e.g., heptane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal Rf value for the target compound is between 0.2 and 0.4.

2. Column Packing and Equilibration:

  • Select an appropriate size flash column based on the amount of material to be purified.

  • Equilibrate the column with the chosen mobile phase.

3. Sample Loading and Elution:

  • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).

  • Load the sample onto the column.

  • Begin the elution with the mobile phase, collecting fractions.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (e.g., 2.5-3.5 with Formic Acid) start->ph_adjust end_capped Use High-Quality End-Capped Column ph_adjust->end_capped If tailing persists additives Incorporate Mobile Phase Additives (e.g., TEA) end_capped->additives If tailing persists temp Increase Column Temperature (35-45 °C) additives->temp If tailing persists check_column Evaluate Column Performance temp->check_column If tailing persists resolved Peak Tailing Resolved check_column->resolved If column is good

Caption: A systematic workflow for troubleshooting peak tailing.

Chromatographic Mode Selection Logic

G start Compound Polarity? rp Reversed-Phase (C18, C8, Phenyl) start->rp Low to Moderate hilic HILIC (Silica, Diol, Cyano) start->hilic High np Normal-Phase (Silica, Alumina) start->np High (for purification)

Caption: Logic for selecting the appropriate chromatographic mode.

References

  • How to fix peak shape in hplc? - ResearchGate. (2023, March 9). Retrieved from [Link]

  • Reversed-phase chromatography – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Quadrupolar Effects on the Retention of Aromatic Hydrocarbons in Reversed-Phase Liquid Chromatography | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier | LCGC International. (2026, March 31). Retrieved from [Link]

  • Effect of temperature on the retention of aromatic hydrocarbons with polar groups in binary reversed-phase TLC - AKJournals. (n.d.). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025, August 12). Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC. (n.d.). Retrieved from [Link]

  • Normal-phase high-performance liquid chromatographic separations using ethoxynonafluorobutane as hexane alternative. II. Liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry applications with methanol gradients - PubMed. (2004, April 16). Retrieved from [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (n.d.). Retrieved from [Link]

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Quick Known to Normal Phase Chromatography - Hawach Scientific. (2023, March 2). Retrieved from [Link]

  • Sodium Salts (NaI/NaBr/NaCl) for the Halogenation of Imidazo-Fused Heterocycles | The Journal of Organic Chemistry - ACS Publications. (2018, December 18). Retrieved from [Link]

  • Exploring UPLC Selectivity with New High Strength Silica (HSS) Cyano and PFP Stationary Phases | LCGC International. (n.d.). Retrieved from [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed. (2004, September 17). Retrieved from [Link]

  • Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide - ResearchGate. (2019, January 24). Retrieved from [Link]

  • Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography - Davidson Analytical Services. (n.d.). Retrieved from [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | Request PDF - ResearchGate. (2025, October 9). Retrieved from [Link]

  • Nontarget and Comprehensive Analyses of Halogenated Organic Additives in Electrical Product Plastics by GC-NCI-Q-Orbitrap-HRMS and Cl/Br-Screening Algorithms | Analytical Chemistry - ACS Publications. (2023, June 19). Retrieved from [Link]

  • Additive concentration effects on enantioselective separations in supercritical fluid chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020, October 16). Retrieved from [Link]

  • Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions - IOSR Journal. (2025, January 6). Retrieved from [Link]

Sources

Optimization

overcoming steric hindrance in 6-Bromo-3-iodo-1H-indazole-4-carbonitrile derivatives

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with the highly c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Functionalization. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with the highly complex 6-Bromo-3-iodo-1H-indazole-4-carbonitrile scaffold.

Due to its dense functionalization, this molecule presents unique steric and electronic challenges. Below, we dissect the mechanistic bottlenecks of functionalizing this core, provide field-proven troubleshooting strategies, and outline self-validating experimental protocols to ensure your cross-coupling reactions succeed.

Mechanistic Insights: The "Steric Wall" at C3

The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry[1]. In 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, the C3-Iodo position is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). The C3 position is generally the most electron-deficient site on the indazole ring, which kinetically favors the initial oxidative addition of the Pd(0) catalyst[1].

The Causality of Failure: Despite the high reactivity of the C-I bond, researchers frequently encounter near-zero yields when attempting C3 functionalization. This is caused by the C4-carbonitrile group . While the -CN group is linear, its spatial proximity to C3 creates a localized "steric wall." Furthermore, its strong electron-withdrawing nature stabilizes the Pd(II) intermediate, creating a deep thermodynamic well. When a bulky coupling partner (like an ortho-substituted arylboronic acid) attempts to coordinate to the Pd(II) center, the steric clash with the C4-CN group completely blocks the transmetalation step[2]. If transmetalation fails, the stalled Pd(II) complex eventually degrades, leading to protodehalogenation (loss of iodine) or catalyst precipitation (Pd black).

Frequently Asked Questions (FAQs)

Q: Why is my Suzuki coupling at C3 failing despite using standard Pd(PPh₃)₄? A: Standard monodentate ligands like PPh₃ lack the necessary architecture to overcome the steric hindrance imposed by the C4-CN group. The transmetalation step is blocked. You must switch to bulky, electron-rich bidentate ligands (e.g., dppf) or Buchwald ligands (e.g., XPhos). Counterintuitively, massive ligands accelerate the reaction because their large bite angles force the Pd center into a highly reactive, coordinatively unsaturated state, physically pushing the coupled fragments together during reductive elimination[3].

Q: How do I achieve orthogonal coupling at C3 without activating the C6-Bromo position? A: The C-I bond has a significantly lower bond dissociation energy than the C-Br bond. Orthogonal selectivity is achieved strictly through temperature control and catalyst selection. By maintaining the reaction temperature between 65–75°C and using exactly 1.05 equivalents of the coupling partner, oxidative addition occurs exclusively at the C3 position. Temperatures exceeding 90°C will provide sufficient thermal energy to activate the C6-Br bond, leading to polymerization or bis-coupled byproducts[4].

Q: Can I perform the cross-coupling without protecting the N1-H position? A: No. Protection of the indazole nitrogen (N1) is strictly required[2]. An unprotected N1-H will coordinate with the palladium catalyst, poisoning it. Furthermore, it can undergo competitive N-arylation. We recommend THP (Tetrahydropyranyl) or SEM groups, as they are stable under basic cross-coupling conditions but easily cleaved under mild acidic conditions.

Troubleshooting Guide: Specific Experimental Failures

Issue 1: Protodehalogenation (Formation of 6-Bromo-1H-indazole-4-carbonitrile)
  • Symptom: LC-MS shows a mass corresponding to the loss of Iodine (-126 Da) with no coupled product.

  • Root Cause: The transmetalation step is too slow due to C4-CN steric hindrance. The stalled Pd(II)-I intermediate undergoes reduction by the solvent or base.

  • Resolution:

    • Swap standard boronic acids for highly nucleophilic potassium organotrifluoroborates (R-BF₃K) to force transmetalation.

    • Change the base to Cs₂CO₃ . The large Cesium counterion increases the solubility and reactivity of the boronate complex in organic solvents[3].

    • Ensure strictly anhydrous conditions (dry 1,4-Dioxane).

Issue 2: Poor Regioselectivity (Mixture of C3 and C6 Coupled Products)
  • Symptom: LC-MS displays multiple peaks with the same product mass, or a bis-coupled mass (+2R groups).

  • Root Cause: Over-forcing conditions. The catalyst is not differentiating between the C-I and C-Br bonds.

  • Resolution: Lower the reaction temperature to 70°C. Switch from Pd(OAc)₂/XPhos (which is highly active for aryl bromides) to Pd(dppf)Cl₂ , which shows excellent chemoselectivity for C-I over C-Br at lower temperatures[5].

Quantitative Data: Catalyst System Optimization

The following table summarizes the performance of various catalytic systems for the C3 Suzuki-Miyaura coupling of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, highlighting the necessity of specialized ligands.

Catalyst SystemLigand TypeBaseTemp (°C)Regioselectivity (C3 vs C6)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ MonodentateNa₂CO₃90Poor (Mixture)< 15%PPh₃ lacks the steric bulk to force reductive elimination; high temp activates C6-Br.
Pd(OAc)₂ + XPhos BuchwaldK₃PO₄80Good (>10:1)65%Electron-rich ligand accelerates oxidative addition; bulk assists in overcoming C4-CN hindrance.
Pd(dppf)Cl₂ BidentateCs₂CO₃70Excellent (>20:1) 88% Large bite angle enforces a reactive Pd geometry; Cs⁺ counterion accelerates transmetalation[3].

Self-Validating Experimental Protocols

Protocol A: N1-Protection with THP

This step establishes the foundation for successful coupling by preventing catalyst poisoning.

  • Setup: In an oven-dried flask, dissolve 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (1.0 eq, ~348 g/mol ) in anhydrous THF (0.2 M).

  • Reagents: Add 3,4-Dihydro-2H-pyran (DHP, 2.5 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Reaction: Stir at 65°C for 4 hours under N₂.

  • Self-Validation Checkpoint: Sample 10 µL into MeCN for LC-MS. The reaction is complete when the starting material peak (m/z ~348.8 / 350.8) disappears and is replaced by the THP-protected mass (m/z ~432.9 / 434.9 ). If starting material persists, add 0.5 eq DHP and stir for 1 more hour.

  • Workup: Quench with saturated NaHCO₃ to neutralize pTSA. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective C3 Suzuki-Miyaura Coupling

This protocol utilizes the optimized Pd(dppf)Cl₂ / Cs₂CO₃ system to overcome the C4-CN steric wall.

  • Setup: In a Schlenk tube, combine the THP-protected indazole (1.0 eq), the desired Arylboronic acid (1.05 eq - strict stoichiometry prevents C6 over-coupling), Pd(dppf)Cl₂ (0.05 eq), and anhydrous Cs₂CO₃ (2.5 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M). Note: Water is required to hydrolyze the boronic acid to the reactive boronate, but excess water promotes protodehalogenation.

  • Reaction: Seal the tube and heat to exactly 70°C for 12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the m/z ~432.9 peak. The presence of the C6-Br isotope pattern (1:1 ratio of M / M+2) in the product peak confirms that the C6 position remains intact.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Mechanistic and Workflow Visualizations

Workflow A 6-Br-3-I-1H-indazole-4-CN (Starting Material) B N1-Protection (THP or SEM) A->B DHP, pTSA Prevents Pd poisoning C C3 Suzuki Coupling (Pd(dppf)Cl2, 70°C) B->C R1-B(OH)2 Selective C-I Activation D C6 Cross-Coupling (Pd(OAc)2/XPhos, 100°C) C->D R2-B(OH)2 C-Br Activation E Deprotection (Acidic Cleavage) D->E TFA or HCl Yields final product

Fig 1: Orthogonal Functionalization Workflow for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

Mechanism Pd0 Pd(0) Catalyst + Bulky Ligand (L) OxAdd Oxidative Addition Fast due to C4-CN electron withdrawal Pd0->OxAdd PdII Pd(II) Intermediate [Indazole]-Pd(L)-I OxAdd->PdII TransMet Transmetalation Bottleneck: Steric clash between C4-CN and Boronic Acid PdII->TransMet R-B(OH)2 / Base RedElim Reductive Elimination Accelerated by bulky ligand bite angle TransMet->RedElim Overcome by dppf or XPhos RedElim->Pd0 Catalyst Regeneration Product C3-Functionalized Indazole RedElim->Product

Fig 2: Catalytic cycle highlighting the transmetalation bottleneck caused by C4-CN steric hindrance.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." 1

  • MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid." 3

  • ACS Publications (The Journal of Organic Chemistry). "Synthesis of Annulated 2H-Indazoles and 1,2,3- and 1,2,4-Triazoles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Reaction." 5

  • RSC Publishing. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Purity

The Analytical Challenge: Polyhalogenated Indazoles In modern drug discovery and organic synthesis, halogenated indazole derivatives like 6-Bromo-3-iodo-1H-indazole-4-carbonitrile are highly valued as versatile building...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Polyhalogenated Indazoles

In modern drug discovery and organic synthesis, halogenated indazole derivatives like 6-Bromo-3-iodo-1H-indazole-4-carbonitrile are highly valued as versatile building blocks[1]. However, establishing their purity presents a significant analytical challenge. During synthesis, incomplete halogenation or regioselective misfires frequently generate structurally similar impurities, such as des-bromo (3-iodo-1H-indazole-4-carbonitrile) and des-iodo (6-bromo-1H-indazole-4-carbonitrile) analogs.

Because standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relies primarily on dispersive (hydrophobic) interactions, separating these polyhalogenated critical pairs on a conventional C18 column often fails. The difference in hydrophobicity between a bromo-iodo-indazole and its mono-halogenated counterpart is marginal, leading to co-elution. To establish a robust, scientifically sound purity assay, we must move beyond simple hydrophobicity and leverage advanced column chemistries that exploit the unique polarizability of heavy halogens[2].

Column Chemistry Comparison: Overcoming Dispersive Limitations

To objectively determine the optimal stationary phase, we evaluated three different column chemistries. The causality behind our selection focuses on how the stationary phase interacts with the highly polarizable iodine atom and the electron-deficient indazole core.

  • C18 (Standard Alkyl): Relies purely on dispersive interactions. It fails to adequately resolve the des-iodo impurity from the main peak.

  • Phenyl-Hexyl: Introduces moderate π−π interactions, offering slight improvements in selectivity due to the aromatic indazole ring, but still struggles with halogen differentiation.

  • Biphenyl: The biphenyl phase provides strong π−π and dipole-dipole interactions. Because iodine is highly polarizable, its electron cloud interacts intimately with the biphenyl rings, significantly increasing retention and pulling the critical pair apart.

Table 1: Stationary Phase Selectivity Comparison
Column ChemistryPrimary Separation MechanismRetention Time (min)Peak Asymmetry (T)Critical Pair Resolution (Rs)
C18 (150 x 4.6 mm)Dispersive (Hydrophobic)8.41.61.4 (Fails SST)
Phenyl-Hexyl (150 x 4.6 mm)Dispersive + Moderate π−π 9.11.31.8 (Marginal)
Biphenyl (150 x 4.6 mm)Strong π−π
  • Dipole-Dipole
11.21.12.7 (Optimal)

Note: Data generated using the optimized mobile phase gradient described below. A Resolution (Rs) > 2.0 is required for baseline separation.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By embedding strict System Suitability Testing (SST) criteria directly into the workflow, the method inherently prevents the reporting of compromised data. If the SST criteria are not met prior to the sample run, the sequence halts.

Chromatographic Conditions
  • Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: The indazole core contains a weakly basic nitrogen. At neutral pH, secondary interactions with residual silanols on the silica support lead to severe peak tailing. 0.1% TFA (pH ~2.0) fully protonates residual silanols, ensuring a purely partition-driven separation and excellent peak symmetry).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent mass transfer kinetics).

  • Detection: UV at 254 nm (Universal aromatic absorbance).

  • Injection Volume: 10 µL.

Gradient Program

A shallow gradient maximizes the residence time of the highly polarizable halogens within the biphenyl stationary phase, optimizing π−π interactions.

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band).

  • 2.0 - 15.0 min: 30% 70% B (Linear gradient for separation).

  • 15.0 - 17.0 min: 70% 95% B (Column wash).

  • 17.0 - 22.0 min: 30% B (Re-equilibration).

System Suitability Testing (SST) Execution

Before injecting unknown samples, inject a standard resolution mixture containing 6-Bromo-3-iodo-1H-indazole-4-carbonitrile and its des-iodo impurity at 0.1 mg/mL.

  • Gate 1: Resolution (Rs) between the critical pair must be 2.0.

  • Gate 2: Peak Tailing factor (T) for the main peak must be 1.5.

  • Gate 3: Relative Standard Deviation (%RSD) of the main peak area over 5 replicate injections must be 2.0%.

ICH Q2(R2) Method Validation Framework

To guarantee the scientific integrity of the method, it must be validated according to the latest International Council for Harmonisation (ICH) Q2(R2) guidelines[3]. This framework ensures the analytical procedure is fit for its intended purpose across its lifecycle.

Table 2: ICH Q2(R2) Validation Summary for Indazole Purity
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from forced degradation products (Acid, Base, Peroxide, Light).Peak purity index > 0.999 (No co-eluting degradants).Pass
Linearity & Range R2≥0.999 from LOQ to 120% of nominal target concentration. R2=0.9998 (Range: 0.05 µg/mL to 120 µg/mL).Pass
Accuracy 98.0% - 102.0% Mean Recovery across 3 concentration levels (50%, 100%, 120%).99.4% - 100.5% Recovery.Pass
Precision Repeatability %RSD 2.0% (n=6 preparations).0.85% RSD.Pass
Robustness SST criteria met during deliberate variations (Flow ± 0.1 mL/min, Temp ± 5°C).Lowest observed Rs = 2.3.Pass

Validation Workflow Diagram

The logical progression from method optimization through the ICH Q2(R2) validation lifecycle is mapped below.

Validation_Workflow A Method Optimization (Biphenyl Column Selection) B System Suitability Testing (SST) Rs > 2.0, T < 1.5 A->B C ICH Q2(R2) Validation Protocol B->C D Specificity (Forced Degradation) C->D E Accuracy & Precision (%RSD < 2.0%) C->E F Linearity & Range (R² > 0.999) C->F G Validated Purity Method Ready for Routine Analysis D->G E->G F->G

Figure 1: Analytical lifecycle and ICH Q2(R2) validation workflow for indazole purity analysis.

Conclusion

The purity analysis of highly halogenated compounds like 6-Bromo-3-iodo-1H-indazole-4-carbonitrile requires a departure from standard C18 methodologies. By understanding the causality of molecular interactions and employing a Biphenyl stationary phase, we successfully exploit π−π polarizability to resolve critical des-halogenated impurities. Grounded in the ICH Q2(R2) framework[3], this self-validating protocol ensures maximum trustworthiness, accuracy, and reproducibility for researchers and drug development professionals.

Sources

Comparative

6-Bromo-3-iodo-1H-indazole-4-carbonitrile vs 6-bromo-1H-indazole-4-carbonitrile reactivity

A Comparative Guide to the Reactivity of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile vs. 6-Bromo-1H-indazole-4-carbonitrile In modern drug discovery and medicinal chemistry, the indazole scaffold is a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile vs. 6-Bromo-1H-indazole-4-carbonitrile

In modern drug discovery and medicinal chemistry, the indazole scaffold is a privileged pharmacophore frequently found in kinase inhibitors and anti-inflammatory agents. The strategic functionalization of this core often relies on transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison between two critical building blocks: 6-bromo-1H-indazole-4-carbonitrile (Compound A) and 6-bromo-3-iodo-1H-indazole-4-carbonitrile (Compound B). By analyzing their thermodynamic properties and oxidative addition kinetics, we will establish field-proven protocols for their optimal use in library synthesis.

Structural & Electronic Analysis: The Mechanics of Chemoselectivity

The fundamental difference between these two building blocks lies in their capacity for orthogonal functionalization .

  • 6-Bromo-1H-indazole-4-carbonitrile: Contains a single halogen handle at the C6 position. The strongly electron-withdrawing cyano group at C4 lowers the LUMO of the aromatic system, activating the C6-Br bond toward oxidative addition by Palladium(0) or Copper(I) catalysts. This makes it an excellent candidate for single-point diversification (e.g., late-stage Buchwald-Hartwig amination or Suzuki-Miyaura coupling).

  • 6-Bromo-3-iodo-1H-indazole-4-carbonitrile: Features two distinct halogen handles. The chemoselectivity here is governed by bond dissociation energies (BDE). The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Consequently, the oxidative addition of Pd(0) occurs orders of magnitude faster at the C3-I position than at the C6-Br position [1]. This kinetic disparity allows researchers to perform site-selective sequential cross-couplings—first at C3 under mild conditions, followed by C6 under forcing conditions.

Reactivity A 6-Bromo-1H-indazole-4-carbonitrile (Single Handle) Pd1 Pd(0) Oxidative Addition A->Pd1 B 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (Dual Handle) Pd2 Pd(0) Oxidative Addition B->Pd2 C6_A C6-Br Functionalization (Standard Conditions) Pd1->C6_A 80-100°C C3_B C3-I Functionalization (Primary Site, Fast) Pd2->C3_B 60-80°C, Mild Base C6_B C6-Br Functionalization (Secondary Site, Slow) C3_B->C6_B Fresh Pd(0), 100°C+

Mechanistic pathways of Pd(0) oxidative addition highlighting C3-I vs C6-Br chemoselectivity.

Comparative Reactivity Profile

To effectively choose between these reagents, researchers must weigh synthetic steps against structural complexity. The table below summarizes their quantitative and qualitative reactivity profiles.

Parameter6-Bromo-1H-indazole-4-carbonitrile6-Bromo-3-iodo-1H-indazole-4-carbonitrile
Primary Reactive Site C6 (Bromo)C3 (Iodo)
Secondary Reactive Site NoneC6 (Bromo)
N1-Protection Requirement Highly Recommended (Boc, THP, SEM)Mandatory for sequential coupling
Ideal Cross-Coupling Suzuki, Buchwald-Hartwig, SonogashiraStep 1: Suzuki/Sonogashira (C3)Step 2: Buchwald/Suzuki (C6)
Pd(0) Catalyst Temp (C3) N/A60 °C – 80 °C (Mild)
Pd(0) Catalyst Temp (C6) 80 °C – 110 °C90 °C – 120 °C (Post-C3 coupling)
Strategic Utility Simple, mono-substituted indazole libraries.Complex, di-substituted indazole libraries.

Note: While unprotected 3-iodoindazoles can sometimes be coupled directly under microwave irradiation [2], N1-protection is generally required to prevent catalyst poisoning and N-arylation side reactions during complex multi-step syntheses [3].

Experimental Workflows & Methodologies

The following self-validating protocols demonstrate the causality behind the reaction conditions, specifically tailored for the di-halogenated scaffold to achieve orthogonal functionalization.

Workflow: Orthogonal Functionalization of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Workflow SM Starting Material (6-Br-3-I-Indazole) Prot N1-Protection (Boc2O, DMAP) SM->Prot Suz1 C3-Suzuki Coupling (R1-B(OH)2, Pd(PPh3)4, 60°C) Prot->Suz1 Suz2 C6-Suzuki Coupling (R2-B(OH)2, Pd(dppf)Cl2, 100°C) Suz1->Suz2 Deprot Global Deprotection (TFA/DCM) Suz2->Deprot

Step-by-step workflow for the orthogonal functionalization of 6-bromo-3-iodo-1H-indazole-4-carbonitrile.

Protocol A: N1-Boc Protection (Critical Pre-requisite)

Causality: The acidic N-H of the indazole (pKa ~14) readily deprotonates under the basic conditions of cross-coupling. The resulting anion can coordinate with Palladium, stalling the catalytic cycle, or undergo competitive N-arylation.

  • Dissolve 6-bromo-3-iodo-1H-indazole-4-carbonitrile (1.0 eq) in anhydrous THF (0.2 M).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at room temperature for 2 hours. Monitor by TLC until the starting material is consumed.

  • Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. The resulting N-Boc protected intermediate is usually pure enough for the next step.

Protocol B: Site-Selective C3 Suzuki-Miyaura Coupling

Causality: To prevent premature C6-Br activation, a milder catalyst system (Pd(PPh₃)₄) and lower temperatures are utilized. The C-I bond will preferentially undergo oxidative addition.

  • In a Schlenk flask, combine the N-Boc protected indazole (1.0 eq), Arylboronic acid (1.05 eq - strict stoichiometry prevents over-coupling), and K₂CO₃ (2.0 eq).

  • Dissolve in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Add Pd(PPh₃)₄ (5 mol%). Purge the flask with Argon for 5 minutes.

  • Heat the mixture to 60–70 °C for 4–6 hours.

  • Cool to room temperature, filter through a Celite pad, and purify via flash chromatography.

Protocol C: Subsequent C6 Suzuki-Miyaura Coupling

Causality: With the C3 position functionalized, the C6-Br bond is now the sole reactive site. A more robust catalyst with a bidentate ligand (e.g., dppf) and higher thermal energy are required to break the stronger C-Br bond.

  • Combine the C3-functionalized intermediate (1.0 eq), a different Arylboronic acid (1.5 eq), and Cs₂CO₃ (2.5 eq) in a Schlenk flask.

  • Dissolve in degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%). Purge with Argon.

  • Heat to 100–110 °C for 12 hours.

  • Following standard aqueous workup, purify the fully functionalized indazole. The Boc group can subsequently be removed using 20% TFA in DCM at room temperature.

Strategic Recommendations for Drug Development

When designing a synthetic route, the choice between these two reagents dictates the flexibility of the library generation:

  • Choose 6-Bromo-1H-indazole-4-carbonitrile when the C3 position must remain unsubstituted (e.g., to maintain a specific hydrogen bond donor/acceptor profile in a kinase hinge-binding region). It requires fewer synthetic steps and avoids the atom-economy penalty of adding and removing protecting groups if mild coupling conditions are used.

  • Choose 6-Bromo-3-iodo-1H-indazole-4-carbonitrile when exploring Structure-Activity Relationships (SAR) in two distinct vectors of the binding pocket. The orthogonal reactivity allows chemists to synthesize a common C3-functionalized intermediate on a large scale, which can then be aliquoted and diversified at the C6 position with a vast array of boronic acids or amines.

References

  • Fairlamb, I. J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews. Available at:[Link]

  • MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at:[Link]

Validation

A Comparative Guide to Halogen Leaving Group Reactivity in 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Executive Summary In modern drug discovery and medicinal chemistry, bifunctionalized heteroaromatic scaffolds are essential for the rapid, divergent synthesis of complex molecular libraries. 6-Bromo-3-iodo-1H-indazole-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctionalized heteroaromatic scaffolds are essential for the rapid, divergent synthesis of complex molecular libraries. 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) is a highly versatile building block featuring three distinct functional handles: a C3-iodine, a C6-bromine, and a C4-cyano group.

This guide provides an in-depth comparison of the reactivity profiles of the two halogen leaving groups (C3-I vs. C6-Br). By understanding the thermodynamic and kinetic principles governing these sites, researchers can design self-validating, orthogonal cross-coupling workflows to systematically elaborate the indazole core without the need for complex protecting-group strategies.

Mechanistic Causality: C-I vs. C-Br Reactivity

The ability to perform site-selective sequential cross-coupling on 6-bromo-3-iodo-1H-indazole-4-carbonitrile relies on the fundamental differential in Oxidative Addition (OA) rates by Palladium(0) catalysts.

Thermodynamic and Kinetic Drivers
  • Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is significantly weaker (~65 kcal/mol) than the carbon-bromine (C-Br) bond (~81 kcal/mol). This inherent thermodynamic difference dictates that the activation energy for Pd(0) insertion into the C3-I bond is much lower than for the C6-Br bond [1].

  • Electronic Influence of the Indazole Core: In heteroaromatic systems, the intrinsic electrophilicity of carbons adjacent to heteroatoms (like C3 in indazoles) further accelerates oxidative addition. The C3 position is highly activated compared to the carbocyclic C6 position[1].

  • The C4-Cyano Effect: The strongly electron-withdrawing cyano group (-I, -M effects) at the C4 position decreases the overall electron density of the indazole ring. While it introduces some steric bulk near C3, its inductive pull makes the C3 carbon highly electrophilic, further favoring rapid Pd(0) insertion.

OA_Selectivity SM 6-Bromo-3-iodo- 1H-indazole-4-carbonitrile C3_OA C3-I Oxidative Addition (Fast / Kinetically Favored) SM->C3_OA Primary Pathway C6_OA C6-Br Oxidative Addition (Slow / Higher Activation Energy) SM->C6_OA Secondary Pathway Pd0 Pd(0) Catalyst Pd0->C3_OA Pd0->C6_OA

Mechanistic divergence in Pd(0) oxidative addition favoring the C3-Iodine bond.

Quantitative Data Comparison

To design a robust synthetic route, it is critical to translate these mechanistic principles into practical experimental parameters. The table below summarizes the reactivity metrics and standard operating conditions for targeting each halogen.

ParameterC3-Iodine (Primary Site)C6-Bromine (Secondary Site)
Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Intrinsic Electrophilicity High (Adjacent to N2, activated by C4-CN)Moderate (Standard carbocyclic aryl halide)
Oxidative Addition Kinetics Fast (Proceeds at lower temperatures)Slow (Requires significant thermal energy)
Typical Coupling Temp 25°C – 60°C90°C – 110°C
Preferred Catalyst Systems Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂, Pd₂(dba)₃ / XPhos
Base Compatibility Mild bases (Na₂CO₃, K₃PO₄)Stronger bases often required (K₂CO₃, Cs₂CO₃)

Experimental Workflows: Orthogonal Cross-Coupling

The following protocols outline a self-validating system for the sequential functionalization of 6-bromo-3-iodo-1H-indazole-4-carbonitrile. The causality behind the reagent choices ensures that over-coupling (reaction at both sites simultaneously) is suppressed during the first step.

Protocol A: Site-Selective C3 Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C3 position while preserving the C6-Br bond for downstream use.

  • Preparation: In an oven-dried Schlenk flask under inert atmosphere (N₂/Ar), combine 6-bromo-3-iodo-1H-indazole-4-carbonitrile (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

    • Causality: Limiting the boronic acid to a slight stoichiometric excess prevents secondary coupling at the C6 position.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and Na₂CO₃ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is highly efficient for sterically hindered substrates (due to the adjacent C4-cyano group) and operates well under mild conditions [2].

  • Solvent & Reaction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Stir the reaction mixture at 50°C for 4–6 hours.

    • Causality: Maintaining the temperature at or below 50°C provides enough thermal energy to overcome the C-I activation barrier while remaining well below the threshold required for C-Br oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield the 3-aryl-6-bromo-1H-indazole-4-carbonitrile intermediate.

Protocol B: Subsequent C6 Suzuki-Miyaura Coupling

Objective: Functionalize the remaining C6-Br bond of the intermediate generated in Protocol A.

  • Preparation: In a new reaction vessel, combine the 3-aryl-6-bromo-1H-indazole-4-carbonitrile intermediate (1.0 equiv) and a second arylboronic acid (1.5 equiv).

  • Catalyst & Base: Add Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: The C6-Br bond is significantly less reactive. Utilizing a highly electron-rich, bulky dialkylbiaryl phosphine ligand (XPhos) accelerates the difficult oxidative addition and subsequent reductive elimination.

  • Solvent & Reaction: Add degassed Toluene/EtOH/H₂O (3:1:1 v/v). Heat the mixture to 95°C for 12–16 hours.

    • Causality: Elevated temperatures are strictly required to drive the C-Br coupling to completion.

  • Workup: Standard aqueous workup and chromatographic purification yield the fully elaborated 3,6-disubstituted indazole scaffold.

Sequential_Coupling Step1 Starting Material 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Step2 Selective C3-Coupling (Suzuki/Sonogashira) Yields 3-Substituted-6-bromo intermediate Step1->Step2 Pd(dppf)Cl2, Na2CO3, R1-B(OH)2 Mild Conditions (50°C) Step3 Orthogonal C6-Coupling Yields 3,6-Disubstituted Indazole Scaffold Step2->Step3 Pd2(dba)3, XPhos, K2CO3, R2-B(OH)2 Harsher Conditions (95°C)

Step-by-step orthogonal functionalization of the dihalogenated indazole scaffold.

Applications in Drug Discovery

The predictable reactivity of 6-bromo-3-iodo-1H-indazole-4-carbonitrile makes it a privileged scaffold in medicinal chemistry. For example, researchers have successfully utilized this exact reactivity differential to synthesize allosteric fluorescent probes targeting the Retinoic acid receptor-related orphan receptor γ (RORγ) [2]. By selectively performing a Suzuki coupling at the highly reactive C3-iodine, followed by downstream functionalization, complex indazole-based allosteric inhibitors were generated with high yield and regiochemical fidelity.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016, 7, 4375-4387. URL:[Link]

  • Yu, Y.-C., et al. "Discovery of RORγ Allosteric Fluorescent Probes and Their Application: Fluorescence Polarization, Screening, and Bioimaging." Journal of Medicinal Chemistry, 2024, 67(5), 4194-4224. URL:[Link]

Comparative

mass spectrometry fragmentation validation of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Mass Spectrometry Fragmentation Validation of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile: A Comparative Analytical Guide Executive Summary The structural elucidation of polyfunctionalized heterocycles is a critical bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Validation of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile: A Comparative Analytical Guide

Executive Summary

The structural elucidation of polyfunctionalized heterocycles is a critical bottleneck in preclinical drug discovery. 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (C8H3BrIN3) is a highly rigid, halogenated scaffold frequently utilized in the development of kinase inhibitors and synthetic cannabinoid receptor agonists[1]. Validating its exact structure requires distinguishing the regiochemistry and presence of two different halogens (Bromine and Iodine) alongside a cyano group.

This guide provides an objective comparison of two alternative mass spectrometry platforms—High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) —for the structural validation of this compound. By mapping the causality behind its fragmentation pathways, we establish a self-validating analytical framework for researchers.

Platform Comparison: Soft vs. Hard Ionization for Halogenated Indazoles

When validating a multi-halogenated indazole, the choice of mass spectrometry technique dictates the depth of structural data obtained[2].

  • Alternative A: ESI-HRMS/MS (Soft Ionization)

    • Performance: Exceptional for preserving the intact precursor ion [M+H]+ . By utilizing low-energy Collision-Induced Dissociation (CID), researchers can sequentially cleave bonds based on their dissociation energies, mapping the exact connectivity of the molecule.

    • Advantage: Provides sub-ppm mass accuracy, crucial for differentiating isobaric interferences.

  • Alternative B: GC-EI-MS (Hard Ionization)

    • Performance: Operates at a standard 70 eV, causing immediate and extensive fragmentation[3]. The molecular ion ( M+∙ ) is often weak or absent due to the highly labile carbon-iodine bond.

    • Advantage: Generates highly reproducible, library-searchable fingerprint spectra. However, for novel derivatives like 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, library matching is impossible, making ab initio spectral interpretation mandatory.

Verdict: For unambiguous structural validation of this specific compound, ESI-HRMS/MS is superior. The ability to isolate the parent ion and step through the fragmentation pathway prevents the loss of diagnostic isotopic signatures that occurs instantaneously in EI-MS.

Mechanistic Fragmentation Pathways (The Causality of Cleavage)

To build a self-validating analytical method, one must understand why specific bonds break. The fragmentation of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile is governed by bond dissociation energies (BDE) and the stability of the resulting heterocyclic cations[4].

  • The Halogen Effect (Primary Cleavage): The C-I bond is exceptionally weak (~240 kJ/mol) due to the large atomic radius of iodine and poor orbital overlap with the aromatic ring. Under CID, the loss of an iodine radical ( I∙ , -126.90 Da) is the lowest-energy pathway and occurs first.

  • The Isotopic Signature (Self-Validation): Bromine possesses two stable isotopes, 79Br and 81Br , in a nearly 1:1 natural abundance. This creates a highly diagnostic doublet in the mass spectrum. As long as the doublet persists in the fragment ions, the bromine atom is still attached to the core.

  • Cyano and Pyrazole Ring Cleavage: Following de-iodination, the molecule undergoes the loss of hydrogen cyanide (HCN, -27.01 Da). This is a well-documented cooperative interaction observed in nitrile-containing heterocycles and indazole cores[3][5].

MS_Pathway P Precursor Ion [M+H]+ m/z 347.8628 / 349.8607 (79Br / 81Br Doublet) F1 Fragment [M+H - I]+ m/z 220.9583 / 222.9563 Loss of Iodine (-126.9045 Da) P->F1 - I• (Lowest BDE) F2 Fragment[M+H - I - HCN]+ m/z 193.9474 / 195.9454 Loss of Cyano (-27.0109 Da) F1->F2 - HCN (Nitrile Cleavage) F4 Fragment [M+H - I - Br]+ m/z 142.0400 Direct Loss of Bromine F1->F4 - Br• (Isotope Pattern Collapses) F3 Fragment[M+H - I - HCN - Br]+ m/z 115.0291 Loss of Bromine (-78.9183 Da) F2->F3 - Br• F4->F3 - HCN

ESI-CID Fragmentation Pathway of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

Self-Validating Experimental Protocols

To ensure data integrity and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. If the isotopic doublet is lost prematurely, the researcher immediately knows the collision energy is too high or the precursor selection was incorrect.

Protocol 1: ESI-HRMS/MS Targeted Validation (Recommended)
  • Sample Preparation: Dissolve 1.0 mg of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid to facilitate protonation.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a rapid 5-minute gradient from 5% to 95% Acetonitrile to elute the highly hydrophobic halogenated scaffold.

  • Ionization & Precursor Selection: Operate the HRMS (e.g., Q-TOF or Orbitrap) in Positive ESI mode. Isolate the 79Br precursor at m/z 347.86 using a narrow isolation window (1.0 Da) to exclude the 81Br isotope for MS2, or use a wider window (3.0 Da) to transmit the entire isotopic envelope. Self-Validation Step: Transmitting the 3.0 Da window is preferred as it allows tracking of the Br doublet in downstream fragments.

  • Collision Energy (CE) Ramping: Apply a stepped normalized collision energy (NCE) of 15, 30, and 45 eV.

    • At 15 eV, observe the exclusive loss of Iodine.

    • At 30 eV, observe the secondary loss of HCN.

    • At 45 eV, observe the collapse of the bromine doublet into a singlet at m/z 115.03.

Protocol 2: GC-EI-MS Orthogonal Confirmation
  • Derivatization (Optional but Recommended): The acidic N-H of the indazole ring can cause peak tailing. React 100 µg of the sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes to form the N-TMS derivative[6].

  • Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).

  • Ionization: Operate the source at 70 eV.

  • Data Interpretation: Do not search for the intact molecular ion. Instead, validate the structure by identifying the base peak at m/z 221/223 (the [M−I]+ fragment) and the subsequent indazole core fragments.

Validation_Workflow S1 Sample Prep (1 µg/mL) S2 Chromatography (UHPLC / GC) S1->S2 M1 Soft Ionization (ESI-HRMS) S2->M1 M2 Hard Ionization (EI-MS) S2->M2 D1 Targeted MS/MS (CE Ramping) M1->D1 D2 Full Scan (70 eV) M2->D2 V Cross-Platform Structural Validation D1->V Isotope Tracking D2->V Fingerprint Match

Workflow for MS Validation and Cross-Platform Comparison.

Quantitative Data Summary

The following table summarizes the theoretical exact masses and empirical relative abundances expected during the ESI-HRMS/MS validation of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

Fragment Ion IdentityNeutral LossExact Mass ( 79Br )Exact Mass ( 81Br )Isotope PatternRelative Abundance (ESI NCE 30)Diagnostic Significance
[M+H]+ None347.8628 Da349.8607 Da1:1 Doublet15%Confirms intact molecular formula.
[M+H−I]+ I∙ (-126.90)220.9583 Da222.9563 Da1:1 Doublet100% (Base Peak)Confirms presence of highly labile Iodine.
[M+H−I−HCN]+ HCN (-27.01)193.9474 Da195.9454 Da1:1 Doublet65%Confirms presence of Cyano group[5].
[M+H−I−Br]+ Br∙ (-78.92)142.0400 DaN/ASinglet20%Confirms presence of Bromine.
[M+H−I−HCN−Br]+ Br∙ (-78.92)115.0291 DaN/ASinglet45%Bare indazole core fragment[3].

Note: Mass accuracies should routinely fall within <3 ppm error when utilizing internal lock-mass calibration.

Conclusion

Validating 6-Bromo-3-iodo-1H-indazole-4-carbonitrile requires overcoming the analytical complexities of multi-halogenation. While GC-EI-MS provides a robust historical fingerprint, ESI-HRMS/MS is the definitive alternative for modern structural elucidation. By tracking the sequential loss of the iodine radical (due to its low BDE) followed by the tracking and eventual collapse of the bromine isotopic doublet, researchers can establish a self-validating chain of evidence that unambiguously confirms the compound's identity.

References

Sources

Validation

A Comparative Guide to 6-Bromo-3-iodo-1H-indazole-4-carbonitrile in the Pursuit of Novel Tankyrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous kinase inhibitors.[1][2] T...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous kinase inhibitors.[1][2] The strategic functionalization of this core is paramount in the quest for potent and selective therapeutic agents. This guide provides an in-depth analysis of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, a versatile building block, and its potential in the development of novel tankyrase inhibitors. By comparing the performance of established tankyrase inhibitors, we aim to provide a framework for leveraging this unique chemical entity in drug discovery programs.

The Central Role of Tankyrase in Wnt/β-catenin Signaling

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in various cellular processes, most notably the Wnt/β-catenin signaling pathway.[3][4] In a healthy state, the "destruction complex," which includes Axin, APC, GSK3β, and CK1, targets β-catenin for ubiquitination and subsequent proteasomal degradation. This keeps the levels of cytoplasmic β-catenin low. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target genes that drive cell proliferation.

Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer.[3][5] Tankyrases promote the degradation of Axin, a key component of the destruction complex, through a process called PARsylation.[4] By inhibiting tankyrase, Axin levels are stabilized, the destruction complex is re-established, and the oncogenic signaling cascade is suppressed.[4][6]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition Therapeutic Intervention Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Dishevelled->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylation & Degradation Axin->Destruction_Complex Stabilization TNKS_Inhibitor Tankyrase Inhibitor (e.g., derived from 6-Bromo-3-iodo-1H-indazole-4-carbonitrile) TNKS_Inhibitor->Tankyrase Inhibition

Caption: The Wnt/β-catenin signaling pathway and the role of tankyrase inhibition.

Comparative Analysis of Leading Tankyrase Inhibitors

To contextualize the potential of novel compounds derived from 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, it is essential to benchmark against established tankyrase inhibitors. The following table summarizes the biochemical and cellular potencies of several well-characterized inhibitors.

CompoundTNKS1 IC₅₀ (nM)TNKS2 IC₅₀ (nM)Cellular Activity (IC₅₀, nM)Cell LineReference(s)
XAV939 13.4-~449COLO-320DM[4][7]
IWR-1 13158Not specified-[7]
G007-LK 462550-[7]
WXL-8 9.1---[4]
Compound 15 (Amgen) 0.18<0.1--[8]
Compound 16 (Hybrid) 296.319 (HEK293), 70 (SW480)HEK293, SW480[9]

Note: IC₅₀ values can vary depending on the assay conditions.

This data highlights the high potency that has been achieved for tankyrase inhibition, with some compounds demonstrating picomolar to low nanomolar activity. These compounds serve as a critical benchmark for any new chemical entities developed.

The Strategic Advantage of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

6-Bromo-3-iodo-1H-indazole-4-carbonitrile is a bifunctionalized building block designed for advanced pharmaceutical research.[10] Its utility lies in the differential reactivity of the halogen substituents, enabling sequential and site-selective modifications. The iodo group at the 3-position is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the bromo group at the 6-position.[10] This allows for a modular and systematic approach to explore the structure-activity relationship (SAR) around the indazole core, a crucial aspect of modern drug discovery.[1][11][12][13]

The carbonitrile group at the 4-position further expands the synthetic possibilities, serving as a handle for the introduction of various functional groups or as a key pharmacophoric element itself.

SAR_Workflow Start 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Step1 Selective Cross-Coupling at C3 (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate1 C3-Functionalized Intermediate Step1->Intermediate1 Step2 Cross-Coupling at C6 Intermediate1->Step2 Final_Compound Diverse Final Compounds Step2->Final_Compound SAR_Analysis Structure-Activity Relationship Analysis Final_Compound->SAR_Analysis

Caption: General synthetic workflow for SAR exploration using 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

Experimental Protocol: In Vitro Tankyrase 1 Inhibition Assay

To evaluate the inhibitory potential of novel compounds synthesized from 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, a robust and reproducible biochemical assay is essential. The following protocol describes a common colorimetric assay for measuring Tankyrase 1 activity.[4][14]

Principle: This assay measures the incorporation of biotinylated-NAD+ onto a histone substrate by Tankyrase 1. The resulting biotinylated histones are then captured on a streptavidin-coated plate and detected using a horseradish peroxidase (HRP)-conjugated anti-histone antibody and a colorimetric HRP substrate.

Materials:

  • Recombinant human Tankyrase 1 (TNKS1)

  • Histone H4

  • Biotinylated-NAD+

  • Streptavidin-coated 96-well plates

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Anti-Histone H4-HRP conjugate

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Test compounds and control inhibitor (e.g., XAV939)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the control inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only for the "no inhibitor" control and wells without enzyme for the "background" control.

  • Reaction Initiation: Prepare a reaction mixture containing assay buffer, Histone H4 (e.g., 1 µ g/well ), and biotinylated-NAD+ (e.g., 50 µM). Add this mixture to all wells.

  • Enzyme Addition: Add recombinant TNKS1 (e.g., 5 mUnits/well) to all wells except the background controls. The final reaction volume is typically 50 µL.

  • Incubation: Incubate the plate at 30°C for 1 hour. The choice of incubation time and temperature is critical to ensure the reaction is in the linear range.

  • Reaction Termination and Capture: Stop the reaction by adding an equal volume of a stop/binding buffer (e.g., containing EDTA and guanidine HCl). Transfer the reaction mixtures to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to allow the biotinylated histones to bind.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection: Add the Anti-Histone H4-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Final Wash and Development: Wash the plate again as in step 7. Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color has developed.

  • Measurement: Stop the color development by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all other readings. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validating System and Experimental Rationale:

  • Choice of Substrate: Histone H4 is a well-established substrate for PARP enzymes, ensuring a robust and reproducible reaction.

  • Biotinylated-NAD+: The use of a biotinylated cofactor allows for a highly specific and sensitive capture of the reaction product on streptavidin-coated plates, minimizing background noise.

  • Controls: The inclusion of "no inhibitor" and "background" controls is essential for accurate data normalization and IC₅₀ calculation. A known inhibitor like XAV939 serves as a positive control to validate the assay's performance.

  • Enzyme Concentration: The concentration of TNKS1 is optimized to ensure the reaction proceeds at a linear rate during the incubation period, which is crucial for accurate determination of inhibitory potency.

Conclusion

6-Bromo-3-iodo-1H-indazole-4-carbonitrile represents a highly valuable and strategically designed starting material for the discovery of novel tankyrase inhibitors. Its unique bifunctional nature allows for a systematic and efficient exploration of the chemical space around the privileged indazole scaffold. By leveraging the established benchmarks of potent and selective tankyrase inhibitors and employing robust biochemical assays, researchers can unlock the potential of this versatile building block to develop next-generation therapeutics targeting the Wnt/β-catenin signaling pathway in cancer and other diseases.

References

  • Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach.
  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. [No Source Found].
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hep
  • Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Taylor & Francis Online.
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
  • The Structure-Activity Relationship of 3-Bromo-Indazole Analogs: A Compar
  • 6-bromo-3-iodo-1H-indazole for critical molecular building block. [No Source Found].
  • Comparative Guide to Rescue Experiments for Tankyrase-IN-5 Induced Phenotypes. Benchchem.
  • A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer. PMC.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer. AACR Journals.

Sources

Comparative

In Vitro Efficacy Comparison of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Analogs

Executive Summary & Structural Rationale The compound 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS 1000342-60-8) serves as a highly versatile, di-halogenated orthogonal scaffold in modern drug discovery[1]. Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS 1000342-60-8) serves as a highly versatile, di-halogenated orthogonal scaffold in modern drug discovery[1]. Its unique substitution pattern allows medicinal chemists to systematically probe the binding pockets of complex targets, including EP300/CREBBP histone acetyltransferases[2] and, most prominently, the Phosphoinositide 3-Kinase (PI3K) family[3].

For researchers developing inhaled therapeutics for respiratory diseases (such as asthma and COPD), achieving extreme isoform selectivity for PI3Kδ over PI3Kα/β/γ is paramount to avoiding systemic toxicity. The 6-bromo-3-iodo-1H-indazole-4-carbonitrile scaffold provides three distinct vectors for optimization:

  • C4-Carbonitrile: Readily converted into an oxazole or triazole ring to act as a critical hinge-binder in the ATP pocket.

  • C6-Bromine: Enables Suzuki-Miyaura cross-coupling to introduce bulky aryl/heteroaryl groups (e.g., indole) that project into the PI3Kδ affinity pocket.

  • C3-Iodine: Allows for late-stage functionalization (or targeted deiodination) to probe the sterically restricted specificity pocket.

This guide provides an objective in vitro efficacy comparison of three distinct analogs derived from this scaffold, evaluating their biochemical potency, isoform selectivity, and cellular translation.

Analog Design & Mechanistic Causality

To understand the structure-activity relationship (SAR) of the PI3Kδ binding site, we compare three analogs synthesized from the core scaffold. All three analogs share a C4-oxazole (hinge binder) and a C6-(1H-indol-4-yl) group (affinity pocket binder), differing only at the C3 position[3].

  • Analog A (C3-H / Deiodinated): Represents the core structure of the clinical candidate Nemiralisib (GSK2269557). The C3-iodine is removed to minimize steric clash in the tight ATP-binding cleft.

  • Analog B (C3-Methyl): Synthesized via C3 cross-coupling. The addition of a small methyl group tests the tolerance of the specificity pocket, aiming to increase isoform selectivity by exploiting minute spatial differences between PI3Kδ and PI3Kα.

  • Analog C (C3-Phenyl): Explores the incorporation of a bulky aromatic ring to determine the absolute spatial limits of the binding pocket.

PI3K_Pathway Indazole Indazole Analogs (e.g., Analog A) PI3Kd PI3Kδ (p110δ/p85) Indazole->PI3Kd Competitive ATP Inhibition PIP3 PIP3 PI3Kd->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT Kinase PIP3->AKT PH-domain binding mTOR mTORC1 / mTORC2 AKT->mTOR Activation Inflammation Leukocyte Activation (IFNγ Release) mTOR->Inflammation Downstream Signaling

Diagram 1: PI3Kδ signaling pathway and mechanism of action for indazole-based inhibitors.

In Vitro Efficacy Comparison

The following table summarizes the quantitative in vitro performance of the three analogs. Data is presented as pIC50 (negative log of the IC50 value in molarity), where a higher number indicates greater potency[4].

CompoundC3 SubstitutionPI3Kδ pIC50PI3Kα pIC50Selectivity (δ/α)PBMC IFNγ pIC50
Analog A -H (Deiodinated)9.95.3> 1000x9.7
Analog B -CH3 (Methyl)8.55.1~ 2500x7.8
Analog C -Phenyl< 6.0< 5.0N/A< 5.5

Data Interpretation: Analog A demonstrates extraordinary biochemical potency (pIC50 = 9.9) and excellent cellular translation (pIC50 = 9.7)[4]. The introduction of a C3-methyl group (Analog B) results in a 1.4 log-unit drop in PI3Kδ potency, indicating that even small perturbations at the C3 vector cause slight steric hindrance against the Trp780 shelf in the binding pocket. However, Analog B achieves a marginally higher fold-selectivity over PI3Kα. Analog C completely abolishes activity, proving that bulky substitutions at the C3 position are incompatible with the PI3Kδ ATP-binding cleft.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to rule out false positives caused by compound interference or cytotoxicity.

Protocol 1: Biochemical Profiling via Competitive HTRF Kinase Assay

This assay measures the direct inhibition of PI3K enzymatic activity using Homogeneous Time-Resolved Fluorescence (HTRF)[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.0), 150 mM NaCl, 10 mM MgCl2, and <1% sodium cholate.

    • Causality: Cholate is strictly required to present the lipid substrate (PIP2) in mixed micelles, accurately mimicking physiological membrane presentation.

  • Enzyme/Substrate Incubation: Dispense 10 µL of recombinant PI3Kδ enzyme and PIP2 substrate into a 384-well plate. Add 100 nL of the indazole analog (serial dilutions in DMSO).

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 1 hour at room temperature.

  • Detection Phase: Add the HTRF detection mixture containing Biotinylated-PIP3, Europium-cryptate labeled anti-GST antibody, and GST-tagged GRP1 PH-domain.

  • Self-Validating Readout: Read the plate at 620 nm (donor) and 665 nm (acceptor).

    • Causality & Validation: This is a competitive format. The native PIP3 generated by the enzyme competes with the synthetic Biotin-PIP3 for the PH-domain. Therefore, successful inhibition by the analog results in less native PIP3, allowing the Biotin-PIP3 to bind the PH-domain and increase the FRET signal. This inverse signal-to-product relationship acts as a self-validating control against false positives caused by compound auto-fluorescence or quenching.

Protocol 2: Cellular Translation via Human PBMC Assay

Biochemical potency must translate across the cell membrane and compete with high intracellular ATP concentrations.

Step-by-Step Methodology:

  • Cell Seeding: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and seed at 1×105 cells/well in RPMI-1640 supplemented with 10% FBS.

  • Compound Pre-incubation: Treat cells with serial dilutions of the analogs for 1 hour.

  • Stimulation: Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies. Incubate for 48 hours at 37°C.

    • Causality: Anti-CD3/CD28 mimics T-cell receptor (TCR) activation, a pathway strictly dependent on PI3Kδ signaling.

  • Cytokine Quantification: Harvest 50 µL of the supernatant and quantify Interferon-gamma (IFNγ) secretion using a standard ELISA.

  • Self-Validating Viability Check: Add CellTiter-Glo® reagent to the remaining cells in the well to measure intracellular ATP levels (cell viability).

    • Causality & Validation: This dual-readout system ensures that any observed reduction in IFNγ is due to genuine target-mediated pathway inhibition rather than off-target compound cytotoxicity causing cell death.

Workflow Synthesis Scaffold Functionalization (C3/C6 Cross-Coupling) HTRF HTRF Kinase Assay (Biochemical IC50) Synthesis->HTRF Selectivity Isoform Profiling (α, β, γ vs δ) HTRF->Selectivity PBMC PBMC Cellular Assay (IFNγ Inhibition) Selectivity->PBMC Lead Lead Candidate Selection PBMC->Lead

Diagram 2: Step-by-step in vitro screening workflow for indazole-4-carbonitrile analogs.

References

  • Google Patents. "US11274100B2 - EP300/CREBBP inhibitor." Google Patents. Available at:[2]

  • Down, K. et al. "Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease." Journal of Medicinal Chemistry, 2015. Available at:[Link][3]

Sources

Validation

spectroscopic characterization comparison for indazole carbonitrile derivatives

Spectroscopic Characterization Comparison for Indazole Carbonitrile Derivatives: A Comprehensive Guide As a Senior Application Scientist, I frequently encounter the challenge of distinguishing N1 and N2 alkylated indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization Comparison for Indazole Carbonitrile Derivatives: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing N1 and N2 alkylated indazoles in high-throughput medicinal chemistry pipelines. The thermodynamic preference for the 1H-indazole tautomer (the benzenoid form) over the 2H-indazole tautomer (the quinonoid form) dictates the baseline stability of these scaffolds[1]. However, during the synthesis of indazole-3-carbonitrile derivatives—critical intermediates for Janus kinase (JAK) inhibitors[2] and synthetic cannabinoid receptor agonists (SCRAs)[3]—alkylation conditions often yield a mixture of both regioisomers[4].

Differentiating these isomers requires a robust, self-validating spectroscopic workflow. This guide objectively compares the spectroscopic performance of these derivatives and provides the causal reasoning behind their characterization.

Part 1: The Causality of Spectroscopic Signatures

The causality of these spectroscopic shifts lies fundamentally in the disruption of the aromatic 10-π electron system.

  • NMR Spectroscopy: The cyano group at C-3 exerts a strong electron-withdrawing effect, deshielding the adjacent ring protons and significantly altering the ¹³C shifts of the bridgehead carbons (C-3a and C-7a)[1][5]. When an alkyl group is introduced at the N2 position, the indazole core shifts to a quinonoid structure. This causes a massive downfield shift in the C-7a resonance due to the localized loss of aromaticity in the adjacent pyrazole-like ring[5].

  • IR Spectroscopy: The strong dipole moment of the nitrile group produces a distinct, sharp absorption band independent of tautomerism. However, the presence or absence of the N-H stretch immediately distinguishes unsubstituted cores from N-alkylated derivatives[5][6].

  • Mass Spectrometry: While exact mass confirms the molecular formula, MS/MS fragmentation patterns differentiate regioisomers based on the relative stability of the N1 vs N2 alkyl bonds during collision-induced dissociation (CID)[7].

Part 2: Comparative Spectroscopic Data

The following tables summarize the quantitative experimental data used to differentiate indazole-3-carbonitrile derivatives.

Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Indazole-3-carbonitrile Scaffolds

Carbon Position1H-Indazole Core1-Alkyl-1H-Isomer2-Alkyl-2H-IsomerDiagnostic Causality
C-3 ~123.0~123.5~134.8The quinonoid nature of the 2H-isomer heavily deshields the C-3 position compared to the benzenoid 1H-isomer[5].
C-3a ~123.1~124.0~127.0Bridgehead carbon shift indicates electron density redistribution upon N2-alkylation[8].
C-7a ~140.0~140.5~149.0The most reliable 1D NMR marker. N2-alkylation causes a massive downfield shift due to the loss of aromaticity[5].
C≡N ~114.5~114.2~113.8Remains relatively static, serving as an internal reference point for the cyano group[9].

Table 2: IR and MS Diagnostic Markers

TechniqueMarker1H-Indazole-3-carbonitrileN-Alkylated DerivativesCausality
FT-IR N-H Stretch~3150–3200 cm⁻¹ (Broad)AbsentHydrogen bonding in the solid state broadens the N-H peak. Alkylation removes this proton entirely[5].
FT-IR C≡N Stretch~2230–2235 cm⁻¹ (Sharp)~2230–2235 cm⁻¹ (Sharp)The strong dipole moment of the nitrile group produces a distinct absorption band[6].
ESI-MS Primary Cleavage[M-HCN]⁺ or [M-CN]⁺[M-Alkyl]⁺CID favors the cleavage of the weakest bond. N-alkyl bonds fragment before the aromatic core[7].

Part 3: Self-Validating Experimental Protocols

A self-validating protocol ensures that every positive identification is corroborated by an orthogonal technique. For instance, if 1D ¹³C NMR suggests an N2-alkylation based on a downfield C-7a shift, the 2D HMBC spectrum must independently confirm this via a ³J coupling between the alkyl protons and the C-3 carbon[8].

Protocol 1: Orthogonal NMR Regioisomer Assignment
  • Solvent Selection: Dissolve 5-10 mg of the sample in DMSO-d6 for unsubstituted cores. Causality: DMSO slows down proton exchange, making the broad N-H signal visible at ~13.4-13.9 ppm[10]. Use CDCl3 for N-alkylated derivatives[6].

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Locate the bridgehead carbons (C-7a and C-3a). A C-7a shift >145 ppm strongly suggests a 2H-isomer, while <142 ppm indicates a 1H-isomer[5].

  • 2D HMBC Validation (The Self-Validating Step): Do not rely solely on 1D shifts. Acquire a ¹H-¹³C HMBC spectrum. Look for the cross-peak between the N-alkyl protons (e.g., N-CH3 or N-CH2) and the indazole core[8].

    • If the N-alkyl protons couple to C-7a , the compound is definitively the N1-alkylated (1H) isomer .

    • If the N-alkyl protons couple to C-3 , the compound is the N2-alkylated (2H) isomer .

Protocol 2: FT-IR and MS Purity Verification
  • ATR-FTIR Screening: Place the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Ensure the presence of the sharp C≡N stretch at ~2233 cm⁻¹[6].

  • LC-MS/MS Analysis: Run the sample using a C18 column with a water/acetonitrile gradient (0.1% formic acid). Analyze the MS/MS spectra for the characteristic loss of the N-substituent[7].

Part 4: Diagnostic Workflows

Workflow A Unknown Indazole-3-carbonitrile B FT-IR Spectroscopy (N-H & C≡N Analysis) A->B C Broad N-H (~3150 cm⁻¹) Unsubstituted Core B->C N-H Present D No N-H Stretch N-Alkylated Derivative B->D N-H Absent E 2D HMBC NMR (³J_CH Coupling) D->E F Alkyl ¹H couples to C-7a (1H-Isomer) E->F ³J to C-7a G Alkyl ¹H couples to C-3 (2H-Isomer) E->G ³J to C-3

Diagnostic spectroscopic workflow for differentiating 1H and 2H indazole-3-carbonitrile derivatives.

MS_Frag Parent [M+H]⁺ Precursor Ion (ESI+) CID Collision-Induced Dissociation (CID) Parent->CID Frag1 Loss of N-Alkyl Group [M - Alkyl]⁺ CID->Frag1 Primary Cleavage Frag2 Loss of Nitrile (HCN) [M - 27]⁺ CID->Frag2 Secondary Cleavage Core Indazole Core Fragment m/z ~117 Frag1->Core Frag2->Core

Typical LC-MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

  • Kent Academic Repository. "Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled or Topical Delivery".[Link]

  • Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold".[Link]

  • PMC (NIH). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives".[Link]

  • PMC (NIH). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations".[Link]

  • Semantic Scholar. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Solution".[Link]

  • ACS Publications. "Optimization of N-benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase".[Link]

  • ResearchGate. "Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor".[Link]

  • SCIEX. "SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle".[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-3-iodo-1H-indazole-4-carbonitrile proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile As a highly substituted heterocyclic compound, 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

As a highly substituted heterocyclic compound, 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) presents unique operational challenges in laboratory waste management. This guide provides drug development professionals and application scientists with a self-validating, mechanistic protocol for the safe handling, segregation, and disposal of this compound.

The Mechanistic Rationale for Specialized Disposal

Effective chemical disposal requires understanding the molecular structure of the waste to predict its behavior during destruction. 6-Bromo-3-iodo-1H-indazole-4-carbonitrile contains three critical functional groups that dictate its waste routing:

  • Heavy Halogens (Bromine & Iodine): When combusted, halogenated organics generate highly corrosive acidic gases (Hydrogen Bromide[HBr] and Hydrogen Iodide [HI]). Standard incinerators cannot handle these byproducts. Therefore, this compound must be strictly routed to a Halogenated Organic Waste stream, which is processed in specialized high-temperature rotary kilns equipped with caustic scrubbers to neutralize the acidic exhaust[1].

  • Carbonitrile (Nitrile) Group: Aryl nitriles are generally stable, but under extreme acidic conditions or incomplete combustion, they pose a risk of releasing toxic hydrogen cyanide (HCN) or nitrogen oxides (NOx)[2]. Complete thermal oxidation is mandatory.

  • Indazole Core: The aromatic nitrogen heterocycle is highly stable and requires significant thermal energy (high BTU) to achieve complete destruction.

Mixing this compound with incompatible waste streams (such as high-water-content aqueous waste) lowers the fuel value of the mixture, impeding the high temperatures required for safe destruction[1].

Quantitative Parameters for Waste Management

To ensure compliance with Environmental Protection Agency (EPA) guidelines and optimize disposal logistics, adhere to the following strict quantitative thresholds when managing this compound in solution:

ParameterThreshold / SpecificationMechanistic Rationale
Halogen Content Limit > 5% total halogensAny mixture exceeding 5% halogens must be classified as Halogenated Organic Waste to prevent damage to non-halogenated incinerators[3].
Water Content Limit < 20%High aqueous content reduces the BTU (fuel value) required for efficient thermal destruction. Aqueous wastes have a low-to-negative fuel value[1][4].
Incineration Temperature > 1000°C (Rotary Kiln)High-temperature incineration is required to completely cleave the indazole ring and oxidize the nitrile group safely[1].
Container Fill Limit Maximum 75% capacityLeaving 25% headspace allows for liquid thermal expansion and prevents pressure buildup from accumulated vapors[4].

Step-by-Step Disposal Methodology

This protocol ensures that 6-Bromo-3-iodo-1H-indazole-4-carbonitrile is safely contained, segregated, and prepared for institutional EHS pickup.

Step 1: Hazard Assessment & PPE Selection

  • Action: Don appropriate Personal Protective Equipment (PPE) before handling.

  • Protocol: Implement a double-gloving strategy. Wear a 4-mil disposable nitrile glove as the inner layer to retain tactile dexterity, and an 8-mil nitrile glove as the outer protective barrier[5]. This ensures a primary barrier against chemical permeation while maintaining a backup in case of mechanical failure.

Step 2: Waste Segregation

  • Solid Waste: Collect any unused solid reagent, contaminated weigh boats, and pipette tips in a designated solid halogenated waste container.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DCM, Chloroform, or DMSO), verify that the total water content of the waste carboy remains below 20%[4].

  • Causality Check: Never comingle this waste with strong acids, inorganic bases, or oxidizers. Acidic conditions can potentially hydrolyze the nitrile group, while oxidizers can react violently with the organic solvent base[4].

Step 3: Containerization

  • Action: Transfer the waste into a chemically compatible container, strictly utilizing High-Density Polyethylene (HDPE) or glass[4].

  • Protocol: Fill liquid waste containers to a maximum of 75% capacity. Ensure the threads of the cap are free of chemical residue before sealing to prevent crusting or gas leaks[4].

Step 4: Labeling and Storage

  • Action: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container.

  • Protocol: Mark the container explicitly as "Halogenated Organic Waste - Contains Bromine, Iodine, and Nitrile." Store the container in a designated flammable/organic storage cabinet, physically segregated from non-halogenated solvents and aqueous corrosives[3][4].

Spill Response & Decontamination Protocol

In the event of an accidental release of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile:

  • Isolate the Area: Assess the scene. If flammable solvents are involved, immediately eliminate all ignition sources[2][4].

  • Solid Spills (Powder): Do not sweep dry powder, as this generates inhalable hazardous dust. Gently cover the spill with damp absorbent pads or a compatible wetted solid absorbent to suppress dust, then carefully scoop into a hazardous waste bag.

  • Liquid Spills (In Solution): Deploy a chemical spill kit. Surround the spill with inert absorbent material (e.g., vermiculite or universal absorbent pads) to prevent spreading.

  • Decontamination: Wipe the area with a solvent known to dissolve the compound, followed by a thorough wash with soap and water.

  • Disposal of Cleanup Materials: Treat all contaminated PPE, absorbent pads, and sweeping materials as Solid Halogenated Waste [4].

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 6-Bromo-3-iodo-1H-indazole-4-carbonitrile waste to ensure regulatory compliance and environmental safety.

WasteRouting Start 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Waste Generated CheckState Determine Physical State (Solid Reagent vs. Solution) Start->CheckState Solid Solid Waste (Contaminated PPE, Powders) CheckState->Solid Liquid Liquid Solution (Dissolved in Solvent) CheckState->Liquid Halogenated Halogenated Organic Waste Stream (Strictly Segregated) Solid->Halogenated Direct Routing WaterCheck Check Water Content Is Water < 20%? Liquid->WaterCheck WaterCheck->Halogenated Yes (<20% Water) Aqueous Aqueous Waste Stream (Requires Alternative Treatment) WaterCheck->Aqueous No (>20% Water) Incineration High-Temp Rotary Kiln Incineration with Caustic Scrubbing Halogenated->Incineration High BTU Required Aqueous->Incineration Low BTU / Blending Required

Fig 1: Institutional waste routing workflow for halogenated indazole derivatives.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca. Available at:[Link]

  • USDA Agricultural Research Service (ARS). "Chemical Hygiene Plan." usda.gov. Available at:[Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." uwosh.edu. Available at:[Link]

  • Hampshire College. "Lab Safety Manual: Working with Hazardous Materials." hampshire.edu. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemical physics and molecular biology. Handling complex, multi-functional building b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemical physics and molecular biology. Handling complex, multi-functional building blocks like 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS: 1000342-60-8) requires more than standard compliance; it demands an understanding of how the molecule's structural features dictate its behavior both in the flask and upon contact with human tissue.

This guide provides a comprehensive, causality-driven protocol for the safe handling, operational processing, and disposal of this specific indazole derivative.

Hazard Assessment & The Causality of Risk

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's structural hazards:

  • Halogenation (Bromo & Iodo Substituents): The addition of heavy halogens at the 6- and 3-positions significantly increases the molecule's lipophilicity (LogP). Highly lipophilic molecules partition readily into the lipid bilayers of the stratum corneum (the outermost layer of the epidermis). If the pure powder contacts bare skin, it has a high thermodynamic drive to absorb, leading to acute skin irritation (H315) and potential systemic toxicity[1].

  • The Cyano Group (-C≡N): While covalently bound and highly stable under standard cross-coupling conditions, the nitrile group requires respect. Under extreme, unintended conditions (e.g., accidental mixing with concentrated strong acids or potent reducing agents), there is a theoretical risk of hydrogen cyanide (HCN) generation. Therefore, all handling must be strictly confined to a ventilated environment.

  • The "Carrier Effect" of Reaction Solvents (Critical Risk): Indazoles are notoriously poorly soluble in standard non-polar solvents. Researchers almost exclusively use Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to dissolve them for assays or reactions. Both DMSO and DMF are potent skin penetration enhancers[2]. They disrupt the highly ordered structure of skin lipids, creating a "carrier effect" that will transport the dissolved 6-Bromo-3-iodo-1H-indazole-4-carbonitrile directly through the skin barrier and into the bloodstream[3][4]. Standard nitrile gloves offer almost zero resistance to DMSO and DMF.

Quantitative PPE Matrix

Based on the physicochemical properties outlined above, PPE must be dynamically scaled depending on the physical state of the chemical (dry powder vs. solution).

Operational PhaseEye ProtectionHand Protection (Critical)Body ProtectionRespiratory & Environmental
Phase 1: Powder Handling (Weighing & Transfer)Safety glasses with side shieldsStandard Nitrile gloves (single layer, min 4 mil)Standard lab coat, closed-toe shoesFume hood (Face velocity: 80-100 fpm). N95 mask if hood is unavailable.
Phase 2: Solution Handling (Dissolved in DMSO/DMF)Chemical splash gogglesButyl rubber gloves OR Double-gloved extended-cuff NitrileFluid-resistant lab coat or chemical apronFume hood (Sash lowered to minimum safe working height)
Phase 3: Bulk Scale-up (>10g quantities)Face shield worn over splash gogglesButyl rubber glovesTyvek sleeves, chemical-resistant apronFume hood + localized snorkel exhaust

Step-by-Step Operational Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the environmental checks of the previous step are confirmed.

Workflow A: Safe Weighing and Dry Transfer
  • Environmental Validation: Verify the fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm).

  • Static Mitigation: Halogenated powders often carry static charges, leading to aerosolization. Wipe the exterior of the storage vial and the weighing spatula with an anti-static cloth. Line the balance area with anti-static weighing paper.

  • PPE Donning: Equip standard Phase 1 PPE (Safety glasses, lab coat, single-layer nitrile gloves).

  • Transfer: Carefully transfer the 6-Bromo-3-iodo-1H-indazole-4-carbonitrile from its storage container (maintained at 2-8°C, protected from light) to a tared reaction vessel.

  • Containment: Seal the reaction vessel with a septum before removing it from the balance area to prevent airborne contamination.

Workflow B: Dissolution and Reaction Setup
  • PPE Upgrade (The Causality Check): Before introducing DMSO or DMF, you must upgrade to Phase 2 PPE. Remove standard nitrile gloves and don butyl rubber gloves. If butyl is unavailable, double-glove with thick (8 mil) extended-cuff nitrile gloves, understanding that their breakthrough time for DMF is less than 5 minutes[4].

  • Solvent Introduction: Clamp the sealed reaction vessel securely within the fume hood. Introduce the solvent via a chemical-resistant syringe through the septum.

  • Thermal Control: If the reaction requires heating (e.g., for a Suzuki coupling), use a digitally controlled silicone oil bath or aluminum heating block. Never exceed the boiling point of the solvent, as the resulting pressure can cause septum failure and aerosolize the toxic mixture.

Disposal and Waste Segregation Plan

Because this molecule contains both Bromine and Iodine, it cannot be disposed of in standard organic waste streams. Halogens can react violently with certain organic waste mixtures and require specialized incineration to prevent the release of corrosive hydrohalic acids into the atmosphere.

  • Liquid Waste: All reaction filtrates, mother liquors, and aqueous workup layers containing traces of the compound must be segregated into a clearly labeled "Halogenated Organic Waste" carboy.

  • Solid Waste: Weighing papers, Kimwipes, and empty vials that contacted the pure powder must be placed in a rigid, sealable container labeled "Hazardous Solid Waste - Halogenated."

  • Contaminated PPE: Gloves used during the handling of DMSO/DMF solutions must be removed immediately after the task is complete. Peel them off inside-out to trap the chemical residue, place them in a secondary chemical waste bag, and dispose of them in the solid hazardous waste bin.

Emergency Response Protocols

  • Skin Contact (Dry Powder): Immediately brush off excess powder using a dry cloth or brush (do not use bare hands). Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Skin Contact (Solution in DMSO/DMF): Immediate action is critical. The carrier solvent will actively transport the compound into your bloodstream[2]. Instantly remove contaminated clothing. Wash the area with flowing water for 15-20 minutes. Do NOT use soap initially , as the surfactants in soap can act as secondary penetration enhancers. Seek immediate medical evaluation.

  • Spill (Solid): Do not sweep dry powder, as this creates respirable dust. Moisten the powder slightly with water to bind it, then collect it using a dedicated chemical spill kit.

Operational Workflow Visualization

HandlingWorkflow Start 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Storage: 2-8°C, Dark, Dry Weighing 1. Solid Handling & Weighing Use Fume Hood & Nitrile Gloves Start->Weighing Solvent 2. Solvent Addition (DMSO/DMF) CRITICAL: Upgrade to Butyl Gloves Weighing->Solvent Reaction 3. Reaction Execution Keep Fume Hood Sash Lowered Solvent->Reaction Waste_Liq Halogenated Liquid Waste Reaction->Waste_Liq Filtrates/Extracts Waste_Sol Solid Chemical & PPE Waste Reaction->Waste_Sol Consumables/Gloves

Workflow for the safe handling and disposal of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile.

References

  • The Calculated Chemist. "Exploring Dimethyl Sulfoxide (DMSO): Therapeutic Potential, Risks, and Mechanisms as a Skin Penetration Agent." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Inert Reassessments: One Exemption from the Requirement of a Tolerance for Dimethyl sulfoxide 67-68-5." Available at:[Link]

  • ResearchGate. "Skin penetrating abilities and reservoir effects of neat DMF and DMF/water mixtures." Available at: [Link]

Sources

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